molecular formula C5H6N2O3S B1272050 4-aminopyridine-3-sulfonic Acid CAS No. 29452-57-1

4-aminopyridine-3-sulfonic Acid

Número de catálogo: B1272050
Número CAS: 29452-57-1
Peso molecular: 174.18 g/mol
Clave InChI: VOMYEVOVADPHCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-aminopyridine-3-sulfonic Acid is a useful research compound. Its molecular formula is C5H6N2O3S and its molecular weight is 174.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-aminopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMYEVOVADPHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376576
Record name 4-aminopyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29452-57-1
Record name 4-aminopyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-aminopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-aminopyridine-3-sulfonic acid, compiling available data on its physicochemical characteristics, synthesis, and spectroscopic profile. The document is intended to serve as a foundational resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a pyridine derivative characterized by the presence of an electron-donating amino group (-NH₂) at the 4-position and a strongly electron-withdrawing sulfonic acid group (-SO₃H) at the 3-position.[1] This unique substitution pattern makes the compound amphoteric, possessing both acidic and basic sites.[1] The sulfonic acid group is strongly acidic, while the amino group and the pyridine ring nitrogen are basic.[1]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound [2]
CAS Number 29452-57-1 [2]
Molecular Formula C₅H₆N₂O₃S [2]
Molar Mass 174.18 g/mol [2]
Melting Point >320°C [3][4]
Canonical SMILES C1=CN=CC(=C1N)S(=O)(=O)O [2]
InChI Key VOMYEVOVADPHCK-UHFFFAOYSA-N [2]
XLogP3 (Predicted) -0.5 [2]
Appearance White to off-white powder Inferred from related compounds

| Sensitivity | Hygroscopic |[4] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, the primary synthetic route is described as the direct electrophilic sulfonation of 4-aminopyridine.[1]

General Experimental Methodology: Direct Sulfonation

The synthesis of this compound can be achieved by reacting 4-aminopyridine with a potent sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, within an aprotic solvent.[1] The reaction mechanism is guided by the electronic properties of the pyridine ring. The electron-donating amino group at the 4-position activates the ring towards electrophilic substitution and directs the incoming electrophile (the sulfonyl group) to the adjacent 3-position.[1]

An alternative, though less direct, synthetic pathway involves the oxidation of 3-chloropyridine to its N-oxide, which is then followed by sulfonation and subsequent hydrogenation.[1]

G General Synthesis Workflow for this compound cluster_0 Direct Sulfonation start 4-Aminopyridine reagent Sulfonating Agent (e.g., SO₃, ClSO₃H) in aprotic solvent start->reagent Reaction product This compound reagent->product

Caption: General workflow for the direct sulfonation of 4-aminopyridine.

Spectroscopic Profile

Vibrational spectroscopy is a key tool for confirming the structure of this compound. The Fourier Transform Infrared (FT-IR) spectrum provides a molecular fingerprint, with characteristic absorption bands indicating the presence of its primary functional groups.[1]

Table 2: Key FT-IR Vibrational Bands for this compound

Functional Group Expected Vibrational Bands Description
Amino (-NH₂) ~3300-3500 cm⁻¹ N-H stretching vibrations (symmetric and asymmetric).
Sulfonic Acid (-SO₃H) ~1350 cm⁻¹ and ~1165 cm⁻¹ Asymmetric and symmetric SO₂ stretching, respectively.
~2800-3000 cm⁻¹ (broad) O-H stretching of the sulfonic acid group.

| Pyridine Ring | Multiple bands | C-H, C=C, and C=N stretching and bending vibrations characteristic of the aromatic heterocyclic ring.[1] |

Note: The exact wavenumbers are predictive and based on characteristic values for these functional groups.

Reactivity, Biological Context, and Potential Applications

The chemical reactivity of this compound is dominated by its amphoteric nature, stemming from its constituent functional groups.

G Structure-Property Relationships center_node This compound amino Amino Group (-NH₂) at C4 center_node->amino sulfo Sulfonic Acid Group (-SO₃H) at C3 center_node->sulfo pyridine Pyridine Ring center_node->pyridine amino_prop Basic Site Electron-Donating amino->amino_prop sulfo_prop Acidic Site Electron-Withdrawing sulfo->sulfo_prop amphoteric Amphoteric Nature amino_prop->amphoteric sulfo_prop->amphoteric catalyst Potential as an Organocatalyst amphoteric->catalyst

Caption: Influence of functional groups on the molecule's chemical properties.

Organocatalysis: The presence of both a strong Brønsted acid (-SO₃H) and basic sites (-NH₂ and pyridine nitrogen) within the same molecule gives this compound the potential for catalytic activity, particularly in the field of organocatalysis where it could facilitate various organic transformations.[1]

Biological Activity Context: It is critical to distinguish this compound from its well-studied parent compound, 4-aminopyridine (fampridine). 4-aminopyridine is a lipid-soluble potassium channel blocker that readily crosses the blood-brain barrier and is used to treat symptoms of multiple sclerosis.[5][6]

The addition of the highly polar sulfonic acid group in this compound would be expected to drastically alter its pharmacokinetic profile, particularly reducing its ability to cross the blood-brain barrier.[5] Consequently, its biological activity and signaling pathways are not expected to be the same as those of 4-aminopyridine. Currently, there is a lack of specific data in the public domain detailing the biological targets or signaling pathways for this compound itself. Future research is needed to identify its unique biological targets and investigate its downstream effects.[1]

References

4-aminopyridine-3-sulfonic acid CAS 29452-57-1 data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Aminopyridine-3-sulfonic Acid (CAS 29452-57-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 29452-57-1), a pyridine derivative with potential applications in various scientific fields. This document consolidates key chemical and physical data, details on its synthesis, and explores its potential biological activities and applications in organic synthesis. It is intended to be a foundational resource for researchers and professionals working with this compound.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound. Its structure incorporates a pyridine ring, an amino group, and a sulfonic acid group, which collectively determine its chemical properties and reactivity.[1] The presence of both an acidic sulfonic acid group and a basic amino group and pyridine nitrogen gives the molecule amphoteric properties.

Quantitative Data Summary

All known quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 29452-57-1[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₅H₆N₂O₃S[1][2][3][4][5][6]
Molecular Weight 174.18 g/mol [1][3][5][6]
IUPAC Name This compound[4][5]
Melting Point ~320°C[1][2][6]
Density (Predicted) 1.617 g/cm³[2]
Refractive Index (Predicted) 1.634[2]
LogP (Predicted) 1.57250[2]
XLogP3 (Predicted) -0.5[5]
Monoisotopic Mass 174.00991323 Da[5]
PSA (Polar Surface Area) 101.66 Ų[2]
InChI Key VOMYEVOVADPHCK-UHFFFAOYSA-N[1][4][5]
SMILES NC1=C(C=NC=C1)S(O)(=O)=O[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the electrophilic sulfonation of 4-aminopyridine. The electron-donating amino group at the 4-position directs the incoming sulfonic acid group to the 3-position.[1]

Detailed Experimental Protocol: Direct Sulfonation

A common method for the synthesis of this compound is the direct sulfonation of 4-aminopyridine.[1]

Materials:

  • 4-aminopyridine

  • Chlorosulfonic acid or sulfur trioxide

  • Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

Procedure:

  • Dissolve 4-aminopyridine in an anhydrous aprotic solvent in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add chlorosulfonic acid or a solution of sulfur trioxide in the aprotic solvent to the cooled solution of 4-aminopyridine, while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • The product, this compound, will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Safety Precautions: Chlorosulfonic acid and sulfur trioxide are highly corrosive and react violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Synthesis_Workflow A 4-Aminopyridine in Aprotic Solvent C Reaction Mixture (0-10°C) A->C B Chlorosulfonic Acid or Sulfur Trioxide B->C D Stir at Room Temperature C->D E Quench with Ice D->E F Precipitation E->F G Filtration & Drying F->G H This compound G->H Signaling_Pathway cluster_Demyelinated_Axon Demyelinated Axon K_Channel Exposed K+ Channel K_efflux K+ Efflux K_Channel->K_efflux Blockade Channel Blockade K_Channel->Blockade AP_Failure Action Potential Conduction Failure K_efflux->AP_Failure Compound 4-Aminopyridine- 3-sulfonic Acid Compound->Blockade Restoration Restored Action Potential Conduction Blockade->Restoration Strecker_Synthesis Reactants This compound + Aldehyde/Ketone + Cyanide Source Step1 Imine Formation Reactants->Step1 1 Intermediate Imine Intermediate Step1->Intermediate Step2 Nucleophilic Attack by Cyanide Intermediate->Step2 2 Product α-Amino Nitrile Derivative Step2->Product

References

Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for 4-aminopyridine-3-sulfonic acid, a key intermediate in pharmaceutical and materials science research. The document details established methodologies, presents quantitative data in a structured format, and includes a visual representation of the primary synthesis pathway.

Introduction

This compound is a substituted pyridine derivative featuring both a basic amino group and an acidic sulfonic acid group. This amphoteric nature, combined with the biological significance of the aminopyridine scaffold, makes it a valuable building block in the development of novel therapeutic agents and functional materials. The strategic placement of the sulfonic acid group at the 3-position is often achieved through electrophilic sulfonation, directed by the activating effect of the amino group at the 4-position. This guide focuses on the practical synthesis of this compound.

Primary Synthesis Route: Direct Sulfonation of 4-Aminopyridine

The most direct and commonly cited method for the synthesis of this compound is the direct electrophilic sulfonation of 4-aminopyridine.[1][2] The electron-donating amino group at the 4-position activates the pyridine ring towards electrophilic attack and directs the incoming sulfo group to the adjacent 3-position.[1]

Reaction Principle

The reaction involves the treatment of 4-aminopyridine with a strong sulfonating agent. The electrophile, typically sulfur trioxide (SO₃) or a related species generated in situ from oleum or chlorosulfonic acid, attacks the electron-rich carbon at the 3-position of the pyridine ring.

Sulfonating Agents

Several reagents can be employed for this transformation:

  • Oleum (Fuming Sulfuric Acid): A solution of sulfur trioxide in sulfuric acid, oleum is a powerful sulfonating agent.[2]

  • Chlorosulfonic Acid: This reagent can also be used for the sulfonation of 4-aminopyridine.[1]

  • Sulfur Trioxide: Utilized in an aprotic solvent, sulfur trioxide is another effective sulfonating agent.[1]

Experimental Protocol: Sulfonation using Oleum

The following protocol is based on a documented laboratory procedure.[2]

Materials:

  • 4-Aminopyridine

  • 20% Oleum (20% SO₃ in H₂SO₄)

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 10 mmol of 4-aminopyridine in 10 ml of 20% oleum.

  • Heat the resulting solution to 393 K (120 °C).

  • Maintain the reaction at this temperature for 4 days.

  • After the reaction period, cool the mixture to room temperature.

  • Carefully decant the excess oleum.

  • The solid crude product is then subjected to recrystallization from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.

Quantitative Data
ParameterValueReference
Starting Material4-Aminopyridine[2]
Reagent20% Oleum[2]
Temperature393 K (120 °C)[2]
Reaction Time4 days[2]
Product FormHydrated zwitterion (C₅H₆N₂O₃S·H₂O)[2]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-Aminopyridine 4-Aminopyridine Sulfonation Sulfonation 4-Aminopyridine->Sulfonation 20% Oleum, 120°C, 4 days 4-Aminopyridine-3-sulfonic_acid This compound Sulfonation->4-Aminopyridine-3-sulfonic_acid Recrystallization from water

Caption: Direct sulfonation of 4-aminopyridine to yield this compound.

Alternative Synthesis Route

An alternative, though less detailed, synthetic strategy has been proposed which avoids the direct sulfonation of 4-aminopyridine.[1] This multi-step process involves:

  • N-Oxidation: Oxidation of 3-chloropyridine to its corresponding N-oxide.

  • Sulfonation: Introduction of the sulfonic acid group onto the pyridine N-oxide ring.

  • Hydrogenation: Reduction of the nitro group and/or removal of the N-oxide.

This route may offer advantages in terms of regioselectivity and milder reaction conditions for the sulfonation step, but requires further development and optimization.

Conclusion

The synthesis of this compound is most directly achieved through the high-temperature sulfonation of 4-aminopyridine using oleum. This method, while requiring stringent conditions, is straightforward and has been explicitly documented. For researchers requiring this key intermediate, the direct sulfonation approach represents the most established and accessible synthetic route. Further investigation into alternative pathways, such as the one starting from 3-chloropyridine, may provide milder and more versatile synthetic options in the future.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Aminopyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-3-sulfonic acid (CAS No: 29452-57-1) is a pyridine derivative containing both an amino group and a sulfonic acid group.[1][2] This unique structure, combining a basic heterocyclic aromatic ring and amino substituent with a strongly acidic sulfonic acid moiety, results in amphoteric properties, making it a molecule of interest in various chemical and pharmaceutical research areas.[1] The presence of these functional groups—an electron-donating amino group and a strong electron-withdrawing sulfonic acid group—on the pyridine ring dictates its chemical reactivity, potential for catalytic activity, and its overall physicochemical profile.[1] This document provides an in-depth overview of its core physicochemical characteristics, supported by detailed experimental protocols for their determination.

Core Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized below. These parameters are fundamental for applications in drug development, materials science, and synthetic chemistry.

PropertyValueSource
IUPAC Name This compound[3][4][5]
CAS Number 29452-57-1[1][2][6]
Molecular Formula C₅H₆N₂O₃S[1][2][3][7]
Molecular Weight 174.18 g/mol [1][3][7]
Monoisotopic Mass 174.00991323 Da[1][3]
Melting Point 320°C[2][7][8][9]
Density (Predicted) 1.617 ± 0.06 g/cm³[2][8]
pKa (Predicted) -2.10 ± 0.36[8]
XlogP (Predicted) -0.5 to -0.7[1][3]
Physical State Liquid or Solid[2]
Sensitivity Hygroscopic[7][8]

Structural and Chemical Context

The properties and reactivity of this compound are derived from its three main structural components: the pyridine ring, the amino group, and the sulfonic acid group.[1] The pyridine ring is a six-membered aromatic heterocycle whose nitrogen atom influences the molecule's electron distribution.[1] The amino group at the 4-position is electron-donating, while the sulfonic acid group at the 3-position is strongly electron-withdrawing.[1] This combination renders the compound amphoteric; the sulfonic acid group is highly acidic, whereas the pyridine nitrogen and the exocyclic amino group are basic.[1] This dual nature suggests potential applications in organocatalysis, where both acidic and basic sites can facilitate chemical transformations.[1]

G A This compound B Pyridine Ring (Aromatic Heterocycle) A->B C Amino Group (-NH2) (Electron-Donating, Basic) A->C D Sulfonic Acid Group (-SO3H) (Electron-Withdrawing, Acidic) A->D E Amphoteric Nature B->E C->E D->E F Potential for Organocatalysis E->F

Caption: Logical relationship of functional groups to chemical properties.

Spectroscopic Profile

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands confirming its molecular structure.[1] Key expected vibrations include:

  • -NH₂ Group: Asymmetric and symmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region.[10] An N-H in-plane deformation band is expected around 1648 cm⁻¹.[10]

  • -SO₃H Group: A broad absorption band from 3250 cm⁻¹ to 3650 cm⁻¹ is indicative of hydrogen-bonded O-H stretching.[11] Strong absorptions corresponding to asymmetric and symmetric S=O stretching are also expected.

  • Pyridine Ring: C=C and C=N stretching vibrations within the ring typically appear in the 1400-1610 cm⁻¹ region.[1][10] Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons directly attached to the aromatic pyridine ring are expected to resonate in the downfield region of 6.5-8.5 ppm.[12][13][14] The specific chemical shifts and splitting patterns will depend on the electronic effects of the amino and sulfonic acid substituents. The protons of the amino group would appear as a broad singlet.

  • ¹³C NMR: Carbons within the aromatic ring typically absorb in the 120-150 ppm range.[13][15] The exact chemical shifts are influenced by the attached functional groups, allowing for the identification of each unique carbon environment.[15]

Experimental Protocols

The following sections detail generalized but robust methodologies for determining the key physicochemical properties of this compound.

G A Sample Acquisition (this compound) B Physical Properties A->B C Spectroscopic Analysis A->C D Solubility & Partitioning A->D E Melting Point Determination B->E F FTIR Spectroscopy C->F G NMR (1H & 13C) Spectroscopy C->G H Aqueous Solubility (HPLC) D->H I Data Compilation & Analysis E->I F->I G->I H->I

Caption: General workflow for physicochemical characterization.

Melting Point Determination

This protocol describes the use of a capillary melting point apparatus, a standard method for determining the melting range of a solid crystalline compound.[16][17]

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Push the open end of a capillary melting point tube into the powder, trapping a small amount. Tap the closed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[17]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[16]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[16] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[16]

Aqueous Solubility Determination by HPLC

This protocol is adapted from a standard HPLC procedure for determining the thermodynamic aqueous solubility of pyridine derivatives.[18]

  • Solution Preparation: Prepare a supersaturated suspension of this compound in deionized water (e.g., 10 mg/mL).

  • Equilibration: Sonicate the suspension for 15 minutes to facilitate dissolution. Then, agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Clarification: Centrifuge the suspension at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the excess undissolved solid.[18]

  • Sample Dilution: Carefully decant the supernatant. Dilute a known volume of the supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Mobile Phase: An appropriate buffered aqueous-organic mixture (e.g., acetonitrile and water with an ammonium formate buffer) should be used.[18]

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.

  • Quantification: Create a calibration curve using standard solutions of known concentrations. Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result is the aqueous solubility in units such as mg/mL or mol/L.

G A Prepare Supersaturated Suspension in Water B Sonicate (15 min) & Agitate (24h) to Equilibrate A->B C Centrifuge to Pellet Undissolved Solid B->C D Collect & Dilute Supernatant C->D E Analyze by RP-HPLC with UV Detection D->E F Quantify Against Calibration Curve E->F

Caption: Experimental workflow for HPLC-based solubility determination.

FTIR Spectroscopy Protocol

This protocol outlines the analysis of a solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and rapid technique.[19]

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal.

  • Spectrum Acquisition: Initiate the scan. The instrument directs infrared radiation through the crystal and into the sample.[11] Data is typically collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[19] Multiple scans (e.g., 4-16) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plot of transmittance or absorbance vs. wavenumber) is analyzed. Identify the wavenumbers of key absorption bands and compare them to known values for characteristic functional groups (amine, sulfonic acid, pyridine ring) to confirm the compound's structure.[20]

NMR Spectroscopy Protocol

This protocol provides a general method for obtaining ¹H and ¹³C NMR spectra of an organic compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆). Given the compound's structure, D₂O or DMSO-d₆ are likely candidates.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, resulting in sharp, symmetrical peaks.

  • Spectrum Acquisition:

    • ¹H NMR: Acquire the proton spectrum. Typical parameters include a 30° or 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum, usually with proton decoupling to produce a spectrum with single lines for each unique carbon. This requires a significantly larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (like TMS, though not suitable for D₂O).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

References

Spectroscopic Profile of 4-aminopyridine-3-sulfonic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-aminopyridine-3-sulfonic acid, a pyridine derivative of interest in various chemical and pharmaceutical research fields. This document details available Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, outlines generalized experimental protocols for these techniques, and presents key logical and experimental workflows through structured diagrams.

Introduction

This compound is a heterocyclic organic compound incorporating a pyridine ring, an amino group, and a sulfonic acid group. The presence and arrangement of these functional groups dictate its chemical reactivity, potential as a ligand in coordination chemistry, and its biological activity. Accurate spectroscopic characterization is fundamental to confirming the molecular structure and purity of this compound, which is crucial for its application in research and development.

Spectroscopic Data

The following sections summarize the available IR and NMR spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: Summary of Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Amino (-NH₂)N-H Bend (Scissoring)1590 - 1650
Sulfonic Acid (-SO₃H)O-H Stretch2500 - 3300 (broad)
Sulfonic Acid (-SO₃H)S=O Asymmetric Stretch1340 - 1350
Sulfonic Acid (-SO₃H)S=O Symmetric Stretch1150 - 1165
Pyridine RingC=N and C=C Stretches1400 - 1650
Pyridine RingC-H Aromatic Stretch3000 - 3100
Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within the molecule. For this compound, the chemical shifts and coupling patterns of the pyridine ring protons are indicative of the substituent effects of the amino and sulfonic acid groups.

Table 2: ¹H NMR Spectroscopic Data for this compound

Proton PositionChemical Shift (δ) in D₂O (ppm)MultiplicityCoupling Constant (J)
H-2~ 8.45DoubletNot specified
H-5~ 8.20Doublet of doubletsNot specified
H-6~ 7.90DoubletNot specified

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for this compound are not extensively published. However, standard methodologies for the analysis of solid organic compounds are applicable and are outlined below.

Infrared (IR) Spectroscopy - KBr Pellet Method
  • Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation: The homogeneous mixture is transferred to a pellet-forming die. A vacuum is applied to remove entrapped air, and the mixture is compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A precise amount of this compound (typically 5-25 mg for ¹H NMR) is dissolved in a suitable deuterated solvent (e.g., deuterium oxide, D₂O, as reported) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The sample should be fully dissolved, and any particulate matter should be removed by filtration.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. The ¹H NMR spectrum is acquired using an appropriate pulse sequence. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

spectroscopic_analysis_workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification ir_analysis FT-IR Spectroscopy purification->ir_analysis nmr_analysis NMR Spectroscopy purification->nmr_analysis ms_analysis Mass Spectrometry (Optional) purification->ms_analysis data_processing Data Processing & Analysis ir_analysis->data_processing nmr_analysis->data_processing ms_analysis->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report final_report purity_assessment->final_report Final Report

Caption: Workflow for the spectroscopic analysis of this compound.

synthesis_of_4_aminopyridine_3_sulfonic_acid Synthesis of this compound start 4-Aminopyridine reaction Electrophilic Aromatic Substitution start->reaction reagent Sulfonating Agent (e.g., Chlorosulfonic acid or SO₃) reagent->reaction product This compound reaction->product four_ap_moa Mechanism of Action of 4-Aminopyridine (Parent Compound) four_ap 4-Aminopyridine blockade Blockade of K+ channels four_ap->blockade k_channel Voltage-gated K+ channels in demyelinated axons k_channel->blockade ap_prolong Prolongation of Action Potential blockade->ap_prolong neuro_release Increased Neurotransmitter Release ap_prolong->neuro_release conduction_restore Restoration of Nerve Conduction ap_prolong->conduction_restore

Biological Targets of Aminopyridine Sulfonic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine sulfonic acids represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of both a basic aminopyridine scaffold and an acidic sulfonic acid moiety imparts unique physicochemical properties, enabling these molecules to interact with a range of biological targets. This technical guide provides a comprehensive overview of the known biological targets of aminopyridine sulfonic acids and their derivatives, with a focus on quantitative interaction data, detailed experimental methodologies, and the associated signaling pathways.

Key Biological Targets

The primary biological targets identified for aminopyridine sulfonic acids and their closely related analogs include carbonic anhydrases, receptor tyrosine kinases, and enzymes involved in microbial metabolic pathways.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are involved in physiological processes such as pH regulation, ion transport, and biosynthetic reactions. Dysregulation of specific CA isoforms, particularly the tumor-associated CA IX and CA XII, is implicated in cancer progression, making them attractive targets for therapeutic intervention. Aminopyridine sulfonic acid derivatives, particularly sulfonamides, have been extensively studied as inhibitors of these enzymes.

The inhibitory potency of various aminopyridine sulfonic acid derivatives against different human carbonic anhydrase (hCA) isoforms is summarized in the table below. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, with lower values indicating stronger inhibition.

Compound ClassTarget IsoformKᵢ (nM)Reference CompoundKᵢ (nM)
Pyrazolo[4,3-c]pyridine SulfonamideshCA I58.8 - 8010Acetazolamide (AAZ)250
hCA II5.6 - 7329Acetazolamide (AAZ)12.1
hCA IX>10000Acetazolamide (AAZ)25.8
hCA XII34.5 - 713.6Acetazolamide (AAZ)5.7
4-Substituted Pyridine-3-SulfonamideshCA II271--
hCA IX137--
hCA XII91--

A common method to determine the inhibitory activity against carbonic anhydrases is the stopped-flow CO₂ hydrase assay.

  • Enzyme and Inhibitor Preparation : Recombinant human CA isoforms are used. A stock solution of the aminopyridine sulfonic acid derivative is prepared, typically in a solvent like DMSO.

  • Assay Buffer : A buffer of appropriate pH (e.g., 20 mM HEPES at pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red) is prepared.

  • Reaction Initiation : The enzyme solution is mixed with the inhibitor at various concentrations and incubated for a specific period. This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Acquisition : The instrument measures the change in absorbance of the pH indicator over time as the CO₂ is hydrated to form a proton, causing a pH decrease. The initial rates of the reaction are recorded.

  • Data Analysis : The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation.

In hypoxic tumors, the expression of CA IX and CA XII is upregulated. These enzymes play a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the hydration of CO₂, which is a product of increased glycolysis. The resulting protons are extruded, contributing to an acidic tumor microenvironment, which promotes tumor invasion and metastasis. Inhibition of CA IX and CA XII can disrupt this pH regulation, leading to intracellular acidosis and subsequent cancer cell death.

CAIX_CAXII_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII_expr CA IX / CA XII Expression HIF1a->CAIX_XII_expr Glycolysis Increased Glycolysis CO2_in CO₂ (intracellular) Glycolysis->CO2_in HCO3_in HCO₃⁻ (intracellular) CO2_in->HCO3_in CA IX / XII H2O_in H₂O H_in H⁺ (intracellular) Bicarbonate_trans Bicarbonate Transporters HCO3_in->Bicarbonate_trans Proton_pumps Proton Pumps/ Exchangers H_in->Proton_pumps pH_in Intracellular pH Maintained (Alkaline) Bicarbonate_trans->pH_in Proton_pumps->pH_in H_out H⁺ (extracellular) Proton_pumps->H_out Acidosis Tumor Acidosis H_out->Acidosis Invasion Invasion & Metastasis Acidosis->Invasion Inhibitor Aminopyridine Sulfonic Acid Inhibitor Inhibitor->CAIX_XII_expr Inhibits

Caption: Inhibition of CA IX/XII by aminopyridine sulfonic acids disrupts tumor pH regulation.
Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases are cell surface receptors that play critical roles in cellular signaling, controlling processes such as cell growth, proliferation, differentiation, and survival. Aberrant RTK signaling is a hallmark of many cancers, making them important targets for drug development. Certain aminopyridine derivatives have shown potent inhibitory activity against various RTKs.

The following table summarizes the inhibitory activity (IC₅₀ values) of aminopyrimidine derivatives, which share a similar core structure with aminopyridine compounds, against specific receptor tyrosine kinases. Lower IC₅₀ values indicate greater potency.

Compound ClassTarget RTKIC₅₀ (nM)
Aminopyrimidine DerivativesTRKA5.0 - 7.0
EGFRL858R/T790M4.0
EGFRWT170.0
7-Aminopyrido[4,3-d]pyrimidinesEGFR10

A common method for assessing RTK inhibition is a cell-free kinase assay.

  • Reagents : Recombinant human RTK enzyme, a specific peptide or protein substrate, ATP, and the test inhibitor (aminopyridine sulfonic acid derivative) are required.

  • Assay Procedure :

    • The RTK enzyme is incubated with varying concentrations of the inhibitor in a suitable assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection : The extent of substrate phosphorylation is quantified. This can be done using various methods, including:

    • Radiometric assay : Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based assay : Using a phosphospecific antibody that recognizes the phosphorylated substrate.

    • Fluorescence-based assay : Using a fluorescently labeled substrate or an antibody-based detection system with a fluorescent readout.

  • Data Analysis : The amount of phosphorylation is plotted against the inhibitor concentration to calculate the IC₅₀ value.

The Epidermal Growth Factor Receptor (EGFR) is a well-studied RTK. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which promote cell proliferation and survival. Aminopyridine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing these downstream signals.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation Inhibitor Aminopyridine-based RTK Inhibitor Inhibitor->Dimerization Inhibits

Caption: Inhibition of EGFR signaling by aminopyridine-based compounds.
Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase is a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its absence in humans makes DHPS an excellent target for antimicrobial agents. Sulfonamides, a class of drugs to which aminopyridine sulfonic acids are related, are well-known competitive inhibitors of DHPS.

A common method to measure DHPS activity and inhibition is a coupled spectrophotometric assay.

  • Reaction Components : The assay mixture contains the DHPS enzyme, its substrates (p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)), a coupling enzyme (dihydrofolate reductase, DHFR), and NADPH.

  • Assay Principle : DHPS catalyzes the condensation of pABA and DHPPP to form dihydropteroate. In the coupled reaction, DHFR reduces dihydropteroate to tetrahydrofolate, oxidizing NADPH to NADP⁺ in the process.

  • Procedure :

    • The DHPS enzyme is pre-incubated with the aminopyridine sulfonic acid derivative at various concentrations.

    • The reaction is initiated by adding the substrates and NADPH.

  • Detection : The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • Data Analysis : The rate of NADPH oxidation is proportional to the DHPS activity. The inhibition is calculated by comparing the rates in the presence and absence of the inhibitor, and the IC₅₀ value is determined.

The bacterial folate biosynthesis pathway is a multi-step process that leads to the production of tetrahydrofolate, an essential cofactor. DHPS catalyzes a critical step in this pathway. By competitively inhibiting DHPS, aminopyridine sulfonic acid derivatives can block the synthesis of folate, thereby halting bacterial growth.

Folate_Pathway GTP GTP DHPPP DHPPP GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate DHPS pABA p-Aminobenzoic Acid (pABA) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Biosynthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Biosynthesis DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) Inhibitor Aminopyridine Sulfonic Acid Derivative Inhibitor->DHPS Inhibits

Caption: Inhibition of the bacterial folate biosynthesis pathway by targeting DHPS.

Conclusion

Aminopyridine sulfonic acids and their derivatives are a promising class of compounds with the potential to modulate the activity of several key biological targets. Their inhibitory action against carbonic anhydrases, receptor tyrosine kinases, and bacterial dihydropteroate synthase highlights their therapeutic potential in oncology and infectious diseases. The data and protocols presented in this guide offer a foundation for further research and development of novel drugs based on this versatile chemical scaffold. Future studies should focus on elucidating the structure-activity relationships and optimizing the selectivity and pharmacokinetic properties of these compounds to advance them towards clinical applications.

The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonic acid functional group to the pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, has been a long-standing pursuit in synthetic chemistry. From its initial discovery under harsh, almost alchemical conditions, to modern methodologies that offer exquisite control over regioselectivity, the story of pyridine sulfonation is one of persistent innovation. This technical guide delves into the core of this transformation, providing a historical overview, detailed experimental protocols for key methods, and a summary of the quantitative data that underscores the evolution of this critical reaction.

A Historical Perspective: Taming a Reluctant Ring

The inherent electron-deficient nature of the pyridine ring makes it notoriously resistant to electrophilic aromatic substitution, the classical pathway for sulfonation. The nitrogen atom, being basic, readily protonates under the strongly acidic conditions required for sulfonation, further deactivating the ring towards electrophilic attack.

The first documented success in this challenging endeavor was reported by O. Fischer in 1882 . His pioneering work, while groundbreaking, required brutal reaction conditions. Pyridine was heated with concentrated sulfuric acid in a sealed tube at a staggering 300-350°C for 24 hours. This process afforded pyridine-3-sulfonic acid in a modest 50% yield. The extreme conditions not only posed significant practical challenges but also limited the scope of the reaction to only the most robust substrates.

A significant breakthrough came in 1943 when Elvain and his colleagues discovered that the addition of a catalytic amount of mercuric sulfate could dramatically improve the reaction.[1] This innovation allowed the reaction temperature to be lowered to a more manageable 230°C while simultaneously increasing the yield of pyridine-3-sulfonic acid. The use of a mercury catalyst became the standard for decades, though the toxicity of mercury and the harsh reaction conditions still presented considerable drawbacks.

These early methods exclusively yielded the 3-substituted isomer. The mechanism of electrophilic sulfonation on the pyridine ring dictates this regioselectivity. Attack at the 3-position leads to a more stable carbocation intermediate compared to attack at the 2- or 4-positions, where the positive charge would be destabilizingly close to the electronegative nitrogen atom.

Modern Era: Precision and Regiocontrol

The demand for precisely functionalized pyridine derivatives in drug discovery has driven the development of more sophisticated and milder sulfonation methods. A significant recent advancement is the C4-selective C-H sulfonylation of pyridines, a testament to the power of modern synthetic strategies.

In a departure from classical electrophilic substitution, recent methodologies have focused on activating the pyridine ring towards nucleophilic attack. One such innovative approach involves the initial activation of pyridine with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. This strategy, developed by Friedrich and Manolikakes in 2022 , allows for the selective introduction of a sulfonyl group at the C4-position, a feat unattainable through traditional methods.[2][3] The choice of base and solvent was found to be crucial in controlling the regioselectivity of this transformation.[4]

Another modern approach to circumvent the harsh conditions of direct sulfonation is the use of a pyridine-N-oxide intermediate. The N-oxide is more susceptible to electrophilic attack than pyridine itself. Sulfonation of 3-chloro-pyridine-N-oxide, followed by catalytic reduction of the N-oxide and removal of the chloro group, provides an alternative and often milder route to pyridine-3-sulfonic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the historical and modern pyridine sulfonation methods discussed.

Method Year Reagents Temperature (°C) Time (h) Product Yield (%) Catalyst
Fischer1882Pyridine, conc. H₂SO₄300-35024Pyridine-3-sulfonic acid50None
Elvain et al.1943Pyridine, H₂SO₄230Not specifiedPyridine-3-sulfonic acid~70HgSO₄
Indirect (N-Oxide)-3-Chloro-pyridine-N-oxide, NaHSO₃14517Pyridine-3-sulfonic acidHighRaney Nickel (for reduction)
Modern C4-Selective Sulfonylation of Pyridine with various Sodium Sulfinates
Substrate Sulfinate Base Solvent Yield (%) Regioisomeric Ratio (C4:C2)
PyridineSodium 4-toluenesulfinateN-methylpiperidineCHCl₃7994:6
PyridineSodium 4-fluorobenzenesulfinateN-methylpiperidineCHCl₃75>95:5
PyridineSodium 4-iodobenzenesulfinateN-methylpiperidineCHCl₃5797:3
PyridineSodium 4-(tert-butyl)benzenesulfinateN-methylpiperidineCHCl₃6293:7
PyridineSodium pyridine-2-sulfinateN-methylpiperidineCHCl₃6893:7

Data for the modern C4-selective sulfonylation is sourced from Friedrich and Manolikakes, 2022.[5]

Experimental Protocols

Classical Sulfonation of Pyridine with Oleum and Mercury Catalyst (Adapted from historical accounts)

Warning: This reaction involves highly corrosive and toxic materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Pyridine

  • Fuming sulfuric acid (oleum)

  • Mercury(II) sulfate (HgSO₄)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, cautiously add fuming sulfuric acid (oleum).

  • Slowly and with cooling, add pyridine to the oleum. An exothermic reaction will occur.

  • Add a catalytic amount of mercury(II) sulfate to the mixture.

  • Heat the reaction mixture to 230-250°C and maintain this temperature for several hours. The reaction progress can be monitored by quenching an aliquot and analyzing for the presence of starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as calcium carbonate or sodium hydroxide, to precipitate the product as its salt.

  • The crude pyridine-3-sulfonic acid can be isolated by filtration and purified by recrystallization.

Modern C4-Selective C-H Sulfonylation of Pyridine (Friedrich and Manolikakes, 2022)[5]

Materials:

  • Pyridine

  • Triflic anhydride (Tf₂O)

  • N-methylpiperidine

  • Sodium 4-toluenesulfinate

  • Chloroform (CHCl₃)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform.

  • Stir the mixture at -78°C for 15 minutes.

  • Add N-methylpiperidine (3.2 equiv.) to the reaction mixture.

  • In a separate flask, prepare a suspension of sodium 4-toluenesulfinate (1.3 equiv.) in anhydrous chloroform.

  • Add the suspension of the sulfinate to the reaction mixture at -78°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-sulfonylated pyridine.

Synthesis of Pyridine-3-sulfonic acid via 3-Chloro-pyridine-N-oxide[1][6]

Step 1: Sulfonation of 3-Chloro-pyridine-N-oxide

Materials:

  • 3-Chloro-pyridine-N-oxide

  • Sodium bisulfite

  • Sodium hydroxide

  • Water

Procedure:

  • Dissolve sodium bisulfite in water and adjust the pH to 9-9.5 with sodium hydroxide.

  • Add raw 3-chloro-pyridine-N-oxide to the solution.

  • Heat the mixture in an autoclave to 145°C for 17 hours.

  • After cooling, the resulting solution contains pyridine-3-sulfonic acid-N-oxide.

Step 2: Reduction of Pyridine-3-sulfonic acid-N-oxide

Materials:

  • Solution from Step 1

  • Raney nickel

  • Hydrogen gas

Procedure:

  • To the cooled reaction mixture from Step 1, add Raney nickel.

  • Heat the suspension to 100-110°C in an autoclave.

  • Pressurize the autoclave with hydrogen gas (7 bar) and hydrogenate for 16 hours.

  • After cooling and venting, filter off the catalyst.

  • The pyridine-3-sulfonic acid can be isolated from the filtrate by standard workup procedures.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow for pyridine sulfonation.

Electrophilic_Sulfonation_of_Pyridine Pyridine Pyridine Pyridinium Pyridinium Ion (Deactivated) Pyridine->Pyridinium H₂SO₄ Intermediate Sigma Complex (Carbocation Intermediate) Pyridinium->Intermediate + SO₃ (Attack at C3) SO3 SO₃ Product Pyridine-3-sulfonic acid Intermediate->Product -H⁺ C4_Selective_Sulfonylation_Workflow cluster_activation Pyridine Activation cluster_sulfonylation Sulfonylation cluster_workup Workup & Purification Pyridine Pyridine Activated_Pyridine N-Triflylpyridinium Intermediate Pyridine->Activated_Pyridine + Tf₂O -78°C Tf2O Tf₂O Dihydropyridine Dihydropyridine Intermediate Activated_Pyridine->Dihydropyridine + R-SO₂Na + Base Sulfinate R-SO₂Na Base N-Methylpiperidine Product 4-Sulfonylpyridine Dihydropyridine->Product Aromatization Quench Quench Product->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Final_Product Isolated Product Purify->Final_Product

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Aminopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-aminopyridine-3-sulfonic acid. Drawing upon available data for the parent compound, 4-aminopyridine, and general principles of aromatic sulfonic acid chemistry, this document outlines the expected chemical behavior, potential degradation pathways, and key stability considerations for this compound. Detailed experimental protocols for conducting forced degradation studies are provided to guide researchers in assessing its stability profile. Furthermore, this guide explores the potential biological activity of this compound in the context of its well-characterized parent molecule, a known potassium channel blocker.

Introduction

This compound is a derivative of 4-aminopyridine, a compound of significant interest in the pharmaceutical industry for its neurological applications. The introduction of a sulfonic acid group to the pyridine ring is anticipated to modify the physicochemical properties of the parent molecule, including its solubility, acidity, and pharmacokinetic profile. A thorough understanding of the reactivity and stability of this compound is therefore crucial for its potential development as a therapeutic agent. This guide aims to provide a detailed technical resource for researchers and developers working with this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing sulfonic acid group on the pyridine ring.

2.1. Amphoteric Nature

The molecule possesses both a basic amino group and an acidic sulfonic acid group, rendering it amphoteric. The pyridine nitrogen also contributes to the overall basicity. This dual character influences its solubility and ionization state at different pH values.

2.2. Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the strongly activating ortho-, para-directing amino group at the 4-position will facilitate electrophilic attack. Conversely, the sulfonic acid group at the 3-position is a deactivating, meta-directing group. The combined effect of these substituents suggests that further electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the activating amino group and meta to the deactivating sulfonic acid group.[1]

2.3. Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the sulfonic acid group, makes it susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The sulfonic acid group itself can act as a leaving group under certain nucleophilic substitution conditions, although this typically requires harsh reaction conditions.[2]

2.4. Reactions of the Functional Groups

  • Amino Group: The primary amino group can undergo typical reactions such as acylation, alkylation, and diazotization.

  • Sulfonic Acid Group: The sulfonic acid group can be converted to sulfonyl chlorides, sulfonamides, and sulfonate esters. Desulfonation can occur in the presence of dilute hot aqueous acid.

A diagram illustrating the predicted reactivity of this compound is provided below.

Reactivity_of_4_Aminopyridine_3_sulfonic_acid cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Attack 4-Aminopyridine-3-sulfonic_acid This compound Electrophile Electrophile (E+) 4-Aminopyridine-3-sulfonic_acid->Electrophile Nucleophile Nucleophile (Nu-) 4-Aminopyridine-3-sulfonic_acid->Nucleophile C5_Substitution Substitution at C5 Electrophile->C5_Substitution Major Product C2_C6_Substitution Substitution at C2/C6 Nucleophile->C2_C6_Substitution

Predicted electrophilic and nucleophilic reactivity of the core.

Stability Profile

3.1. Summary of Stability Data for 4-Aminopyridine

The following table summarizes the available stability data for the parent compound, 4-aminopyridine. It is important to note that the presence of the sulfonic acid group may significantly alter the stability profile.

Stress ConditionCompoundFormulationConditionsResultsReference
Temperature4-Aminopyridine5 mg capsules with lactose4°C and 23°C for 6 monthsStable[3]
Temperature4-Aminopyridine5 mg capsules with lactose37°C for 1 monthStable[3]
Temperature4-Aminopyridine10 mg capsules with lactose or microcrystalline celluloseRoom temperature for 365 days (protected from light)Retained at least 94% of initial content

3.2. Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The sulfonic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, desulfonation may occur. The amino group is also generally stable to hydrolysis.

  • Oxidation: The pyridine ring and the amino group are susceptible to oxidation, potentially leading to the formation of N-oxides and other degradation products. A study on 3,4-diaminopyridine under oxidative stress (hydrogen peroxide) identified 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide as degradation products.[4]

  • Photolysis: Aromatic compounds, particularly those with amino groups, can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of colored degradants.

  • Thermal Degradation: At elevated temperatures, desulfonation is a likely degradation pathway for aromatic sulfonic acids.[5] The molecule may also undergo other forms of decomposition.

Experimental Protocols for Stability Assessment

The following protocols are generalized procedures for conducting forced degradation studies on this compound, based on ICH guidelines. These should be adapted and optimized for the specific analytical methods being used.

4.1. General Experimental Workflow

A general workflow for a forced degradation study is depicted below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound Solvent Select appropriate solvent(s) API->Solvent Acid Acidic Hydrolysis (e.g., 0.1M HCl) Solvent->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) Solvent->Base Oxidation Oxidation (e.g., 3% H2O2) Solvent->Oxidation Thermal Thermal Degradation (e.g., 60°C) Solvent->Thermal Photo Photolytic Degradation (ICH Q1B) Solvent->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC DAD Diode Array Detector HPLC->DAD MS Mass Spectrometry HPLC->MS Method_Validation Method Validation DAD->Method_Validation Deg_Profile Degradation Profile MS->Deg_Profile Deg_Pathways Degradation Pathways MS->Deg_Pathways

General workflow for a forced degradation study.

4.2. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture). The choice of solvent should be based on the solubility of the compound and its compatibility with the stress conditions and the analytical method.

4.3. Hydrolytic Degradation

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Store the solution at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at appropriate time points. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

4.4. Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Withdraw samples at appropriate time points.

4.5. Thermal Degradation

Place a sample of the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or higher, depending on the melting point and preliminary stability). Also, expose a solution of the compound to the same thermal stress. Withdraw samples at appropriate time points.

4.6. Photolytic Degradation

Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[6][7] A control sample should be stored under the same conditions but protected from light.

4.7. Analytical Method

A stability-indicating HPLC method with a photodiode array (PDA) detector is recommended for the analysis of the stressed samples. The method should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of the degradation products.

Potential Biological Activity and Signaling Pathways

The parent compound, 4-aminopyridine, is a well-known blocker of voltage-gated potassium (Kv) channels.[8][9] It is believed to enhance nerve signal conduction in demyelinated axons by prolonging the action potential. The introduction of a sulfonic acid group at the 3-position may modulate this activity. The sulfonic acid group is highly polar and will be ionized at physiological pH, which could affect the molecule's ability to cross the blood-brain barrier and interact with the potassium channel pore.

The proposed mechanism of action for 4-aminopyridine, which may be shared by its sulfonic acid derivative, is illustrated below.

Potassium_Channel_Blocking cluster_normal Normal Nerve Conduction cluster_demyelinated Demyelinated Axon cluster_treatment Treatment with 4-AP Derivative AP Action Potential K_efflux K+ Efflux AP->K_efflux Repolarization Repolarization K_efflux->Repolarization D_AP Action Potential D_K_efflux Increased K+ Efflux D_AP->D_K_efflux Conduction_Block Conduction Failure D_K_efflux->Conduction_Block Kv_Block Blocks K+ Channels D_K_efflux->Kv_Block Drug This compound Drug->Kv_Block Reduced_K_efflux Reduced K+ Efflux Kv_Block->Reduced_K_efflux AP_Prolongation Action Potential Prolongation Reduced_K_efflux->AP_Prolongation Signal_Restoration Restored Conduction AP_Prolongation->Signal_Restoration

Proposed mechanism of action on potassium channels.

Further research is required to determine the specific potassium channel subtypes that this compound interacts with and to quantify its potency relative to 4-aminopyridine.

Conclusion

This compound is a molecule with a potentially interesting pharmacological profile, building upon the known activity of its parent compound. This technical guide has outlined its predicted reactivity and stability based on fundamental chemical principles and data from related compounds. The provided experimental protocols offer a framework for researchers to conduct thorough stability assessments, which are critical for any further development of this compound as a therapeutic agent. Future studies should focus on generating empirical data on the stability and biological activity of this compound to validate the hypotheses presented herein.

References

Potential Biological Activities of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-3-sulfonic acid is a pyridine derivative that combines the structural features of the well-known potassium channel blocker 4-aminopyridine with a highly polar sulfonic acid group. While direct research into the biological activities of this compound is limited, its structural motifs suggest a range of potential therapeutic applications. This technical guide provides an in-depth analysis of the known biological activities of its derivatives, with a primary focus on carbonic anhydrase inhibition and antimicrobial properties. The document also explores the potential impact of the sulfonic acid moiety on the pharmacological profile of the 4-aminopyridine core. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Introduction

4-Aminopyridine is a well-characterized molecule known for its ability to block voltage-gated potassium channels, a mechanism that has been exploited for the symptomatic treatment of multiple sclerosis.[1][2][3] The addition of a sulfonic acid group to this core structure to form this compound introduces a strong acidic and polar functional group, which is anticipated to significantly alter its biological properties, including its pharmacokinetic and pharmacodynamic profiles.[4] While the parent compound readily crosses the blood-brain barrier, the increased polarity due to the sulfonic acid group may limit its central nervous system penetration.[4]

The primary biological activities reported for derivatives of this compound are centered around two main areas: inhibition of carbonic anhydrases and antimicrobial effects.[4][5] This guide will delve into the available data for these activities, presenting quantitative findings, experimental methodologies, and mechanistic insights.

Potential Biological Activities

Carbonic Anhydrase Inhibition

Derivatives of this compound, particularly 4-substituted pyridine-3-sulfonamides, have been investigated as inhibitors of carbonic anhydrases (CAs).[4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic relevance in conditions such as glaucoma, epilepsy, and cancer.[4]

The sulfonamide moiety is a well-established zinc-binding group that is crucial for the inhibitory activity against CAs.[4] Studies on a series of 4-substituted pyridine-3-sulfonamides have demonstrated inhibitory activity against several human CA isoforms, with some derivatives showing selectivity for the tumor-associated isoforms CA IX and CA XII.[4]

Table 1: Inhibitory Activity (Ki) of 4-Substituted Pyridine-3-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound ClasshCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
4-Substituted Pyridine-3-Sulfonamides (general range)169 - 540058.5 - 123819.5 - 65216.8 - 768
4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives--19.5 - 48.6-

Data sourced from Benchchem.[4]

cluster_0 Mechanism of Carbonic Anhydrase Inhibition Sulfonamide Derivative Sulfonamide Derivative Inhibition Inhibition Sulfonamide Derivative->Inhibition Binds to CA Active Site CA Active Site CA Active Site->Inhibition Blocks

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamide Derivatives.

Antimicrobial Activity

Derivatives of 4-aminopyridine have shown potential as antimicrobial agents.[5] While specific studies on this compound are scarce, the broader class of pyridine-based compounds is a valuable source for the development of new antibacterial and antifungal agents.[4] Research on substituted pyridosulfonamide derivatives has indicated antimicrobial activity, suggesting that this is a promising area for further investigation.[5]

Diuretic Properties

Patents related to 4-amino-3-sulfonamido pyridine derivatives suggest that these compounds possess interesting diuretic properties.[6][7] This activity is likely attributable to the sulfonamide moiety, a common feature in many diuretic drugs.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO2 hydration assay.

Principle: This assay measures the inhibition of CA-catalyzed CO2 hydration. The enzyme's activity is determined by monitoring the change in pH associated with the formation of bicarbonate and a proton.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (derivatives of this compound)

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in the buffer.

  • Prepare various concentrations of the test compound.

  • In the stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water in the presence and absence of the test compound.

  • Monitor the change in absorbance of the pH indicator over time.

  • Calculate the initial rates of the enzymatic reaction.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

  • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_1 Carbonic Anhydrase Inhibition Assay Workflow A Prepare Enzyme and Compound Solutions B Mix in Stopped-Flow Instrument with CO2 A->B C Monitor Absorbance Change B->C D Calculate Initial Rates C->D E Determine IC50 and Ki D->E

References

4-Aminopyridine-3-sulfonic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on 4-aminopyridine-3-sulfonic acid. The document details its synthesis, physicochemical properties, and spectroscopic characterization. Notably, while the parent compound, 4-aminopyridine, is a well-studied potassium channel blocker, there is a significant lack of published data on the specific biological activity of its 3-sulfonic acid derivative. This review summarizes the known information and highlights areas for future research.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are derived from computational predictions and available database entries.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O₃S--INVALID-LINK--[1]
Molecular Weight 174.18 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Monoisotopic Mass 174.00991323 Da--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 29452-57-1--INVALID-LINK--[1]
Predicted XlogP -0.5--INVALID-LINK--[1]
Melting Point 320°C--INVALID-LINK--[3]
Predicted pKa -2.10 ± 0.36--INVALID-LINK--
InChI InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9,10)/h1-3H,(H2,6,7)(H,8,9,10)--INVALID-LINK--[1]
InChIKey VOMYEVOVADPHCK-UHFFFAOYSA-N--INVALID-LINK--[1]
Canonical SMILES C1=CN=CC(=C1N)S(=O)(=O)O--INVALID-LINK--[1]

Synthesis and Characterization

This compound is synthesized via the electrophilic sulfonation of 4-aminopyridine. The electron-donating amino group at the 4-position directs the sulfonation to the 3-position[4].

Experimental Protocols

Synthesis of 4-Aminopyridinium-3-sulfonate Monohydrate

A detailed method for the synthesis of this compound, which crystallizes as a hydrated zwitterion (4-aminopyridinium-3-sulfonate monohydrate), has been reported.

  • Reactants: 4-aminopyridine (10 mmol) and 20% oleum (10 ml).

  • Procedure:

    • Dissolve 4-aminopyridine in 20% oleum.

    • Heat the solution to 393 K (120°C) for 4 days.

    • After cooling, decant the excess oleum.

    • Recrystallize the solid product from water to yield colorless crystals of C₅H₆N₂O₃S·H₂O.

This synthesis workflow is depicted in the following diagram.

G reagents 4-Aminopyridine + 20% Oleum dissolution Dissolution reagents->dissolution Step 1 heating Heating (393 K, 4 days) dissolution->heating Step 2 cooling Cooling heating->cooling Step 3 decanting Decanting (remove excess oleum) cooling->decanting Step 4 recrystallization Recrystallization (from water) decanting->recrystallization Step 5 product 4-Aminopyridinium-3-sulfonate Monohydrate Crystals recrystallization->product Final Product G cluster_neuron Presynaptic Neuron cluster_effect Effect of 4-AP action_potential Action Potential k_channel Voltage-gated K+ Channel (Kv) action_potential->k_channel Opens ca_channel Voltage-gated Ca2+ Channel action_potential->ca_channel Opens k_channel->action_potential Repolarizes membrane (limits action potential) prolonged_ap Prolonged Action Potential k_channel->prolonged_ap neurotransmitter_release Neurotransmitter Release ca_channel->neurotransmitter_release Triggers four_ap 4-Aminopyridine four_ap->k_channel Blocks increased_ca_influx Increased Ca2+ Influx prolonged_ap->increased_ca_influx enhanced_neurotransmission Enhanced Neurotransmission increased_ca_influx->enhanced_neurotransmission G parent 4-Aminopyridine sulfonation Addition of -SO₃H group at position 3 parent->sulfonation derivative This compound sulfonation->derivative property_change_polarity Increased Polarity Decreased Lipophilicity derivative->property_change_polarity property_change_bbb Reduced Blood-Brain Barrier Permeability derivative->property_change_bbb property_change_binding Altered Target Binding Affinity/Selectivity derivative->property_change_binding

References

Solubility Profile of 4-aminopyridine-3-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-aminopyridine-3-sulfonic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from related compounds and synthesis procedures. Furthermore, it offers a detailed experimental protocol for researchers to determine the precise solubility in various solvents, addressing a critical need for professionals in drug development and chemical research.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C5H6N2O3S[1][2][3][4][5][6][7][8]
Molecular Weight 174.18 g/mol [2][8][9]
CAS Number 29452-57-1[1][2][3][4][5][7]
Melting Point 320°C[8]
Predicted XLogP3 -0.5[9]

Qualitative Solubility of this compound

Table 2 summarizes the inferred and predicted solubility of this compound.

SolventPredicted/Inferred SolubilityRationale/Evidence
Water Soluble, likely pH-dependentThe presence of the highly polar sulfonic acid and amino groups suggests good water solubility. Patent literature describes crystallization from water, implying solubility in hot water and lower solubility upon cooling.[10][11]
Ethanol Sparingly soluble to solubleThe related compound 4-aminopyridine is soluble in ethanol (~30 mg/mL).[12] The addition of the sulfonic acid group may increase polarity and could either increase or decrease solubility depending on the specific interactions.
Methanol Sparingly soluble to solubleSimilar to ethanol, methanol is a polar protic solvent and is expected to solubilize the compound to some extent.
Dimethyl Sulfoxide (DMSO) Soluble4-aminopyridine is soluble in DMSO (~30 mg/mL).[12] DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF) Soluble4-aminopyridine is soluble in DMF (~30 mg/mL).[12] Similar to DMSO, DMF is a polar aprotic solvent.
Acetone Sparingly soluble to insolubleAcetone is less polar than the above solvents and is less likely to effectively solvate the zwitterionic form of the molecule.
Toluene InsolubleAs a nonpolar aromatic solvent, toluene is not expected to dissolve the highly polar this compound.[10][11]
Hexane InsolubleHexane is a nonpolar aliphatic solvent and is not expected to dissolve the compound.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the optimal time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove all undissolved solids.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

4. Data Reporting:

  • Report the solubility as mg/mL or mol/L at the specified temperature.

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Synthesis of this compound

The following diagram illustrates a plausible synthetic route for this compound, which involves the sulfonation of 4-aminopyridine.

G 4-Aminopyridine 4-Aminopyridine Reaction Electrophilic Aromatic Substitution 4-Aminopyridine->Reaction Sulfonating_Agent Sulfonating Agent (e.g., Oleum) Sulfonating_Agent->Reaction 4-Aminopyridine-3-sulfonic_acid This compound Reaction->4-Aminopyridine-3-sulfonic_acid

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification Add_Excess_Solid Add excess solid to solvent Equilibrate Equilibrate at constant temperature with agitation (24-72h) Add_Excess_Solid->Equilibrate Settle Allow solids to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Dilute Dilute sample Filter->Dilute Analyze Analyze by HPLC or UV-Vis Dilute->Analyze Calculate_Concentration Calculate solubility Analyze->Calculate_Concentration Calibration_Curve Prepare calibration curve Calibration_Curve->Calculate_Concentration

References

Methodological & Application

Application Notes and Protocols: 4-Aminopyridine-3-sulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-3-sulfonic acid is a bifunctional organic compound featuring both a basic amino group and an acidic sulfonic acid moiety on a pyridine ring. This unique structure suggests its potential utility in organic synthesis, primarily as a catalyst or a specialized building block. The sulfonic acid group, being a strong Brønsted acid, can act as a proton donor to activate substrates, while the amino group can function as a base or a nucleophile. Although extensive literature on its specific large-scale applications is not widely documented, its structural motifs are present in various catalytically active systems and complex molecular architectures. These notes provide an overview of its potential applications, focusing on its plausible role as a bifunctional catalyst in multicomponent reactions for the synthesis of heterocyclic compounds, a field of significant interest in medicinal chemistry and drug development.

Potential Applications

The primary hypothesized application of this compound in organic synthesis is as a recoverable, bifunctional organocatalyst. The presence of both acidic and basic centers in a single molecule can facilitate cascade or domino reactions by activating different reacting partners simultaneously or sequentially.

One promising area of application is in the synthesis of nitrogen-containing heterocycles through multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by reducing waste, energy consumption, and reaction time. The use of a solid acid catalyst, such as one bearing a sulfonic acid group, is a common strategy to promote these reactions.

This document outlines a detailed protocol for a proposed application of this compound as a catalyst in the one-pot, three-component synthesis of 1,8-naphthyridine derivatives. This class of compounds is of significant interest due to their diverse pharmacological activities, including antibacterial, antiviral, and antitumor properties.

Proposed Application: Catalysis of 1,8-Naphthyridine Synthesis

The synthesis of 2-amino-4-aryl-1,8-naphthyridine-3-carbonitriles can be efficiently catalyzed by sulfonic acids. The proposed reaction involves the condensation of an aromatic aldehyde, malononitrile, and 2-aminopyridine. This compound is expected to catalyze this reaction through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Proposed Catalytic Workflow

The diagram below illustrates the logical flow of the experimental procedure for the synthesis of 1,8-naphthyridines using this compound as a catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aromatic aldehyde, malononitrile, and 2-aminopyridine in ethanol B Add this compound (catalyst) A->B 1. Add reactants C Reflux the reaction mixture B->C 2. Initiate reaction D Monitor reaction progress by TLC C->D 3. Monitor E Cool the reaction mixture D->E 4. Reaction complete F Filter the solid product E->F 5. Isolate G Wash with cold ethanol F->G 6. Purify H Dry the product G->H 7. Final product

Caption: Experimental workflow for the synthesis of 1,8-naphthyridines.

Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanism for the catalytic role of this compound in the synthesis of 1,8-naphthyridines. The sulfonic acid group activates the aldehyde, while the aminopyridine moiety can act as a proton shuttle.

G cluster_catalyst Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle catalyst 4-Aminopyridine- 3-sulfonic Acid A Knoevenagel Condensation catalyst->A H⁺ donation aldehyde Ar-CHO aldehyde->A malononitrile CH₂(CN)₂ malononitrile->A aminopyridine 2-Aminopyridine B Michael Addition aminopyridine->B A->B Intermediate 1 C Cyclization B->C Intermediate 2 D Tautomerization & Catalyst Regeneration C->D D->catalyst Regeneration product 1,8-Naphthyridine D->product Final Product

Caption: Proposed catalytic cycle for 1,8-naphthyridine synthesis.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitriles

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • 2-Aminopyridine

  • This compound (catalyst)

  • Ethanol (absolute)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and 2-aminopyridine (1.0 mmol, 94 mg).

  • Add 15 mL of absolute ethanol to the flask and stir the mixture at room temperature for 5 minutes to dissolve the reactants.

  • Add this compound (0.1 mmol, 17.4 mg, 10 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Upon completion of the reaction (typically 2-4 hours, as indicated by the disappearance of the starting materials), remove the heat source and allow the mixture to cool to room temperature.

  • A solid precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven at 60 °C for 2 hours.

  • Characterize the final product by spectroscopic methods (e.g., FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) and determine the melting point.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 1,8-naphthyridine derivatives based on literature reports for similar sulfonic acid-catalyzed reactions. These values are provided for comparative purposes and may vary depending on the exact reaction conditions and the purity of the reagents.

EntryAromatic AldehydeProductExpected Yield (%)
1Benzaldehyde2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile90-95
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-1,8-naphthyridine-3-carbonitrile92-96
34-Methylbenzaldehyde2-Amino-4-(4-methylphenyl)-1,8-naphthyridine-3-carbonitrile88-93
44-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile91-95
53-Nitrobenzaldehyde2-Amino-4-(3-nitrophenyl)-1,8-naphthyridine-3-carbonitrile85-90

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Malononitrile is toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound holds promise as a bifunctional organocatalyst for the synthesis of complex organic molecules. The proposed protocol for the synthesis of 1,8-naphthyridines provides a framework for exploring its catalytic activity. Further research is warranted to fully elucidate its catalytic potential, optimize reaction conditions, and expand its application to a broader range of organic transformations. Its potential for recovery and reuse also makes it an attractive candidate for the development of more sustainable synthetic methodologies.

Application Notes and Protocols: 4-Aminopyridine-3-sulfonic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-aminopyridine-3-sulfonic acid as a foundational scaffold in the design and synthesis of novel therapeutic agents. The unique structural features of this building block, combining a pyridine ring with amino and sulfonic acid functionalities, offer multiple avenues for chemical modification to explore structure-activity relationships (SAR) and develop potent and selective modulators of various biological targets.

Two primary areas of application are highlighted: the development of potent carbonic anhydrase inhibitors and the synthesis of diuretic agents. This document furnishes quantitative biological data, detailed experimental procedures, and visual representations of synthetic workflows and biological pathways to facilitate further research and drug discovery efforts.

Application as a Scaffold for Carbonic Anhydrase Inhibitors

The 4-amino-3-pyridinesulfonamide core is an effective zinc-binding group for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1] Inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in many cancers, is a validated strategy for anticancer drug development.[1]

A series of 4-substituted pyridine-3-sulfonamides, synthesized via a "click" chemistry approach, have demonstrated potent and selective inhibition of several human carbonic anhydrase (hCA) isoforms. The inhibitory activity (Kᵢ) and cytotoxicity (IC₅₀) of representative compounds are summarized in the tables below.[2]

Table 1: Carbonic Anhydrase Inhibition Data (Kᵢ in nM) [2]

CompoundhCA IhCA IIhCA IXhCA XII
3 >10000389.2238.4102.3
4 >10000815.7137.1215.8
5 >10000271.3256.991.2
6 >100002128.4389.791.3
8 >100008564.21856.31254.7
12 >10000>100007895.14589.2
AAZ *25012255.7

*AAZ = Acetazolamide, a standard carbonic anhydrase inhibitor.

Table 2: Cytotoxicity Data (IC₅₀ in µM) [2]

CompoundHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)
8 260300460
9 150210280
10 120180210
11 455875
12 171522
Cisplatin 3.83.12.2

Protocol 1: Synthesis of 4-Azido-3-pyridinesulfonamide (Intermediate)

This protocol describes the synthesis of the key azide intermediate required for the subsequent click chemistry reaction. The synthesis starts from the more readily available 4-chloro-3-pyridinesulfonamide.

  • Step 1: Synthesis of 4-hydrazinyl-3-pyridinesulfonamide. A mixture of 4-chloro-3-pyridinesulfonamide (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is heated at reflux for 12 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield 4-hydrazinyl-3-pyridinesulfonamide.

  • Step 2: Synthesis of 4-azido-3-pyridinesulfonamide. 4-hydrazinyl-3-pyridinesulfonamide (1.0 eq) is dissolved in a mixture of concentrated HCl and water at 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature, and then a solution of sodium azide (1.2 eq) in water is added. The mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate is filtered, washed with water, and dried to give 4-azido-3-pyridinesulfonamide.

Protocol 2: General Procedure for the Synthesis of 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamides via CuAAC Click Chemistry [2]

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the final sulfonamide derivatives.

  • To a solution of 4-azido-3-pyridinesulfonamide (1.0 eq) and the corresponding terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water, sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is diluted with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.

experimental_workflow cluster_click CuAAC 'Click' Chemistry start 4-Chloro-3-pyridinesulfonamide intermediate1 4-Hydrazinyl-3-pyridinesulfonamide start->intermediate1 Hydrazine Hydrate, EtOH, Reflux intermediate2 4-Azido-3-pyridinesulfonamide intermediate1->intermediate2 1. NaNO2, HCl 2. NaN3 final_product 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamides intermediate2->final_product alkyne Terminal Alkyne alkyne->final_product signaling_pathway CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Catalyzed by CA HCO3_H HCO3- + H+ H2CO3->HCO3_H tumor_acidosis Tumor Acidosis HCO3_H->tumor_acidosis Contributes to CA_enzyme Carbonic Anhydrase (CA) (e.g., hCA IX, hCA XII) inhibitor 4-Aminopyridine-3-sulfonamide Derivative inhibitor->CA_enzyme Inhibition tumor_progression Tumor Progression & Metastasis tumor_acidosis->tumor_progression Promotes logical_relationship start This compound Scaffold intermediate1 4-Chloro-3-pyridinesulfonamide start->intermediate1 Chlorination/ Sulfonamidation intermediate2 4-(Substituted-amino)-3-pyridinesulfonamide intermediate1->intermediate2 Nucleophilic Aromatic Substitution (with anilines) final_diuretic Sulfonylurea Diuretics (e.g., Torasemide) intermediate2->final_diuretic Reaction with Isocyanate signaling_pathway_diuretic torasemide Torasemide (Sulfonamide Diuretic) nkcc2 Na-K-2Cl Cotransporter (NKCC2) in Thick Ascending Limb torasemide->nkcc2 Inhibition reabsorption Reabsorption of Na+, K+, Cl- nkcc2->reabsorption Mediates diuresis Increased Excretion of Water & Electrolytes (Diuresis) reabsorption->diuresis Decreased Reabsorption Leads to

References

Application of 4-aminopyridine-3-sulfonic acid in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-3-sulfonic acid is a bifunctional molecule possessing both a Brønsted acidic sulfonic acid group and a basic amino group attached to a pyridine core. This unique structure suggests its potential as an organocatalyst for a variety of organic transformations. While extensive, specific applications in large-scale industrial catalysis are not widely documented, its inherent properties make it a compelling candidate for catalyzing reactions that benefit from the simultaneous presence of acidic and basic sites. This document outlines the potential catalytic applications of this compound, provides detailed hypothetical protocols for its use in key organic reactions, and presents its synthesis.

Introduction: The Catalytic Potential of a Bifunctional Molecule

This compound combines the features of a sulfonic acid, a strong Brønsted acid, with those of an aminopyridine, a well-known basic and nucleophilic scaffold.[1] This duality allows it to potentially act as a bifunctional catalyst, where both the acidic and basic moieties participate in the catalytic cycle.[1] Such catalysts can offer unique reactivity and selectivity in various organic reactions, including condensation reactions, multicomponent reactions, and the synthesis of heterocyclic compounds.[1][2]

The sulfonic acid group can activate electrophiles by protonation, while the amino group can activate nucleophiles by deprotonation or act as a nucleophilic catalyst itself. The pyridine ring can further modulate the electronic properties and solubility of the molecule.[1]

Potential Catalytic Applications

Based on the known catalytic activity of related sulfonic acids and aminopyridine derivatives, this compound is a promising candidate for catalyzing the following types of reactions:

  • Multicomponent Reactions (MCRs): The efficiency of MCRs often relies on the activation of multiple substrates. The bifunctional nature of this compound could be advantageous in reactions like the Hantzsch pyridine synthesis, Biginelli reaction, or the synthesis of poly-substituted quinolines.

  • Condensation Reactions: Aldol and Knoevenagel condensations, which require both acid and base catalysis for the formation of enolates and the activation of carbonyl groups, are prime candidates for catalysis by this molecule.

  • Synthesis of Heterocycles: Many heterocyclic syntheses involve acid-catalyzed cyclization and dehydration steps, where the sulfonic acid group would be effective.

Quantitative Data (Hypothetical)

As there is limited published data on the specific catalytic performance of this compound, the following table presents hypothetical data for a model Knoevenagel condensation reaction to illustrate its potential efficacy. This data is for illustrative purposes and would need to be validated experimentally.

Table 1: Hypothetical Performance of this compound in a Knoevenagel Condensation

Catalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene80675
5Toluene80492
10Toluene80295
5Ethanol60868
5Neat100198

Experimental Protocols

Synthesis of this compound

The direct sulfonation of 4-aminopyridine is a common method for the synthesis of this compound.[1]

Materials:

  • 4-aminopyridine

  • Chlorosulfonic acid or fuming sulfuric acid (oleum)

  • Aprotic solvent (e.g., dichloromethane, chloroform)

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Dissolve 4-aminopyridine in a suitable aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.

  • Slowly add chlorosulfonic acid or fuming sulfuric acid dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

  • Adjust the pH to the isoelectric point of this compound using hydrochloric acid to maximize precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol for a Knoevenagel Condensation Catalyzed by this compound (Hypothetical)

This protocol describes a hypothetical procedure for the condensation of benzaldehyde with malononitrile.

Materials:

  • Benzaldehyde

  • Malononitrile

  • This compound (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add benzaldehyde (10 mmol), malononitrile (10 mmol), and this compound (0.5 mmol, 5 mol%).

  • Add toluene (20 mL) as the solvent.

  • Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield 2-benzylidenemalononitrile.

Visualizations

Proposed Catalytic Cycle for Knoevenagel Condensation

Knoevenagel_Condensation A Catalyst This compound C Enolate Intermediate A->C Amino group (Base) E Activated Benzaldehyde A->E Sulfonic acid group (Acid) B Malononitrile B->C F Adduct C->F D Benzaldehyde D->E E->F G Product 2-benzylidenemalononitrile F->G Dehydration H Water F->H G->A Catalyst Regeneration H->A

Caption: Proposed catalytic cycle for the Knoevenagel condensation.

Experimental Workflow for Catalyst Screening

Experimental_Workflow start Start: Define Model Reaction setup Reaction Setup: Reactants + Solvent + Catalyst start->setup reaction Vary Parameters: - Catalyst Loading - Temperature - Solvent setup->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Work-up and Product Isolation monitor->workup analysis Product Characterization and Yield Determination (NMR, GC) workup->analysis optimize Analyze Results and Optimize Conditions analysis->optimize optimize->setup Iterate end End: Optimized Protocol optimize->end Final

Caption: Workflow for screening and optimizing catalytic conditions.

Conclusion

This compound represents a promising, yet underexplored, bifunctional organocatalyst. Its unique combination of a strong Brønsted acid and a basic amino group on a pyridine framework suggests its potential utility in a range of organic transformations, particularly in multicomponent and condensation reactions. The provided hypothetical protocols and workflows serve as a starting point for researchers to investigate and unlock the catalytic potential of this intriguing molecule. Further experimental validation is necessary to establish its efficacy and expand its applications in organic synthesis and drug development.

References

Application Notes and Protocols: Synthesis and Characterization of Metal Complexes with 4-Aminopyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the versatile ligand, 4-aminopyridine-3-sulfonic acid. This ligand offers multiple coordination sites, making it an excellent candidate for the construction of novel coordination compounds with diverse structural motifs and functionalities. The protocols outlined below are based on established methods for the synthesis of related aminopyridine complexes and can be adapted for various transition metal ions.

Introduction

This compound is a bifunctional organic ligand possessing a pyridine ring, an amino group, and a sulfonic acid group. These functional groups provide multiple potential donor atoms (N-pyridine, N-amino, and O-sulfonate) for coordination with metal ions. This versatility allows for the formation of a wide array of metal complexes, including discrete mononuclear species and extended coordination polymers. The resulting metal complexes are of significant interest due to their potential applications in catalysis, materials science, and particularly in the development of new therapeutic agents, leveraging the known biological activities of both pyridine derivatives and sulfonamides.

General Synthesis Workflow

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent system. The reaction conditions can be tuned to favor the formation of specific products.

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants Metal_Salt Metal Salt (e.g., MCl₂, M(NO₃)₂, M(CH₃COO)₂) Solvent Solvent System (e.g., Ethanol/Water) Metal_Salt->Solvent Ligand This compound Ligand->Solvent Reaction Reaction Conditions (e.g., Reflux, Stirring, pH adjustment) Solvent->Reaction Isolation Isolation & Purification (Filtration, Washing, Recrystallization) Reaction->Isolation Product Metal Complex Product Isolation->Product Characterization Characterization Product->Characterization Antimicrobial_Action Proposed Antimicrobial Mechanism Metal_Complex Metal Complex Bacterial_Cell Bacterial Cell Metal_Complex->Bacterial_Cell Interaction Cell_Membrane Cell Membrane Disruption Bacterial_Cell->Cell_Membrane Enzyme_Inhibition Enzyme Inhibition (e.g., DNA gyrase, metabolic enzymes) Bacterial_Cell->Enzyme_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Bacterial_Cell->ROS_Generation DNA_Interaction DNA Binding and Cleavage Bacterial_Cell->DNA_Interaction Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Enzyme_Inhibition->Cell_Death ROS_Generation->Cell_Death DNA_Interaction->Cell_Death

Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of kinase inhibitors derived from the versatile pyridine scaffold. This document covers the synthesis, screening, and characterization of these potent therapeutic agents, targeting a range of kinases implicated in various diseases.

Introduction to Pyridine-Based Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for the design of potent and selective ATP-competitive kinase inhibitors.[2][3] This document will focus on the development of pyridine derivatives as inhibitors for several key kinase targets: Vaccinia-Related Kinases 1 and 2 (VRK1/2), Cyclin-Dependent Kinase 2 (CDK2), Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1), Tyrosine Kinase 2 (TYK2), and Activin Receptor-Like Kinase 2 (ALK2).

Quantitative Data Summary

The following tables summarize the in vitro potency of various pyridine-based kinase inhibitors against their respective targets.

Table 1: Pyridine-Based VRK1/2 Inhibitors [3][4]

CompoundTarget KinaseIC50 (nM)
26 VRK1150
5 VRK1260
19 VRK1674
BI-D1870 (1) VRK133

Table 2: Pyridine-Based CDK2 Inhibitors [5]

CompoundTarget KinaseIC50 (µM)
4 CDK2/cyclin A20.24
11 CDK2/cyclin A20.50
1 CDK2/cyclin A20.57
8 CDK2/cyclin A20.65
14 CDK2/cyclin A20.93
Roscovitine (Ref.) CDK2/cyclin A20.39

Table 3: Pyridine-Based PIM-1 Inhibitors [2][6]

CompoundTarget KinaseIC50 (nM)
12 PIM-114.3
6 PIM-119.4
13 PIM-119.8
11 PIM-142.3
Staurosporine (Ref.) PIM-116.7

Table 4: Pyridine-Based TYK2 Inhibitors [7]

CompoundTarget KinaseCellular pSTAT3 IC50 (nM)
BMS-986165 TYK20.87
12 TYK215.3

Table 5: Pyridine-Based ALK2 Inhibitors [8]

CompoundTarget KinaseIC50 (nM)
11d ALK210
11f ALK214
11g ALK215
11a ALK224

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the targeted kinases, providing a rationale for their inhibition in disease.

VRK1_VRK2_Signaling_Pathway cluster_mitosis Mitosis cluster_dnadamage DNA Damage Response VRK1 VRK1 BAF BAF (Barrier-to-autointegration factor) VRK1->BAF phosphorylates VRK2 VRK2 VRK2->BAF phosphorylates (compensatory) NuclearEnvelope Nuclear Envelope Reformation BAF->NuclearEnvelope Chromatin Chromatin Segregation BAF->Chromatin p53 p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest VRK1_ddr VRK1 VRK1_ddr->p53 phosphorylates & activates caption VRK1 and VRK2 Signaling in Mitosis and DNA Damage.

Caption: VRK1 and VRK2 Signaling in Mitosis and DNA Damage.

CDK2_Signaling_Pathway MitogenicStimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D / CDK4/6 MitogenicStimuli->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE forms complex with CDK2 CDK2_CyclinE->Rb hyper-phosphorylates S_Phase_Entry S-Phase Entry CDK2_CyclinE->S_Phase_Entry caption CDK2/Cyclin E signaling pathway in G1/S transition.

Caption: CDK2/Cyclin E signaling pathway in G1/S transition.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-3, IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 induces transcription BAD BAD PIM1->BAD phosphorylates & inhibits p21 p21(WAF1/CIP1) PIM1->p21 phosphorylates & inhibits c_Myc c-Myc PIM1->c_Myc phosphorylates & activates Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Transcription Transcriptional Activation c_Myc->Transcription Transcription->CellCycle caption PIM-1 downstream signaling pathways in cancer.

Caption: PIM-1 downstream signaling pathways in cancer.

TYK2_Signaling_Pathway Cytokines Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokines->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK1/JAK2 Receptor->JAK activates STATs STATs TYK2->STATs phosphorylates JAK->STATs phosphorylates Nucleus Nucleus STATs->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation, Immune Response) Nucleus->GeneTranscription caption TYK2 signaling in autoimmune and inflammatory diseases.

Caption: TYK2 signaling in autoimmune and inflammatory diseases.

ALK2_Signaling_Pathway BMP_Ligand BMP Ligand (e.g., BMP7) Activin A (in FOP) TypeII_Receptor Type II Receptor BMP_Ligand->TypeII_Receptor ALK2 ALK2 (Type I Receptor) TypeII_Receptor->ALK2 recruits & phosphorylates SMADs SMAD1/5/8 ALK2->SMADs phosphorylates SMAD4 SMAD4 SMADs->SMAD4 forms complex with Nucleus Nucleus SMAD4->Nucleus translocates to GeneTranscription Gene Transcription (Osteogenesis) Nucleus->GeneTranscription caption ALK2 signaling in fibrodysplasia ossificans progressiva.

Caption: ALK2 signaling in fibrodysplasia ossificans progressiva.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of pyridine-based kinase inhibitors.

Protocol 1: Synthesis of a Pyridine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-aminopyridine derivatives, a common core for many kinase inhibitors.[3][9]

Materials:

  • 2-amino-5-bromopyridine

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3, K3PO4)

  • Solvent (e.g., 1,4-dioxane, DMA)

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a microwave vial, combine 2-amino-5-bromopyridine (1 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Solvent Addition: Add the appropriate solvent (e.g., 1,4-dioxane/water mixture) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Suzuki_Miyaura_Coupling_Workflow Start Start Reactants Combine Reactants: - 2-amino-5-bromopyridine - Aryl boronic acid - Pd catalyst - Base Start->Reactants Solvent Add Solvent Reactants->Solvent Reaction Microwave Reaction (120°C, 30-60 min) Solvent->Reaction Workup Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., PIM-1, TYK2, ALK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Inhibition_Assay_Workflow Start Start PlateSetup Plate Setup: Add compound/DMSO to 384-well plate Start->PlateSetup ReactionInitiation Initiate Reaction: Add kinase/substrate and ATP PlateSetup->ReactionInitiation Incubation1 Incubate at RT (60-120 min) ReactionInitiation->Incubation1 StopReaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubation1->StopReaction Incubation2 Incubate at RT (40 min) StopReaction->Incubation2 SignalGeneration Generate Luminescence: Add Kinase Detection Reagent Incubation2->SignalGeneration Incubation3 Incubate at RT (30 min) SignalGeneration->Incubation3 ReadPlate Read Luminescence Incubation3->ReadPlate DataAnalysis Data Analysis: Calculate % inhibition and IC50 ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that the inhibitor binds to its intended target within a cellular context.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or DMSO at the desired concentration and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat Shock: Place the samples in a thermal cycler and heat them across a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantify Soluble Target Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Start Start CellTreatment Treat Cells with Compound/DMSO Start->CellTreatment Harvest Harvest and Aliquot Cells CellTreatment->Harvest HeatShock Heat Shock (Temperature Gradient) Harvest->HeatShock Lysis Cell Lysis HeatShock->Lysis Centrifugation Separate Soluble/Precipitated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (Western Blot/ELISA) Centrifugation->Quantification DataAnalysis Data Analysis: Plot Melting Curves Quantification->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

The development of kinase inhibitors from pyridine derivatives represents a promising avenue for the discovery of novel therapeutics. The protocols and data presented herein provide a framework for the synthesis, screening, and characterization of these compounds. By understanding the underlying signaling pathways and employing robust experimental methodologies, researchers can effectively advance the development of potent and selective pyridine-based kinase inhibitors for a variety of diseases.

References

Application Note: A Detailed Protocol for the Sulfonation of 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the sulfonation of 4-aminopyridine to synthesize 4-aminopyridine-3-sulfonic acid. This synthesis is significant as pyridine derivatives are crucial in various fields, including pharmaceuticals and materials science. The electron-donating amino group on the pyridine ring directs the electrophilic sulfonation to the 3-position[1]. This application note outlines two primary methods: a well-documented procedure using fuming sulfuric acid (oleum) and an alternative approach using chlorosulfonic acid. It includes comprehensive procedural steps, data tables for key compounds, safety precautions, and diagrams illustrating the reaction mechanism and experimental workflow.

Physicochemical Data

The properties of the primary reactant and the final product are summarized below.

Property4-Aminopyridine (Reactant)This compound (Product)
IUPAC Name Pyridin-4-amineThis compound[2]
Molecular Formula C₅H₆N₂C₅H₆N₂O₃S[2][3]
Molecular Weight 94.11 g/mol 174.18 g/mol [2][3]
CAS Number 504-24-529452-57-1[2][3]
Melting Point 155-158 °C>300 °C (decomposes)
Appearance White to off-white crystalline powderColorless or white crystals[4]
SMILES C1=CN=CC=C1NC1=CN=CC(=C1N)S(=O)(=O)O[2]

Reaction Mechanism and Pathway

The sulfonation of 4-aminopyridine is an electrophilic aromatic substitution reaction. The potent electron-donating amino group (-NH₂) activates the pyridine ring and directs the incoming electrophile (SO₃) to the ortho position (position 3).

reaction_pathway Electrophilic Sulfonation of 4-Aminopyridine cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product 4AP 4-Aminopyridine Oleum Fuming Sulfuric Acid (H₂SO₄·SO₃) Attack Electrophilic Attack (SO₃) Oleum->Attack Sigma Sigma Complex (Arenium Ion) Attack->Sigma Formation Deprotonation Deprotonation Sigma->Deprotonation Resonance Stabilized Product This compound (Zwitterionic form) Deprotonation->Product Aromatization

Caption: Reaction pathway for the sulfonation of 4-aminopyridine.

Experimental Protocols

Protocol 1: Sulfonation using Fuming Sulfuric Acid (Oleum)

This protocol is based on the method described by Zhu et al. (2011) and yields the hydrated zwitterion of 4-aminopyridinium-3-sulfonate[4].

A. Materials and Equipment

  • 4-Aminopyridine (10 mmol, 0.94 g)

  • 20% Oleum (fuming sulfuric acid) (10 mL)

  • Deionized water

  • Round-bottom flask (50 mL) with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

  • Crystallizing dish

B. Procedure

  • Reaction Setup: In a well-ventilated fume hood, carefully add 10 mmol of 4-aminopyridine to a 50 mL round-bottom flask containing 10 mL of 20% oleum. Caution: Oleum is extremely corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Heating: Equip the flask with a reflux condenser and heat the solution to 120 °C (393 K) using a heating mantle[4].

  • Reaction Time: Maintain the temperature and stir the reaction mixture for 4 days to ensure complete sulfonation[4].

  • Cooling and Isolation: After 4 days, turn off the heat and allow the mixture to cool to room temperature. Carefully decant the excess oleum to isolate the solid precipitate[4].

  • Purification: Recrystallize the solid product from a minimum amount of hot deionized water. Allow the solution to cool slowly to form colorless crystals[4].

  • Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Protocol 2: Alternative Sulfonation using Chlorosulfonic Acid

This method provides an alternative route using chlorosulfonic acid in an aprotic solvent, as suggested by literature[1].

A. Materials and Equipment

  • 4-Aminopyridine

  • Chlorosulfonic Acid

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Triethylamine (for quenching)

  • Three-neck flask with dropping funnel and nitrogen inlet

  • Ice bath

  • Magnetic stirrer

B. Procedure

  • Reaction Setup: In a fume hood, dissolve 4-aminopyridine in an anhydrous aprotic solvent in a three-neck flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagent: Add chlorosulfonic acid dropwise to the cooled solution via a dropping funnel with vigorous stirring. Caution: The reaction is exothermic. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Quenching: Slowly and carefully quench the reaction by adding it to a stirred solution of ice and a base (e.g., triethylamine or sodium bicarbonate solution) to neutralize the excess acid.

  • Work-up and Isolation: The product can be isolated by filtration if it precipitates or by extraction followed by solvent evaporation.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent system.

Summary of Reaction Conditions

ParameterProtocol 1 (Oleum)Protocol 2 (Chlorosulfonic Acid)
Sulfonating Agent 20% Fuming Sulfuric Acid (Oleum)[4]Chlorosulfonic Acid[1]
Solvent Oleum (acts as both reagent and solvent)[4]Anhydrous aprotic solvent (e.g., DCM)[1]
Temperature 120 °C (393 K)[4]0 °C to Room Temperature
Reaction Time 4 days[4]Several hours (requires monitoring)
Work-up Decanting and recrystallization from water[4]Quenching, extraction/filtration

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is depicted below.

experimental_workflow General Synthesis Workflow prep 1. Reagent Preparation - Weigh 4-aminopyridine - Measure sulfonating agent setup 2. Reaction Setup - Combine reactants in flask - Attach condenser/N₂ inlet prep->setup reaction 3. Reaction - Heat and stir for specified duration setup->reaction cool 4. Cooling & Isolation - Cool to room temp - Decant/Quench reaction reaction->cool purify 5. Purification - Recrystallization from water or other suitable solvent cool->purify dry 6. Drying - Vacuum filtration - Dry in desiccator purify->dry analyze 7. Analysis - FT-IR, NMR, Mass Spec - Melting Point dry->analyze

Caption: A generalized workflow from preparation to final analysis.

Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • FT-IR Spectroscopy: The infrared spectrum should confirm the presence of key functional groups. Expect to see characteristic absorption bands for the amino (-NH₂), sulfonic acid (-SO₃H), and pyridine ring moieties[1].

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the substitution pattern on the pyridine ring.

  • Mass Spectrometry: Determines the molecular weight of the product, confirming the addition of a sulfonic acid group.

  • Melting Point Analysis: The product has a high melting point and typically decomposes above 300 °C, which can be compared to literature values.

Safety Precautions

  • Corrosive Reagents: Both fuming sulfuric acid (oleum) and chlorosulfonic acid are extremely corrosive, toxic by inhalation, and react violently with water[5]. All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Exothermic Reactions: The addition of reagents and the quenching of the reaction can be highly exothermic. Use ice baths for cooling and perform additions slowly and carefully.

  • Waste Disposal: Acidic waste must be neutralized carefully and disposed of according to institutional guidelines.

References

Application Notes and Protocols for the Characterization of 4-Aminopyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential analytical techniques for the characterization of 4-aminopyridine-3-sulfonic acid (4-AP-3-SA). The document details the principles behind each method, presents detailed experimental protocols, and summarizes key data for the confirmation of identity, purity, and structural integrity of the compound.

Overview of Physicochemical Properties

This compound is a pyridine derivative containing both a basic amino group and a strongly acidic sulfonic acid group.[1] This bifunctional nature influences its solubility, reactivity, and chromatographic behavior.[1] Verifying the fundamental physicochemical properties is the primary step in its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 29452-57-1[1][2][3]
Molecular Formula C₅H₆N₂O₃S[1][3]
Molecular Weight 174.18 g/mol [1][3]
IUPAC Name This compound[3]
InChI Key VOMYEVOVADPHCK-UHFFFAOYSA-N[1][3]

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the molecular structure and confirming the presence of key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule. For 4-AP-3-SA, FT-IR is used to confirm the presence of the amino (-NH₂), sulfonic acid (-SO₃H), and pyridine ring moieties by identifying their characteristic vibrational frequencies.[1] The pyridine ring exhibits C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[1] The C-N stretching vibration is often observed around 1384 cm⁻¹.[1][4]

Table 2: Characteristic FT-IR Absorption Bands for 4-AP-3-SA Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretching3450 - 3300
Amino (-NH₂)N-H Scissoring1650 - 1580
Sulfonic Acid (-SO₃H)S=O Asymmetric Stretching1250 - 1160
Sulfonic Acid (-SO₃H)S=O Symmetric Stretching1080 - 1030
Pyridine RingC=C and C=N Stretching1600 - 1400
C-N BondC-N Stretching~1384

Note: Values are typical ranges and can shift based on the molecular environment and sample state.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a solid sample using the KBr (Potassium Bromide) pellet method.

    • Mix approximately 1-2 mg of the 4-AP-3-SA product with 100-200 mg of dry, spectroscopic-grade KBr powder.

    • Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

    • Transfer the powdered mixture to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Background Collection: Place the KBr pellet holder without the sample in the FT-IR spectrometer and record a background spectrum.

  • Sample Analysis: Place the KBr pellet containing the sample in the holder and record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify the characteristic peaks corresponding to the functional groups listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR (Proton NMR) is used to identify the number and types of hydrogen atoms, their chemical environments, and their connectivity. For 4-AP-3-SA, ¹H NMR can confirm the presence of protons on the pyridine ring and the amino group. The spectrum is typically recorded in a deuterated solvent like D₂O (deuterium oxide).[1]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 4-AP-3-SA product in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration and instrument sensitivity.

    • A standard acquisition might involve 16 to 64 scans.

  • Data Processing:

    • Perform a Fourier transform on the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak).

  • Spectral Analysis:

    • Integrate the signals to determine the relative ratios of protons.

    • Analyze the chemical shifts (δ) and coupling patterns (multiplicity) to assign the peaks to the specific protons in the 4-AP-3-SA structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[1] For aromatic compounds like 4-AP-3-SA, the spectrum is characterized by absorption bands resulting from π-π* and n-π* electronic transitions.[1] This technique is particularly useful for quantitative analysis using a calibration curve and for monitoring reactions. The position and intensity of the absorption maxima are influenced by the pyridine ring and its substituents.[1]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of 4-AP-3-SA of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or methanol).

    • Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantitation is desired.

    • Prepare a sample solution with a concentration that falls within the linear range of the instrument (typically with an absorbance between 0.1 and 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Analysis:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Interpretation: Identify the wavelength(s) of maximum absorbance (λ_max). For quantitative analysis, measure the absorbance at a fixed λ_max and use the Beer-Lambert law.

Chromatographic Characterization

Chromatography is essential for separating 4-AP-3-SA from impurities, starting materials, and by-products, thereby assessing its purity and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary technique for assessing the purity and performing quantitative analysis of 4-AP-3-SA.[1] Due to the polar nature of the amino and sulfonic acid groups, reversed-phase HPLC is the most common approach.[1] The hydrophilic character may require the use of ion-pairing reagents (e.g., octanesulfonic acid) to improve retention on non-polar C18 stationary phases.[1][5] Method development often involves optimizing the mobile phase pH to control the ionization state of the molecule.[1] Detection is typically performed using a UV detector, leveraging the chromophoric pyridine ring.[1]

Table 3: Example HPLC Method Parameters for Aminopyridine Analysis (Note: This method is based on protocols for related aminopyridines and should be optimized for this compound.)

ParameterCondition
Column C18 silica particles, 5 µm (e.g., 150 x 4.6 mm)[5]
Mobile Phase Acetonitrile / Aqueous Buffer (e.g., 15:85 v/v)[6]
Aqueous Buffer 0.015 M Sodium 1-heptanesulfonic acid, 0.002 M Tetramethylammonium bromide, 0.01 M Sodium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid.[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 263 nm[5]
Injection Volume 10 µL[5]
Column Temperature Ambient

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phase components as specified in Table 3. Degas the solvents using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the 4-AP-3-SA product in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Set up the HPLC system with the specified column and mobile phase. Run the mobile phase through the system until a stable baseline is achieved.

  • Analysis: Inject the prepared sample onto the column and run the analysis.

  • Data Processing:

    • Integrate the peaks in the resulting chromatogram.

    • Determine the retention time of the main peak corresponding to 4-AP-3-SA.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

Elemental Analysis

Application Note: Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure compound.[1] The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₅H₆N₂O₃S) to confirm the empirical formula and assess the sample's purity.[1]

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011560.05534.49
HydrogenH1.00866.0483.47
NitrogenN14.007228.01416.09
OxygenO15.999347.99727.56
SulfurS32.06132.0618.41
Total 174.174 100.00

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Provide a small amount (typically 2-5 mg) of the highly purified and thoroughly dried 4-AP-3-SA product. The sample must be free of solvent and other impurities.

  • Instrumentation: The analysis is performed using a dedicated CHNS elemental analyzer. The instrument combusts the sample at high temperatures in a stream of oxygen.

  • Detection: The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified using various detection methods (e.g., thermal conductivity detection).

  • Data Comparison: Compare the experimentally obtained weight percentages of C, H, N, and S with the theoretical values listed in Table 4. A close correlation (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Visualized Workflows

General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized this compound product.

G cluster_synthesis Synthesis & Purification cluster_characterization Product Characterization cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography & Composition synthesis Synthesis of 4-AP-3-SA purification Purification (e.g., Recrystallization) synthesis->purification initial_screen Initial Screening (TLC, Melting Point) purification->initial_screen uvvis UV-Vis (Electronic Transitions) purification->uvvis elemental Elemental Analysis (Empirical Formula) purification->elemental ftir FT-IR (Functional Groups) initial_screen->ftir nmr NMR (Structural Elucidation) initial_screen->nmr hplc HPLC (Purity & Quantification) initial_screen->hplc final_report Final Characterization Report ftir->final_report nmr->final_report uvvis->final_report hplc->final_report elemental->final_report

Caption: Workflow for Synthesis and Characterization of 4-AP-3-SA.

Logic of Analytical Techniques

This diagram outlines the logical relationship between the analytical techniques and the information they provide for structural confirmation and purity assessment.

G cluster_identity Structural Identity cluster_purity Purity & Quantity center_node This compound info_groups Functional Groups Present? center_node->info_groups info_structure Correct Atomic Connectivity? center_node->info_structure info_formula Correct Elemental Composition? center_node->info_formula info_purity Purity Level? center_node->info_purity info_quantity Concentration? center_node->info_quantity tech_ftir FT-IR Spectroscopy tech_ftir->info_groups Provides tech_nmr NMR Spectroscopy tech_nmr->info_structure Provides tech_elemental Elemental Analysis tech_elemental->info_formula Provides tech_hplc HPLC tech_hplc->info_purity Provides tech_hplc->info_quantity Provides tech_uvvis UV-Vis Spectroscopy tech_uvvis->info_quantity Provides

Caption: Logic Diagram of Characterization Techniques and Outputs.

References

Application Notes and Protocols for 4-Aminopyridine-3-sulfonic Acid as a Novel Organocatalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-3-sulfonic acid is a unique molecule possessing both a Brønsted acidic sulfonic acid moiety and basic amino and pyridine functional groups. This bifunctional character presents significant potential for its application as an organocatalyst in a variety of organic transformations. The spatial proximity of these acidic and basic sites could enable cooperative catalysis, facilitating reactions that benefit from simultaneous proton donation and acceptance. These application notes provide a theoretical framework and starting experimental protocols for investigating the catalytic activity of this compound, particularly in the context of multicomponent reactions for the synthesis of heterocyclic scaffolds relevant to drug discovery.

While the catalytic potential of this compound is theoretically promising, it is important to note that specific, peer-reviewed applications with detailed performance data are not extensively documented in the current scientific literature. The following protocols and data are presented as a guide for the research and development of this potential catalyst.

Theoretical Potential as a Bifunctional Catalyst

The catalytic activity of this compound is predicated on its ability to act as both a Brønsted acid and a Lewis/Brønsted base.

  • Acidic Site: The sulfonic acid group (-SO₃H) is a strong Brønsted acid, capable of protonating substrates to enhance their electrophilicity.[1]

  • Basic Sites: The pyridine nitrogen and the exocyclic amino group can act as bases to activate nucleophiles or neutralize acidic intermediates.

This dual functionality could be particularly effective in reactions such as the Biginelli or Hantzsch syntheses of dihydropyrimidines and dihydropyridines, respectively, where both acidic and basic catalysis are known to play crucial roles in the reaction mechanism.[2][3]

Proposed Application: One-Pot Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones.[1][4] this compound is proposed as a bifunctional catalyst for this transformation.

Proposed Catalytic Cycle

The proposed catalytic cycle for the this compound-catalyzed Biginelli reaction is illustrated below. The sulfonic acid moiety is expected to activate the aldehyde, while the basic aminopyridine portion could facilitate the condensation and cyclization steps.

Biginelli_Reaction_Mechanism cluster_reactants Reactants Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde Protonation by -SO3H Ketoester β-Ketoester Enolate Enolate of β-Ketoester Ketoester->Enolate Deprotonation by Amino/Pyridine Urea Urea Acyliminium_Ion N-Acyliminium Ion Urea->Acyliminium_Ion Condensation Catalyst This compound Activated_Aldehyde->Acyliminium_Ion Michael_Adduct Michael Adduct Acyliminium_Ion->Michael_Adduct Michael Addition Enolate->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone (Product) Cyclized_Intermediate->DHPM Dehydration & Catalyst Regeneration DHPM->Catalyst Catalyst Turnover

Caption: Proposed catalytic cycle for the Biginelli reaction.

Experimental Protocol: Catalyst Screening and Optimization

This protocol outlines a general procedure for evaluating the efficacy of this compound as a catalyst for the Biginelli reaction.

Materials:

  • This compound (Catalyst)

  • Benzaldehyde (or other aromatic/aliphatic aldehydes)

  • Ethyl acetoacetate (or other β-ketoesters)

  • Urea (or thiourea)

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.2 mmol).

  • Add the solvent (5 mL).

  • Add this compound (catalyst loading to be varied, e.g., 1, 5, 10 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature, 50 °C, reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.

Data Presentation: Hypothetical Catalyst Screening Results

The following table presents hypothetical data from a screening of reaction conditions to illustrate how results could be structured.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
11Ethanol252435
25Ethanol251858
310Ethanol251272
410Acetonitrile251265
510Toluene252440
610Ethanol50685
710EthanolReflux392
810Solvent-free80295

General Workflow for Catalyst Application and Recovery

A key advantage of solid organocatalysts is the potential for recovery and reuse. The following workflow illustrates a general procedure for employing and recycling this compound, assuming it is heterogeneous under the reaction conditions.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Isolation cluster_recycling Catalyst Recycling Reactants Add Reactants & Solvent Catalyst_Addition Add this compound Reactants->Catalyst_Addition Reaction Heat and Stir Catalyst_Addition->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter to Separate Catalyst Cooling->Filtration Product_Isolation Isolate Product from Filtrate Filtration->Product_Isolation Wash_Catalyst Wash Recovered Catalyst Filtration->Wash_Catalyst Solid Catalyst Dry_Catalyst Dry Catalyst Wash_Catalyst->Dry_Catalyst Reuse_Catalyst Reuse in Subsequent Reaction Dry_Catalyst->Reuse_Catalyst

Caption: General experimental workflow for catalysis.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound holds promise as a bifunctional organocatalyst for multicomponent reactions. The provided theoretical background and experimental protocols offer a starting point for researchers to explore its catalytic activity. Further investigation is required to fully characterize its catalytic scope, efficiency, and potential for asymmetric induction. The development of this and similar organocatalysts could provide greener and more efficient synthetic routes to valuable heterocyclic compounds.

References

Application Notes and Protocols for the Synthesis of Coordination Polymers using 4-aminopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) using 4-aminopyridine-3-sulfonic acid as a versatile organic ligand. The inherent functionalities of this ligand, namely the pyridine nitrogen, the amino group, and the sulfonic acid group, offer multiple coordination sites for the construction of novel supramolecular architectures with potential applications in catalysis, gas storage, and drug delivery.

Introduction to this compound in Coordination Polymer Synthesis

This compound is a trifunctional organic ligand that possesses a unique combination of a Lewis basic pyridine ring, a hydrogen-bonding amino group, and a strongly coordinating and charge-balancing sulfonic acid group.[1] This combination of functionalities makes it an excellent candidate for the construction of multidimensional coordination polymers with diverse topologies and properties. The pyridine nitrogen and the amino group can coordinate to metal centers, while the sulfonate group can act as a bridging or terminal ligand, and also participate in extensive hydrogen bonding to stabilize the overall framework.[1][2] The presence of the sulfonic acid moiety can also impart properties such as proton conductivity and catalytic activity to the resulting materials.

Experimental Protocols

While specific protocols for the synthesis of coordination polymers using this compound are not extensively reported, the following detailed methodologies are adapted from established procedures for structurally analogous ligands, such as p-aminobenzenesulfonic acid and other aminopyridine derivatives.[3] Hydrothermal synthesis is a common and effective method for the preparation of crystalline coordination polymers.

Hydrothermal Synthesis of a Cobalt(II) Coordination Polymer

This protocol is adapted from the synthesis of a coordination polymer using p-aminobenzenesulfonic acid and a co-ligand.[3]

Materials:

  • This compound (C₅H₆N₂O₃S)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 1,3-bis(4-pyridyl)propane (bpp)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

Equipment:

  • 25 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Magnetic stirrer with heating plate

  • Oven

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a 20 mL glass beaker, dissolve 0.035 g (0.2 mmol) of this compound and 0.008 g (0.2 mmol) of sodium hydroxide in a mixture of 2 mL of deionized water and 3 mL of methanol.

  • To this solution, add 0.040 g (0.2 mmol) of 1,3-bis(4-pyridyl)propane (bpp).

  • In a separate beaker, dissolve 0.029 g (0.1 mmol) of cobalt(II) nitrate hexahydrate in 1 mL of deionized water.

  • Slowly add the cobalt nitrate solution to the ligand solution while stirring.

  • Transfer the resulting reaction mixture to a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting crystals by filtration, wash with deionized water and methanol, and air-dry.

Logical Workflow for Hydrothermal Synthesis

hydrothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation A This compound + NaOH in H2O/MeOH D Mix Reactants A->D B 1,3-bis(4-pyridyl)propane (bpp) B->D C Co(NO3)2·6H2O in H2O C->D E Transfer to Autoclave D->E F Heat at 120 °C for 72h E->F G Slow Cooling F->G H Filtration G->H I Wash & Dry H->I J Crystalline Product I->J catalytic_cycle catalyst Catalyst (CP) -SO3H intermediate Protonated Intermediate catalyst->intermediate Protonation substrate Substrate substrate->intermediate product Product intermediate->product Reaction product->catalyst Catalyst Regeneration drug_delivery cluster_loading Drug Loading cluster_release Drug Release drug_sol Drug in Solution drug_loaded Drug-Loaded CP drug_sol->drug_loaded cp_empty Coordination Polymer (CP) cp_empty->drug_loaded target Target Site (e.g., tumor) drug_loaded->target drug_released Released Drug target->drug_released pH change, etc. cp_after CP target->cp_after

References

Application Notes and Protocols for the Analytical Characterization of 4-Aminopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 4-aminopyridine-3-sulfonic acid (CAS No: 29452-57-1), a key intermediate in pharmaceutical synthesis. The following methods are designed to ensure the identity, purity, and quality of this analytical standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 29452-57-1[1][2][3][4][5]
Molecular Formula C₅H₆N₂O₃S[2][3]
Molecular Weight 174.18 g/mol [1][3]
IUPAC Name This compound[3]
Melting Point >300 °C
Appearance White to off-white crystalline powder
Solubility Soluble in water

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

This section outlines a reversed-phase HPLC method suitable for assessing the purity of this compound and for its quantification in various sample matrices. Due to its polar nature, an ion-pairing reagent is recommended to improve retention and peak shape on a C18 stationary phase.[6]

Experimental Protocol

Instrumentation:

  • HPLC system with UV or PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sodium 1-octanesulfonate (ion-pairing agent)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Sodium 1-octanesulfonate in water, pH adjusted to 2.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Standard Concentration 0.1 mg/mL in Mobile Phase A

Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Expected HPLC Performance Data

ParameterExpected Value
Retention Time (RT) ~ 8.5 min
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase A Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Purity/Concentration Integrate->Quantify Report Generate Report Quantify->Report

HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • This compound reference standard

NMR Parameters:

Parameter¹H NMR¹³C NMR
Solvent D₂OD₂O
Frequency 400 MHz100 MHz
Temperature 25 °C25 °C
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of the chosen deuterated solvent in an NMR tube.

Data Presentation

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O)

NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹HH-2~ 8.1d
H-5~ 6.9d
H-6~ 7.9s
¹³CC-2~ 148
C-3~ 135
C-4~ 155
C-5~ 110
C-6~ 145

Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. The amino protons are typically exchanged in D₂O and may not be observed.

Visualization

NMR_Logic cluster_structure Chemical Structure cluster_nmr NMR Analysis cluster_data Spectral Data Structure This compound HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR H_Data Proton Environment (Chemical Shifts, Multiplicity) HNMR->H_Data C_Data Carbon Skeleton (Number of unique carbons) CNMR->C_Data

NMR Structural Correlation

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source

  • Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) for fragmentation analysis (MS/MS)

LC-MS Conditions (for introduction into the mass spectrometer):

  • A simple isocratic or gradient elution with a C18 column can be used. A typical mobile phase would be a mixture of water and acetonitrile with 0.1% formic acid.

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Energy (for MS/MS) 10-30 eV

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the LC mobile phase.

Data Presentation

Table 3: Expected Mass Spectrometry Data

Ion ModeAdductExpected m/z
ESI Positive[M+H]⁺175.0172
ESI Negative[M-H]⁻173.0026

Table 4: Expected MS/MS Fragmentation

Precursor Ion (m/z)Collision EnergyMajor Fragment Ions (m/z)Proposed Neutral Loss
175.017220 eV111.0451SO₂
95.0502H₂SO₃
173.002615 eV93.0345SO₃

Note: Fragmentation of aromatic sulfonamides often involves the loss of SO₂ or SO₃.[7]

Visualization

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Interpretation LC LC Separation ESI Electrospray Ionization LC->ESI MS1 MS Scan (Full Scan) ESI->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 MW Molecular Weight Confirmation MS1->MW Frag Fragmentation Pattern Analysis MS2->Frag Struct Structural Confirmation Frag->Struct

LC-MS/MS Analysis Workflow

References

Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diazotization of 4-aminopyridine-3-sulfonic acid, a critical reaction for the synthesis of various heterocyclic compounds. This document outlines detailed experimental protocols, key applications, and quantitative data to support research and development in medicinal chemistry and materials science.

Introduction

Diazotization is a fundamental organic reaction that converts a primary aromatic amine into a diazonium salt. This transformation is of significant interest as diazonium salts are versatile intermediates that can undergo a wide range of subsequent reactions, including azo coupling, Sandmeyer reactions, and various nucleophilic substitutions. This compound is a unique substrate for diazotization, combining the reactivity of a heteroaromatic amine with the solubilizing and directing effects of a sulfonic acid group. The resulting diazonium salt, 4-diazoniopyridine-3-sulfonate, is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and as functional dyes.

While specific literature on the diazotization of this compound is limited, protocols can be effectively adapted from related compounds such as 4-aminopyridine and sulfanilic acid (4-aminobenzenesulfonic acid)[1]. The presence of the electron-withdrawing sulfonic acid group can influence the stability and reactivity of the diazonium salt.

Reaction Mechanism and Workflow

The diazotization of this compound proceeds via the reaction of the primary amino group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Diazotization_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction Process cluster_product Product 4_aminopyridine_3_sulfonic_acid 4-Aminopyridine- 3-sulfonic Acid Dissolution Dissolution in Acid (0-5 °C) 4_aminopyridine_3_sulfonic_acid->Dissolution Reactant NaNO2 Sodium Nitrite (NaNO₂) Diazotization Slow addition of NaNO₂ solution (maintain 0-5 °C) NaNO2->Diazotization Reagent HCl Hydrochloric Acid (HCl) HCl->Dissolution Solvent/ Catalyst Dissolution->Diazotization Diazonium_Salt 4-Diazoniopyridine- 3-sulfonate (Intermediate) Diazotization->Diazonium_Salt Forms In_situ_use In situ use for Coupling Reaction Diazonium_Salt->In_situ_use Used immediately

Caption: General workflow for the diazotization of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the diazotization of 4-aminopyridine and sulfanilic acid and should be optimized for this compound.

Protocol 1: General Diazotization for Azo Coupling

This protocol is suitable for the in-situ generation of the diazonium salt for immediate use in azo coupling reactions.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, prepare a solution of this compound in dilute hydrochloric acid. The exact concentrations should be determined based on the specific subsequent coupling reaction.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound. Maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

  • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.

  • The resulting solution containing the 4-diazoniopyridine-3-sulfonate is now ready for immediate use in a coupling reaction.

Note: The diazonium salt of 4-aminopyridine is known to be unstable and is typically not isolated.[1] Therefore, in-situ use is highly recommended.

Protocol 2: Diazotization and Coupling with a Phenolic Compound

This protocol details the synthesis of an azo dye by coupling the diazotized this compound with a phenolic compound, such as 2-naphthol.

Materials:

  • Solution of 4-diazoniopyridine-3-sulfonate (prepared as in Protocol 1)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • Prepare a solution of 2-naphthol in aqueous sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

ReactantDiazotizing AgentCoupling PartnerProductYield (%)Reference
4-AminopyridineNaNO₂ / HClSodium Phthalimide2-(pyridine-4-yldiazonium) isoindoline-1,3-dioneNot specified[1]
4-AminopyridineNaNO₂ / HClSodium Saccharin2-(pyridine-4-yldiazonium) isoindoline-1-one-3-sulphoxideNot specified[1]
Sulfanilic AcidNaNO₂ / HClSalicylic AcidAzo dyeNot specified

Applications in Drug Development and Research

The diazonium salt of this compound is a versatile intermediate for the synthesis of a variety of compounds with potential biological activity.

  • Synthesis of Novel Heterocycles: The diazonium group can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, and hydroxyl groups.[2] These substituted pyridines can serve as scaffolds for the development of new therapeutic agents.

  • Azo-Linked Compounds: Azo coupling reactions can be used to link the this compound moiety to other bioactive molecules. Azo compounds themselves can exhibit a range of biological activities, including antibacterial and anticancer properties. The resulting azo dyes can also be used as biological stains or probes.

  • Prodrug Design: The azo linkage can be designed to be cleaved under specific physiological conditions, making it a useful linker for prodrugs. For instance, some azo compounds are reduced by azoreductases in the gut microbiota, allowing for colon-specific drug delivery.

Applications cluster_sandmeyer Sandmeyer & Related Reactions cluster_coupling Azo Coupling Reactions cluster_outcomes Potential Applications Start 4-Diazoniopyridine-3-sulfonate Halogenation Halogenation (Cl, Br, I) Start->Halogenation Cyanation Cyanation (CN) Start->Cyanation Hydroxylation Hydroxylation (OH) Start->Hydroxylation Azo_Dyes Synthesis of Azo Dyes Start->Azo_Dyes Bioactive_Conjugates Coupling with Bioactive Molecules Start->Bioactive_Conjugates Drug_Scaffolds Novel Drug Scaffolds Halogenation->Drug_Scaffolds Cyanation->Drug_Scaffolds Hydroxylation->Drug_Scaffolds Biological_Probes Biological Probes & Dyes Azo_Dyes->Biological_Probes Prodrugs Prodrug Development Bioactive_Conjugates->Prodrugs

References

Application Notes and Protocols: 4-Aminopyridine-3-sulfonic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of 4-aminopyridine-3-sulfonic acid in materials science are not extensively documented, its bifunctional nature—possessing both a proton-donating sulfonic acid group and a basic pyridine ring—makes it a compelling candidate for the development of advanced functional polymers. This document outlines potential applications, hypothesized properties, and generalized experimental protocols for the use of this compound as a monomer or functionalizing agent, drawing parallels from structurally similar compounds utilized in proton exchange membranes (PEMs) for fuel cells.

Potential Application: Proton Exchange Membranes (PEMs)

The primary hypothesized application of this compound in materials science is in the fabrication of proton exchange membranes for fuel cells. In this context, the molecule can be incorporated into a polymer backbone, such as a polyimide or polyether sulfone, to impart specific functionalities:

  • Proton Conductivity: The sulfonic acid (-SO₃H) group is a well-established proton-conducting moiety. When hydrated, it facilitates the transport of protons across the membrane, a critical function in a PEM fuel cell.

  • Controlled Water Uptake and Swelling: The basic pyridine ring can form acid-base interactions with the sulfonic acid groups. This interaction can modulate the hydrophilicity of the membrane, potentially leading to reduced water uptake and swelling compared to traditional sulfonated polymers. Excessive swelling can compromise the mechanical integrity and lifespan of the membrane.

  • Enhanced Thermal and Mechanical Stability: The rigid aromatic structure of the pyridine ring can contribute to a higher glass transition temperature and improved mechanical properties of the resulting polymer.

Quantitative Data of Analogous Polymer Systems

The following tables summarize key performance metrics for sulfonated polymers containing pyridine groups, which can serve as a benchmark for materials developed using this compound.

Table 1: Proton Conductivity of Sulfonated Polymers with Pyridine Moieties

Polymer SystemDegree of Sulfonation (%)Temperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)
Sulfonated Polyimide (SPI) with pyridine groups--1000.23
Sulfonated Polytriazole (PYPYSH-70)7080-0.184
Sulfonated Poly(arylene ether sulfone) (SPAES-2)-80-0.116
Sulfonated Poly(arylene ether sulfone) (SPAES-2)100--0.126

Table 2: Physicochemical Properties of Sulfonated Pyridine-Containing Membranes

Polymer SystemWater Uptake (wt%) at 80°CSwelling RatioYoung's Modulus (GPa)Tensile Strength (MPa)
Sulfonated Polyimide (SPI) with pyridine groups30 - 75Low~2.0-
Sulfonated Polytriazole (PYPYSH-70)--2.3765.5

Experimental Protocols

The following is a generalized protocol for the synthesis of a sulfonated polyimide containing a pyridine-based diamine, which could be adapted for this compound.

Protocol 1: Synthesis of a Sulfonated Polyimide with Pyridine Moieties via Direct Polycondensation

Materials:

  • 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA)

  • 4,4′-diaminodiphenyl ether-2,2′-disulfonic acid (ODADS)

  • A pyridine-containing diamine (e.g., an analogue of this compound)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Benzoic acid

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the diamine monomers (ODADS and the pyridine-containing diamine) and anhydrous NMP.

  • Stir the mixture under a nitrogen atmosphere until the monomers are completely dissolved.

  • Gradually add the dianhydride (NTDA) and benzoic acid to the solution.

  • Heat the reaction mixture to 190-200°C and maintain for 24 hours under a constant flow of nitrogen.

  • After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large volume of deionized water.

  • Filter the fibrous polymer, wash thoroughly with deionized water and then with ethanol.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

  • The resulting sulfonated polyimide can then be dissolved in a suitable solvent (e.g., DMSO) and cast to form a membrane.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of a hypothetical proton exchange membrane incorporating this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation monomer Monomer Selection (e.g., this compound) poly Polymerization monomer->poly Polycondensation cast Membrane Casting poly->cast ftir FTIR Spectroscopy (Structural Analysis) cast->ftir tem TEM (Morphology) cast->tem tga TGA/DSC (Thermal Stability) cast->tga mech Mechanical Testing (Tensile Strength) cast->mech water Water Uptake & Swelling Ratio mech->water iec Ion Exchange Capacity (IEC) water->iec conductivity Proton Conductivity iec->conductivity fuel_cell Fuel Cell Testing conductivity->fuel_cell

Caption: Workflow for the synthesis and evaluation of a PEM.

Logical Relationships in Polymer Design

The interplay between the sulfonic acid and pyridine groups is key to the material's performance.

logical_relationships cluster_components Molecular Components cluster_properties Material Properties cluster_interaction Interaction sulfonic Sulfonic Acid Group (-SO3H) conductivity Proton Conductivity sulfonic->conductivity Increases water_uptake Water Uptake sulfonic->water_uptake Increases acid_base Acid-Base Interaction sulfonic->acid_base pyridine Pyridine Ring stability Mechanical & Thermal Stability pyridine->stability Increases pyridine->acid_base acid_base->water_uptake Decreases

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-aminopyridine-3-sulfonic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways for the preparation of this compound:

  • Direct Sulfonation of 4-Aminopyridine: This method involves the direct electrophilic substitution of 4-aminopyridine with a sulfonating agent.

  • Multi-step Synthesis from a Substituted Pyridine: This alternative route typically starts with a substituted pyridine, such as 3-chloropyridine, which undergoes a series of reactions including oxidation, sulfonation, and amination.

Q2: Which synthesis route generally provides a higher yield?

Currently, publicly available literature provides more detailed protocols and established results for the direct sulfonation of 4-aminopyridine. While the multi-step synthesis is a viable alternative, specific yield data for the final amination step to produce this compound is not as well-documented, making a direct quantitative comparison challenging. Anecdotal evidence suggests that direct sulfonation can be a high-yielding process when optimized.

Q3: What are the common challenges and side reactions encountered during the direct sulfonation of 4-aminopyridine?

Common challenges include:

  • Low Yield: This can be due to incomplete reaction, degradation of the starting material or product under harsh acidic conditions, or the formation of byproducts.

  • Formation of Byproducts: Over-sulfonation or sulfonation at different positions on the pyridine ring can occur. The amino group is an activating, ortho-, para-director, which in the acidic medium will be protonated to an ammonium salt, a deactivating, meta-director. This can lead to a complex mixture of products.

  • Purification Difficulties: The high polarity of the product and potential impurities can make isolation and purification challenging.

Troubleshooting Guides

Low Yield in Direct Sulfonation
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like HPLC or TLC.[1] - Increase Reaction Temperature: Carefully increase the temperature as sulfonation of pyridines can be sluggish.[2] However, be cautious of potential degradation at excessively high temperatures. - Use a Stronger Sulfonating Agent: Oleum (fuming sulfuric acid) is a more potent sulfonating agent than concentrated sulfuric acid and can improve conversion.[1]
Degradation of Reactants or Product - Optimize Temperature: Avoid excessively high temperatures which can lead to charring and decomposition. - Control Addition of Reagents: Add the sulfonating agent slowly and with adequate cooling to manage the exothermic nature of the reaction.
Suboptimal Reagent Ratio - Adjust Stoichiometry: Experiment with the molar ratio of 4-aminopyridine to the sulfonating agent to find the optimal balance for maximizing product formation and minimizing side reactions.
Reversibility of Sulfonation - Remove Water: Sulfonation is a reversible reaction.[3] Using a dehydrating sulfonating agent like oleum can drive the equilibrium towards the product.
Issues with Product Purification
Problem Troubleshooting Steps
Difficulty in Isolating the Product - Precipitation: After completion of the reaction, carefully pour the reaction mixture onto crushed ice to precipitate the crude product. - Neutralization: The product is an amphoteric compound.[4] Adjusting the pH of the aqueous solution can influence its solubility and aid in precipitation.
Presence of Impurities after Initial Isolation - Recrystallization: Recrystallization from water is an effective method for purifying this compound.[1] Dissolve the crude product in a minimum amount of hot water and allow it to cool slowly to form crystals. - Activated Carbon Treatment: If the product is colored, treatment with activated carbon during recrystallization can help remove colored impurities.
Co-precipitation of Inorganic Salts - Washing: Wash the filtered product thoroughly with cold deionized water to remove any residual inorganic salts.

Experimental Protocols

Protocol 1: Direct Sulfonation of 4-Aminopyridine using Oleum[1]

Materials:

  • 4-Aminopyridine

  • 20% Oleum (fuming sulfuric acid)

  • Deionized water

  • Ice

Procedure:

  • In a fume hood, carefully dissolve 10 mmol of 4-aminopyridine in 10 ml of 20% oleum. The reaction is exothermic and should be performed with caution.

  • Heat the solution to 120°C (393 K) and maintain this temperature for 4 days.

  • After the reaction period, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto a sufficient amount of crushed ice to quench the reaction and precipitate the crude product.

  • Isolate the solid product by filtration.

  • Purify the crude product by recrystallization from water to obtain colorless crystals of this compound.

Protocol 2: Alternative Synthesis via 3-Chloropyridine (General Workflow)
  • Oxidation: 3-Chloropyridine is oxidized to 3-chloropyridine-N-oxide.

  • Sulfonation: The N-oxide is then sulfonated to introduce the sulfonic acid group at the 3-position.

  • Reduction: The N-oxide is reduced back to the pyridine.

  • Amination: The chloro group is substituted with an amino group to yield this compound. This step can be challenging due to the electron-withdrawing nature of the sulfonic acid group.

Data Presentation

Due to the limited availability of direct comparative studies in the literature, a quantitative yield comparison is not feasible at this time. Researchers are encouraged to perform their own optimization studies to determine the most effective route for their specific needs.

Synthesis Route Starting Material Key Reagents Reported/Expected Yield Advantages Challenges
Direct Sulfonation 4-AminopyridineOleum or Chlorosulfonic AcidPotentially high with optimizationFewer stepsHarsh reaction conditions, potential for side reactions, purification can be challenging.
Multi-step Synthesis 3-ChloropyridineOxidizing agents, Sulfonating agents, Reducing agents, Aminating agentsNot well-documented for the final productMilder conditions for some stepsMultiple steps, overall yield may be lower, amination of the deactivated ring can be difficult.

Visualizations

experimental_workflow_direct_sulfonation start Start dissolve Dissolve 4-Aminopyridine in 20% Oleum start->dissolve heat Heat at 120°C for 4 days dissolve->heat quench Quench with Ice & Precipitate heat->quench filter Filter Crude Product quench->filter recrystallize Recrystallize from Water filter->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the direct sulfonation of 4-aminopyridine.

troubleshooting_low_yield start Low Yield Observed check_reaction Check for Incomplete Reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes complete Reaction Complete check_reaction->complete No increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp stronger_reagent Use Stronger Sulfonating Agent incomplete->stronger_reagent check_degradation Check for Degradation (Charring, Dark Color) complete->check_degradation degradation Degradation Observed check_degradation->degradation Yes no_degradation No Significant Degradation check_degradation->no_degradation No optimize_temp Optimize Temperature (Lower if necessary) degradation->optimize_temp slow_addition Ensure Slow Reagent Addition with Cooling degradation->slow_addition optimize_stoichiometry Optimize Reagent Stoichiometry no_degradation->optimize_stoichiometry

References

Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-aminopyridine-3-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an amphoteric molecule, meaning it has both acidic (sulfonic acid, -SO₃H) and basic (amino group, -NH₂ and pyridine nitrogen) functional groups.[1][2] Its structure suggests it likely exists as a zwitterion (internal salt) in its solid state and at its isoelectric point in solution. This zwitterionic nature can lead to strong intermolecular interactions, resulting in high melting points and potentially low solubility in neutral water and non-polar organic solvents.[3] Solubility is expected to be highly dependent on the pH of the solvent.[4]

Q2: I'm having trouble dissolving this compound in pure water. Why is this happening?

The limited solubility in neutral water is likely due to the compound existing as a zwitterion. At its isoelectric point (the pH at which the net charge is zero), the molecule has minimal solubility. To improve solubility, you must shift the pH of the solution away from this point.

Q3: How does pH adjustment affect the solubility of this compound?

Adjusting the pH is the most effective primary strategy for dissolving this compound.[5][6]

  • In acidic conditions (low pH): The amino group and pyridine nitrogen will be protonated (-NH₃⁺), resulting in a net positive charge. This cationic form should exhibit significantly increased solubility in aqueous media.

  • In basic conditions (high pH): The sulfonic acid group will be deprotonated (-SO₃⁻), resulting in a net negative charge. This anionic form should also be more soluble in water.

Therefore, adding a small amount of a suitable acid or base to your aqueous solvent should dramatically improve solubility.[4]

Q4: Can I use co-solvents to dissolve this compound?

Yes, co-solvents can be an effective strategy, particularly if pH adjustment is not suitable for your experiment.[7][8] The parent compound, 4-aminopyridine, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[9] While the sulfonic acid group increases polarity, these solvents, when mixed with water, can still help disrupt the crystal lattice and solvate the molecule. It is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium.[9]

Q5: Is forming a salt of the compound a viable strategy to improve its solubility?

Salt formation is a well-established and highly effective method for increasing the solubility of ionizable compounds.[10][11][12] You can form a salt by reacting this compound with a strong acid (e.g., HCl, methanesulfonic acid) or a strong base (e.g., NaOH, KOH).[5][13] This converts the compound into a more readily dissociable form, which can increase aqueous solubility by several orders of magnitude.[6][11]

Q6: My compound dissolves initially with pH adjustment but then precipitates. What should I do?

This phenomenon, known as transient solubility, can occur when a salt form temporarily dissolves to create a supersaturated solution, which then crashes out as the less soluble free form.[10]

  • Check the final pH: Ensure the pH of the final solution is stable and sufficiently far from the compound's isoelectric point.

  • Use precipitation inhibitors: Consider adding polymers like HPMC or PVP to the formulation. These can help maintain a supersaturated state.

  • Lower the concentration: The simplest solution may be to work with a lower, more stable concentration of the compound.

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve solubility issues.

G start Start: Undissolved This compound q1 Is your solvent neutral deionized water? start->q1 a1 Adjust pH: - Add dilute HCl for acidic pH - Add dilute NaOH for basic pH (See Protocol 1) q1->a1 Yes q3 Is pH adjustment compatible with your experiment? q1->q3 No q2 Did the compound dissolve? a1->q2 success Success: Compound is dissolved q2->success Yes fail Issue Persists: Consult Advanced Strategies q2->fail No q3->a1 Yes a2 Use a Co-solvent System: - Prepare stock in DMSO or Ethanol - Dilute into aqueous buffer (See Protocol 2) q3->a2 No a2->q2

Caption: A troubleshooting workflow for dissolving this compound.

Data Summary: Solubility Enhancement Strategies

The following table summarizes common strategies for enhancing the solubility of poorly soluble compounds like this compound.

StrategyPrinciple of ActionRecommended ForKey AdvantagesPotential Disadvantages
pH Adjustment Increases ionization by protonating or deprotonating functional groups, moving away from the isoelectric point.[5]Initial attempts with aqueous solutions.Simple, cost-effective, and often highly effective for ionizable compounds.[6]May not be suitable for pH-sensitive experiments or compounds prone to degradation.
Co-solvency Reduces the polarity of the solvent system (e.g., water/DMSO mix), decreasing the energy required to solvate the solute.[7][8]Preparing concentrated stock solutions; when pH modification is not possible.Effective for many compounds; allows for high concentration stocks.[9]The organic solvent may have physiological effects or interfere with assays.[9]
Salt Formation Converts the parent molecule into an ionic salt with a counter-ion, which typically has a higher aqueous solubility.[11][12]Drug development, creating stable, highly soluble solid forms for formulation.Can dramatically increase solubility and dissolution rate; improves stability.[10][13]Only applicable to ionizable compounds; the common ion effect can reduce solubility.[14]
Solid Dispersions Disperses the compound at a molecular level within a hydrophilic carrier matrix, preventing crystallization.[15]Advanced formulation for oral delivery.Significantly enhances dissolution by presenting the drug in an amorphous state.Systems can be physically unstable and may revert to a less soluble crystalline form over time.
Complexation A host molecule (e.g., cyclodextrin) encapsulates the poorly soluble guest molecule, shielding it from the aqueous environment.[7][16]Formulations where the API concentration needs to be increased without co-solvents.Can increase solubility and stability.Can be expensive; stoichiometry must be carefully controlled.

Experimental Protocols

Protocol 1: Solubility Determination via pH Adjustment

This protocol outlines a method to test the solubility of this compound in aqueous buffers of varying pH.

  • Materials:

    • This compound

    • Phosphate-citrate buffers (or similar) at pH 3, 5, 7, and 9

    • Vortex mixer

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for concentration analysis

    • Calibrated pH meter

  • Methodology:

    • Prepare a series of vials, one for each pH to be tested.

    • Add an excess amount of solid this compound to each vial (e.g., 20 mg into 1 mL of buffer). This ensures a saturated solution is formed.

    • Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • After agitation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with the appropriate mobile phase or buffer and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

    • The measured concentration represents the equilibrium solubility at that specific pH.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent

This protocol describes how to prepare a concentrated stock solution in an organic solvent.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer or sonicator

    • Appropriate safety equipment (work in a fume hood)

  • Methodology:

    • Weigh the desired amount of this compound into a sterile glass vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 1 mL of DMSO to 17.42 mg of the compound).

    • Vortex the mixture vigorously. If the solid is slow to dissolve, gentle warming (not to exceed 40°C) or brief sonication can be applied.

    • Continue mixing until the solid is completely dissolved and the solution is clear.

    • Store the stock solution appropriately (e.g., at -20°C in small aliquots to avoid freeze-thaw cycles).

    • Important: When preparing working solutions, ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5%) to avoid artifacts in biological experiments.[9]

Visualized Concepts

Caption: The effect of pH on the ionization state and solubility of an amphoteric molecule.

G cluster_physical Physical Strategies cluster_chemical Chemical Strategies compound Poorly Soluble API (this compound) p1 Particle Size Reduction (Micronization) compound->p1 p2 Solid Dispersion (Amorphous Form) compound->p2 p3 Complexation (e.g., Cyclodextrin) compound->p3 c1 pH Adjustment (Acid/Base Addition) compound->c1 c2 Co-Solvent Addition (e.g., DMSO, Ethanol) compound->c2 c3 Salt Formation (e.g., HCl, NaOH) compound->c3 success Enhanced Solubility & Improved Dissolution p1->success Leads to p2->success Leads to p3->success Leads to c1->success Leads to c2->success Leads to c3->success Leads to

Caption: Overview of physical and chemical strategies to enhance API solubility.

References

Technical Support Center: Purification of Crude 4-Aminopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-aminopyridine-3-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities arise from the synthesis process, which typically involves the sulfonation of 4-aminopyridine.[1] Potential impurities include:

  • Unreacted 4-aminopyridine: The starting material for the synthesis.

  • Regioisomers: Other isomers of aminopyridine sulfonic acid that may form during the sulfonation reaction.

  • Polysulfonated byproducts: Molecules of 4-aminopyridine that have been sulfonated at more than one position.

  • Inorganic salts: Residual acids (e.g., sulfuric acid) and their salts formed during the reaction and workup.

  • 4-pyridone: Can be formed by hydrolysis of 4-aminopyridine, especially when heating in neutral or basic aqueous solutions.[2]

Q2: What is the zwitterionic nature of this compound and how does it affect purification?

A2: this compound is a zwitterionic compound, meaning it contains both a basic amino group and an acidic sulfonic acid group.[1] The amino group can be protonated, and the sulfonic acid group can be deprotonated, leading to a molecule with both a positive and a negative charge. This dual nature influences its solubility and chromatographic behavior, making purification challenging. Its high polarity can make it difficult to elute from polar stationary phases in chromatography and can affect its solubility in common organic solvents.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for this compound are:

  • Recrystallization: Particularly from aqueous solutions, as the compound is often soluble in hot water and less soluble at lower temperatures.[3]

  • Acid-Base Precipitation: This technique leverages the zwitterionic nature of the compound. By adjusting the pH, the solubility of the product can be manipulated to separate it from impurities.

  • Ion-Exchange Chromatography: This method is well-suited for separating charged molecules and can be effective in removing ionic impurities.

Q4: How can I monitor the purity of my sample during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the purity of this compound.[1] Due to the compound's polar nature, reversed-phase HPLC is commonly used, often with ion-pairing reagents to improve retention.[1] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. - Solution is not saturated (too much solvent was added).- The cooling process is too fast.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Try a different recrystallization solvent or a solvent system with a lower boiling point.- Attempt to purify the crude product by another method (e.g., acid-base precipitation) before recrystallization.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals are colored. - Colored impurities are present in the crude material.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.

General Purification Workflow

Purification Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Precipitation crude->acid_base ion_exchange Ion-Exchange Chromatography crude->ion_exchange pure_product Pure Product recrystallization->pure_product acid_base->recrystallization Further Purification acid_base->pure_product ion_exchange->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting Logic for Recrystallization

Recrystallization Troubleshooting start Start Recrystallization dissolve Dissolve crude in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes boil_off Boil off excess solvent oiling_out->boil_off No change_solvent Change solvent/solvent system oiling_out->change_solvent Yes end Pure Product filter_wash->end boil_off->cool seed_crystal Add seed crystal boil_off->seed_crystal scratch_flask Scratch inner surface of flask boil_off->scratch_flask seed_crystal->cool scratch_flask->cool change_solvent->dissolve

Caption: Troubleshooting decision tree for the recrystallization of this compound.

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is based on the reported synthesis and purification of 4-aminopyridinium-3-sulfonate monohydrate.[3]

  • Dissolution: Place the crude this compound in a beaker or flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Acid-Base Precipitation

This protocol is a general method adapted for zwitterionic compounds.

  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous basic solution (e.g., 1M sodium bicarbonate) with stirring. Use the minimum amount of base required to achieve dissolution.

  • Filtration: Filter the solution to remove any base-insoluble impurities.

  • Precipitation with Acid: Slowly add a dilute aqueous acid (e.g., 1M HCl) to the filtrate with stirring until the pH reaches the isoelectric point of the compound, at which its solubility is minimal. This will cause the purified product to precipitate.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product.

Quantitative Data

The following table presents typical yield and purity data for the purification of pyridine-3-sulfonic acid, a closely related compound, which can serve as a benchmark.

Purification MethodStarting PurityFinal PurityYieldReference
Recrystallization from Water/Ethanol~90%~99%75-80%[4]
Recrystallization from Water/MethanolNot specified99%77-80%[4]

References

Technical Support Center: Sulfonation of 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of 4-aminopyridine. Our aim is to address specific issues that may be encountered during experimentation, ensuring a smoother and more efficient research process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sulfonation of 4-aminopyridine.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of 4-Aminopyridine-3-sulfonic Acid - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient concentration of sulfonating agent. - Product loss during workup and purification.- Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using techniques like HPLC can help determine the optimal time. - Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation. A temperature of around 120°C has been reported for sulfonation with oleum.[1] - Sulfonating Agent: Use an adequate excess of the sulfonating agent (e.g., oleum, chlorosulfonic acid, or sulfur trioxide) to drive the reaction to completion. - Purification: Optimize the purification process. Recrystallization is a common method for purifying the product. Ensure appropriate solvent selection and technique to minimize loss.
Formation of Unwanted Side Products - Polysulfonation: Reaction at higher temperatures or with a large excess of the sulfonating agent can lead to the introduction of multiple sulfonic acid groups. - Sulfone Formation: This is a common side reaction in aromatic sulfonation, particularly at elevated temperatures.[2] - N-Sulfonation: The amino group can potentially react with the sulfonating agent. - Degradation: 4-Aminopyridine may degrade under harsh acidic and high-temperature conditions.- Control Reaction Conditions: To minimize side reactions, it is crucial to carefully control the reaction temperature and the molar ratio of the sulfonating agent to 4-aminopyridine.[2] - Choice of Sulfonating Agent: The reactivity of the sulfonating agent can influence the formation of side products. Milder sulfonating agents or the use of a solvent may be necessary to improve selectivity. - Purification: Develop a robust purification protocol to separate the desired product from byproducts. Techniques like column chromatography or fractional crystallization might be required.
Difficulty in Product Isolation and Purification - The product, this compound, is a zwitterion and may be highly soluble in water, making extraction difficult. - The presence of inorganic salts from neutralization can complicate purification.- Crystallization: Recrystallization from water is a reported method for purification.[1] Careful control of cooling and pH can aid in selective crystallization. - Ion-Exchange Chromatography: This technique can be effective for separating the zwitterionic product from charged impurities and salts. - Washing: Thoroughly wash the crude product to remove residual acid and inorganic salts before final purification.
Product Instability or Degradation - While 4-aminopyridine itself is stable, the sulfonic acid derivative may be susceptible to desulfonation under certain conditions (e.g., high temperatures in dilute aqueous acid).[3]- Storage: Store the purified this compound in a cool, dry place. - Avoid Harsh Conditions: During workup and any subsequent reactions, avoid prolonged exposure to high temperatures and strongly acidic or basic aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the sulfonation of 4-aminopyridine?

The primary product of the electrophilic sulfonation of 4-aminopyridine is this compound. The electron-donating amino group at the 4-position directs the incoming sulfonic acid group to the 3-position of the pyridine ring.[4] The product often exists as a zwitterion, 4-aminopyridinium-3-sulfonate.[1]

Q2: What are the most common sulfonating agents for this reaction?

Commonly used sulfonating agents for aromatic compounds include:

  • Oleum (fuming sulfuric acid): A solution of sulfur trioxide in sulfuric acid. A specific protocol using 20% oleum has been reported.[1]

  • Chlorosulfonic acid (ClSO₃H): A highly reactive sulfonating agent.

  • Sulfur trioxide (SO₃): Can be used directly or as a complex (e.g., with dioxane or pyridine).

The choice of agent depends on the desired reactivity and the need to control side reactions.[2]

Q3: What are the potential side reactions I should be aware of?

While specific quantitative data for 4-aminopyridine is limited in the provided search results, general principles of aromatic sulfonation suggest the following potential side reactions:

  • Polysulfonation: The introduction of more than one sulfonic acid group onto the pyridine ring. This is more likely at higher temperatures and with a large excess of a strong sulfonating agent.

  • Sulfone Formation: The reaction of two aminopyridine molecules with the sulfonating agent to form a diaryl sulfone. This is a known side reaction in aromatic sulfonation, especially at elevated temperatures.[2]

  • N-Sulfonation: Reaction at the nitrogen of the amino group to form a sulfamic acid derivative.

  • Degradation: The starting material or product may degrade under the harsh acidic conditions and high temperatures, leading to charring or the formation of unidentified byproducts.

Q4: How can I monitor the progress of the reaction?

The progress of the sulfonation reaction can be monitored by periodically taking small aliquots from the reaction mixture (if feasible and safe) and analyzing them using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the starting material, product, and any potential byproducts.

  • Thin-Layer Chromatography (TLC): A simpler and faster method for qualitative monitoring of the reaction's progress.

Q5: What is a typical experimental protocol for the sulfonation of 4-aminopyridine?

A reported experimental protocol involves dissolving 4-aminopyridine in 20% oleum and heating the solution to 120°C (393 K) for 4 days. After cooling, the excess oleum is decanted, and the resulting solid is recrystallized from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.[1]

Visualizing the Process

To aid in understanding the experimental workflow, a logical diagram is provided below.

experimental_workflow Experimental Workflow for Sulfonation of 4-Aminopyridine cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 4-Aminopyridine in Oleum heat Heat Reaction Mixture (e.g., 120°C for 4 days) start->heat cool Cool Reaction Mixture heat->cool decant Decant Excess Oleum cool->decant recrystallize Recrystallize Solid from Water decant->recrystallize filter Filter Crystals recrystallize->filter dry Dry Purified Product filter->dry characterize Characterize Product (e.g., HPLC, NMR, MS) dry->characterize

Caption: A flowchart illustrating the key steps in the sulfonation of 4-aminopyridine, from reaction setup to product analysis.

This technical support center is intended as a guide. Experimental conditions may need to be optimized for specific laboratory setups and desired outcomes. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reactions.

References

Optimizing reaction conditions for creating 4-aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminopyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-aminopyridine?

A1: The primary methods for synthesizing 4-aminopyridine include:

  • Reduction of 4-nitropyridine N-oxide: This is a widely used method that involves the reduction of the nitro group and deoxygenation of the N-oxide.[1][2]

  • Hofmann degradation of isonicotinamide: This reaction converts isonicotinamide to 4-aminopyridine, which has one fewer carbon atom.[3][4]

  • From 4-cyanopyridine: This method involves the conversion of the cyano group to an amino group.[5][6]

Q2: I am getting a low yield in the reduction of 4-nitropyridine N-oxide. What are the possible causes and solutions?

A2: Low yields in this reaction can be attributed to several factors:

  • Incomplete reaction: Ensure the reducing agent is fresh and used in sufficient molar excess. Reaction times and temperatures should be optimized.

  • Byproduct formation: The formation of byproducts such as 4-pyridone, 4-aminopyridine-N-oxide, and 4,4'-azopyridine can reduce the yield of the desired product.[1][2] Using iron in sulfuric acid is reported to give a better yield of 4-aminopyridine compared to hydrochloric acid, although the reaction is slower.[1][2]

  • Product isolation issues: 4-aminopyridine is water-soluble, which can lead to losses during aqueous workup. Continuous extraction with a suitable organic solvent like diethyl ether or ethyl acetate can improve recovery.[1][2]

  • Hydrolysis during workup: Heating neutral or basic aqueous solutions containing 4-aminopyridine can cause hydrolysis to 4-pyridone, decreasing the yield.[1][2]

Q3: My Hofmann degradation of isonicotinamide is resulting in a low yield. How can I optimize this reaction?

A3: The Hofmann degradation is sensitive to reaction conditions. To improve the yield:

  • Catalyst: The use of a catalyst can significantly improve the yield. For instance, using an iodine-based catalyst with sodium hydroxide and bromine can increase the yield to over 90%.[3]

  • Temperature control: The initial reaction of the amide with the hypobromite solution should be carried out at a low temperature (e.g., 0-5°C) before gradually increasing the temperature.[3]

  • pH control during workup: Careful adjustment of the pH during product isolation is crucial to ensure the product precipitates or is extracted efficiently.

Q4: What are the common byproducts to expect in the synthesis of 4-aminopyridine?

A4: Depending on the synthetic route, common byproducts include:

  • Reduction of 4-nitropyridine N-oxide: 4-pyridone (from hydrolysis), 4-aminopyridine-N-oxide (incomplete reduction), and 4,4'-azopyridine.[1][2]

  • Hofmann degradation: Unreacted starting material and potential side products from the isocyanate intermediate.

Q5: What are the recommended purification methods for 4-aminopyridine and its derivatives?

A5: Purification can be challenging due to the polarity of these compounds.

  • Recrystallization: This is a common method for purifying the crude product. Solvents like benzene or ethanol are often used.[1][2][3]

  • Extraction: Liquid-liquid extraction is critical for isolating the product from the reaction mixture, especially from aqueous solutions. Continuous extraction can be particularly effective.[1][2]

  • Chromatography: For more challenging purifications of derivatives, column chromatography with silica gel or alumina may be necessary. The choice of eluent will depend on the specific derivative's polarity.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 4-Nitropyridine N-oxide
Symptom Possible Cause Suggested Solution
Low product yield with significant starting material remaining Incomplete reduction.- Ensure the reducing agent (e.g., iron powder) is activated and in sufficient excess.- Increase reaction time or temperature as per literature protocols.
Low yield with the presence of 4-pyridone byproduct Hydrolysis of 4-aminopyridine during workup.- Avoid heating the reaction mixture under neutral or basic conditions during concentration.[1][2]- Perform workup at lower temperatures.
Low yield with the presence of 4,4'-azopyridine A common byproduct of the reduction.- Using iron with 25-30% sulfuric acid may improve the yield of the desired 4-aminopyridine over the azo byproduct compared to hydrochloric acid.[1][2]
Difficulty in isolating the product from the aqueous phase High water solubility of 4-aminopyridine.- Use continuous liquid-liquid extraction with a suitable solvent like ethyl acetate or diethyl ether for efficient product recovery.[1][2]
Problem 2: Issues with Hofmann Degradation of Isonicotinamide
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient reagent or suboptimal temperature.- Ensure the correct stoichiometry of bromine and sodium hydroxide.- Maintain a low temperature (0-5°C) during the initial addition, then slowly warm to the reaction temperature (e.g., 70-80°C).[3]
Low yield despite complete conversion Suboptimal catalyst or reaction conditions.- The use of a catalyst, such as iodine or an alkali metal iodide, can significantly increase the yield to over 90%.[3]
Product precipitates with impurities Inefficient purification.- Recrystallize the crude product from a suitable solvent like benzene to obtain the pure compound.[3]

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for 4-Aminopyridine Synthesis

Synthetic Method Starting Material Reagents Temperature Reaction Time Yield Reference
Reduction4-Nitropyridine-N-oxideFe / Acetic AcidReflux-Quantitative[1][2]
Reduction4-Nitropyridine-N-oxideFe / HCl--80-85%[1][2]
Reduction4-Nitropyridine-N-oxideFe / 25-30% H₂SO₄-Slower reaction>85%[1][2]
Hofmann DegradationIsonicotinamideBr₂, NaOH, I₂ (catalyst)0-5°C then 70-80°C~2 hours>90%[3]
From Cyanopyridine4-CyanopyridineSodium tungstate, Sodium hypochlorite90-95°C>10 hoursHigh purity (99.95%)[5]

Experimental Protocols

Protocol 1: Reduction of 4-Nitropyridine-N-oxide with Iron and Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-nitropyridine-N-oxide and a 25-30% aqueous solution of sulfuric acid.

  • Addition of Reducing Agent: Gradually add iron powder to the stirred solution. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). This reaction may proceed slowly.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.

  • Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium carbonate until the pH is basic.

  • Extraction: Extract the aqueous solution multiple times with ethyl acetate. For best results, continuous extraction is recommended.[1][2]

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-aminopyridine.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., hot benzene) to yield pure 4-aminopyridine.[1][2]

Protocol 2: Hofmann Degradation of Isonicotinamide
  • Catalyst Preparation (if applicable): Prepare the catalyst solution as described in the literature, for example, by dissolving an alkali metal iodide in water, cooling, and then adding sodium hydroxide and bromine.[3]

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, place the prepared catalyst solution and cool it in an ice-water bath to 0-5°C.

  • Addition of Amide: Add isonicotinamide to the cold catalyst solution and stir for approximately 45-50 minutes.

  • Heating: Slowly raise the temperature of the reaction mixture to 70-80°C and continue stirring for another 50-60 minutes.

  • Quenching and pH Adjustment: After the reaction is complete, add dilute hydrochloric acid to the reaction system until the pH is 1-2. Then, cool the system to room temperature under stirring. Subsequently, add a dilute solution of sodium hydroxide or potassium hydroxide until the pH reaches 12-13.

  • Isolation: Remove part of the water by distillation under reduced pressure. Cool the remaining solution to induce crystallization and filter to obtain the crude 4-aminopyridine.

  • Purification: Recrystallize the crude product from benzene and dry under vacuum to get pure 4-aminopyridine.[3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification 4-Nitropyridine-N-oxide 4-Nitropyridine-N-oxide Reduction Reduction 4-Nitropyridine-N-oxide->Reduction Isonicotinamide Isonicotinamide Hofmann Degradation Hofmann Degradation Isonicotinamide->Hofmann Degradation 4-Cyanopyridine 4-Cyanopyridine Hydrolysis/Rearrangement Hydrolysis/Rearrangement 4-Cyanopyridine->Hydrolysis/Rearrangement Neutralization Neutralization Reduction->Neutralization Hofmann Degradation->Neutralization Extraction Extraction Hydrolysis/Rearrangement->Extraction Neutralization->Extraction Crystallization Crystallization Extraction->Crystallization Recrystallization Recrystallization Crystallization->Recrystallization Pure 4-Aminopyridine Derivative Pure 4-Aminopyridine Derivative Recrystallization->Pure 4-Aminopyridine Derivative

Caption: General workflow for the synthesis of 4-aminopyridine derivatives.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC/NMR for starting material Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Analyze crude product for impurities Isolation Issues Isolation Issues Low Yield->Isolation Issues Check aqueous phase for product Optimize Reagents/Conditions Optimize Reagents/Conditions Incomplete Reaction->Optimize Reagents/Conditions Modify Workup Modify Workup Byproduct Formation->Modify Workup Improve Extraction/Purification Improve Extraction/Purification Isolation Issues->Improve Extraction/Purification Successful Synthesis Successful Synthesis Optimize Reagents/Conditions->Successful Synthesis Modify Workup->Successful Synthesis Improve Extraction/Purification->Successful Synthesis

Caption: Troubleshooting workflow for low yield in 4-aminopyridine synthesis.

Signaling_Pathway_Context Synthesis_of_4AP_Derivatives Synthesis of 4-Aminopyridine Derivatives Potassium_Channel_Blockade Potassium Channel Blockade Synthesis_of_4AP_Derivatives->Potassium_Channel_Blockade Leads to Enhanced_Action_Potential_Propagation Enhanced Action Potential Propagation in Demyelinated Axons Potassium_Channel_Blockade->Enhanced_Action_Potential_Propagation Improved_Neurological_Function Improved Neurological Function Enhanced_Action_Potential_Propagation->Improved_Neurological_Function Therapeutic_Application Therapeutic Application in Neurological Disorders (e.g., Multiple Sclerosis) Improved_Neurological_Function->Therapeutic_Application

Caption: High-level context of 4-aminopyridine derivatives' mechanism of action.

References

Technical Support Center: Scaling Up 4-Aminopyridine-3-Sulfonic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-aminopyridine-3-sulfonic acid. The information is designed to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

Problem: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Sulfonation Reaction - Increase Reaction Temperature: Sulfonation of the pyridine ring can be sluggish and often requires elevated temperatures to proceed to completion.[1][2] - Optimize Sulfonating Agent Concentration: Ensure a sufficient molar excess of the sulfonating agent (e.g., oleum, chlorosulfonic acid) is used.[3] - Catalyst Deactivation: If using a catalyst (e.g., mercuric sulfate), ensure it is active and not poisoned by impurities in the starting materials.[4]
Side Reactions and By-product Formation - Control Reaction Temperature: Exothermic sulfonation reactions can lead to unwanted by-products if the temperature is not carefully controlled.[5][6][7][8] Implement efficient cooling systems, especially during the addition of the sulfonating agent. - Optimize Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation or the formation of sulfones and other impurities.[9]
Product Loss During Work-up and Isolation - pH Adjustment: this compound is zwitterionic and its solubility is highly dependent on pH. Carefully control the pH during precipitation and washing to minimize losses in the aqueous phase.[10][11] - Extraction Inefficiency: Due to its high water solubility, extraction into organic solvents is often inefficient.[12] Consider alternative purification methods like crystallization.
Reversibility of Sulfonation - Remove Water: The sulfonation of aromatic rings is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.[3] In some processes, azeotropic distillation is used to remove water as it is formed.[7]

Problem: Product Purity Issues

Possible Cause Suggested Solution
Presence of Inorganic Salts - Recrystallization: Multiple recrystallizations from a suitable solvent system (e.g., water/alcohol mixtures) can be effective in removing inorganic salts.[13][14] - Ion Exchange Chromatography: For high-purity applications, ion exchange chromatography can be used to remove residual salts.[12][14]
Formation of Isomeric By-products - Controlled Addition of Reagents: The regioselectivity of the sulfonation can be influenced by the reaction conditions. Slow, controlled addition of the sulfonating agent at a specific temperature may favor the formation of the desired 3-sulfonic acid isomer. - Use of N-oxide Intermediate: Synthesis via a pyridine N-oxide intermediate can offer better control over the position of electrophilic substitution.[4]
Residual Catalyst - Filtration: If a solid catalyst like Raney nickel is used (in a potential reduction step), ensure complete removal through filtration. This can be challenging at a large scale.[15] - Washing: Thoroughly wash the isolated product to remove any soluble catalyst residues.

Problem: Challenges in Product Isolation and Drying

Possible Cause Suggested Solution
Fine Particle Size Leading to Slow Filtration - Control Crystallization Conditions: The rate of cooling, agitation speed, and solvent system during crystallization can influence the particle size and morphology. Aim for conditions that produce larger, more easily filterable crystals. - Use of Filter Aids: While this can introduce another potential source of contamination, filter aids can improve filtration rates for very fine particles.
Product Agglomeration During Drying - Agitated Drying: The use of an agitated nutsche filter dryer (ANFD) can break up lumps and ensure uniform drying.[15][16][17] - Control Drying Temperature: Avoid excessively high temperatures that could lead to melting or decomposition of the product. Vacuum drying can be employed to lower the boiling point of the solvent.[17]
Inconsistent Drying and Residual Solvent - Uniform Heat Distribution: Ensure the dryer provides uniform heating to the entire batch to avoid wet spots. - Sufficient Drying Time: Allow adequate time under vacuum and at the appropriate temperature to ensure all solvent is removed.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the sulfonation of 4-aminopyridine?

A1: The primary safety concern is the highly exothermic nature of the sulfonation reaction.[6][7][8] On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat removal less efficient. This can lead to a thermal runaway if not properly controlled. It is crucial to have a robust cooling system, controlled addition of reagents, and continuous temperature monitoring. Additionally, concentrated sulfuric acid, oleum, and chlorosulfonic acid are highly corrosive and require specialized handling procedures.

Q2: How does the amino group on the pyridine ring affect the sulfonation reaction?

A2: The amino group is a strong activating group, which can make the pyridine ring more susceptible to electrophilic substitution. However, under the strongly acidic conditions required for sulfonation, the amino group will be protonated to form an ammonium salt. This protonated group is strongly deactivating, making sulfonation more difficult than on an unsubstituted pyridine ring. The position of sulfonation will be directed by the interplay between the deactivating pyridinium nitrogen and the deactivating ammonium group.

Q2: Is it better to introduce the sulfonic acid group before or after the amino group?

A3: This depends on the overall synthetic strategy. Starting with 4-aminopyridine and then sulfonating presents challenges due to the deactivating effect of the protonated amino group in strong acid. An alternative route could involve the sulfonation of a pyridine precursor followed by the introduction of the amino group, for example, through a nucleophilic aromatic substitution on a suitably substituted pyridine sulfonic acid.

Q4: What is the role of a pyridine N-oxide intermediate in this synthesis?

A4: The use of a pyridine N-oxide intermediate is a common strategy in pyridine chemistry to control the regioselectivity of electrophilic substitution.[4] The N-oxide group activates the 4-position for electrophilic attack. Therefore, a potential synthetic route could involve the N-oxidation of a pyridine derivative, followed by sulfonation, and then reduction of the N-oxide.

Q5: What are the key considerations for choosing a solvent for the crystallization of this compound?

A5: As a zwitterionic compound, this compound is likely to have high solubility in water and low solubility in most organic solvents.[10][11] Therefore, a mixed solvent system, such as water-isopropanol or water-ethanol, is often used. The ideal solvent system will dissolve the product at elevated temperatures but allow for good recovery upon cooling, while leaving impurities dissolved in the mother liquor.

Quantitative Data Summary

The following tables provide illustrative data for the production of this compound at different scales. Note that these are representative values and actual results may vary depending on the specific process and equipment used.

Table 1: Comparison of Reaction Parameters and Yields at Different Scales

Parameter Lab Scale (100 g) Pilot Scale (10 kg) Production Scale (500 kg)
Reaction Volume 2 L200 L10,000 L
Reaction Time 6-8 hours10-12 hours16-24 hours
Typical Yield 75-85%70-80%65-75%
Purity (before purification) ~90%~85%~80%
Purity (after purification) >99%>99%>98.5%

Table 2: Comparison of Purification and Isolation Parameters

Parameter Lab Scale (100 g) Pilot Scale (10 kg) Production Scale (500 kg)
Purification Method RecrystallizationRecrystallizationRecrystallization
Filtration Time 15-30 minutes2-4 hours8-12 hours
Drying Method Vacuum OvenAgitated Filter DryerAgitated Filter Dryer
Drying Time 12-24 hours24-48 hours48-72 hours
Residual Solvent <0.1%<0.2%<0.5%

Experimental Protocols

1. Laboratory Scale Synthesis of this compound (Illustrative)

  • Disclaimer: This is a representative protocol and should be optimized and validated for safety before use.

  • Reaction Setup: In a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-aminopyridine (100 g).

  • Cooling: Cool the reactor to 0-5 °C using a circulating chiller.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (300 mL) while maintaining the internal temperature below 10 °C.

  • Addition of Oleum: Once the addition of sulfuric acid is complete, slowly add fuming sulfuric acid (20% SO₃, 200 mL) through the dropping funnel over 2-3 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80 °C and hold for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (2 kg) with vigorous stirring.

  • Precipitation: Adjust the pH of the resulting solution to 2-3 with a saturated sodium hydroxide solution. The product will precipitate out of the solution.

  • Isolation: Filter the solid product using a Buchner funnel and wash with cold deionized water (2 x 100 mL).

  • Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.

2. Pilot Plant Scale Purification by Recrystallization (Illustrative)

  • Charging the Reactor: Charge the crude this compound (10 kg) into a 200 L glass-lined reactor.

  • Solvent Addition: Add deionized water (50 L) and heat the mixture to 70-80 °C with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter press.

  • Crystallization: Cool the solution slowly to 5-10 °C over 4-6 hours with gentle agitation. The product will crystallize out.

  • Filtration: Filter the crystalline product using a centrifuge or an agitated nutsche filter dryer.

  • Washing: Wash the filter cake with a cold mixture of water and isopropanol (1:1, 2 x 10 L).

  • Drying: Dry the product under vacuum at 50-60 °C in the agitated filter dryer until the residual solvent content is within the specified limits.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 4-Aminopyridine sulfonation Sulfonation with H₂SO₄/Oleum start->sulfonation quench Quenching on Ice sulfonation->quench precipitate pH Adjustment & Precipitation quench->precipitate crude_product Crude this compound precipitate->crude_product dissolution Dissolution in Water crude_product->dissolution recrystallization Cooling & Recrystallization dissolution->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product end End Product final_product->end

Caption: Experimental Workflow for the Synthesis and Purification of this compound.

troubleshooting_logic cluster_synthesis_check Synthesis Troubleshooting cluster_purification_check Purification Troubleshooting start Low Yield or Purity Issue check_temp Check Reaction Temperature Control start->check_temp check_reagents Verify Reagent Stoichiometry & Purity check_temp->check_reagents Temp OK check_time Analyze Reaction Time check_reagents->check_time Reagents OK check_ph Verify pH at Precipitation check_time->check_ph Time OK check_solvent Optimize Crystallization Solvent check_ph->check_solvent pH OK check_drying Evaluate Drying Conditions check_solvent->check_drying Solvent OK resolve Issue Resolved check_drying->resolve Drying OK

Caption: Logical Flow for Troubleshooting Low Yield or Purity Issues.

References

Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminopyridine-3-sulfonic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yields in the sulfonation of 4-aminopyridine can stem from several factors:

  • Incomplete Reaction: The sulfonation of pyridine rings can be sluggish.[1] Ensure that the reaction has been allowed to proceed for a sufficient duration and at the appropriate temperature. For instance, one reported method involves heating 4-aminopyridine in 20% oleum at 120°C (393 K) for an extended period (e.g., 4 days) to ensure completion.[2]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the degradation of the product.

  • Moisture in the Reaction: Sulfonating agents like oleum and chlorosulfonic acid are highly reactive with water. The presence of moisture in the starting materials or glassware will consume the sulfonating agent and reduce the yield. Ensure all reagents and equipment are thoroughly dried before use.

  • Losses During Work-up and Purification: this compound is a polar compound.[1] Significant losses can occur during aqueous work-up and recrystallization if the conditions are not optimized.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is impure. What are the likely impurities and how can I remove them?

A2: Common impurities in the synthesis of this compound include:

  • Unreacted 4-Aminopyridine: Due to the polar nature of both the starting material and the product, separating them can be challenging.[1]

    • Removal: Recrystallization is a common purification method. Water is a suitable solvent for recrystallizing this compound.[2] Adjusting the pH of the solution can also aid in separation, as the sulfonic acid is a strong acid. One patent describes purification by dissolving the product in a sodium bicarbonate solution and then reprecipitating it by the addition of acid.

  • Disubstituted Byproducts (e.g., 4-aminopyridine-3,5-disulfonic acid): While the primary sulfonation is directed to the 3-position by the amino group, over-sulfonation can occur, especially with harsh reaction conditions (e.g., high concentration of sulfonating agent, high temperature).

    • Removal: Careful control of reaction stoichiometry and conditions is key to minimizing the formation of these byproducts. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), may be necessary for their removal if they are present in significant amounts.

  • Products of N-Sulfonation: Sulfonation can potentially occur on the amino group.

    • Removal: The stability of N-sulfonated products can vary. Hydrolysis back to the free amine may be possible under certain pH conditions. Recrystallization may also be effective in removing these impurities.

  • Thermal Degradation Products: High reaction temperatures can lead to the decomposition of the sulfonic acid group.

    • Removal: Maintaining a controlled reaction temperature is crucial. If degradation is suspected, purification by recrystallization or chromatography may be necessary.

Q3: How can I monitor the progress of my reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the reaction progress and analyzing the purity of the final product.[1]

  • Method: A reversed-phase HPLC method is commonly used due to the polar nature of the compounds.[1]

  • Challenges: The high polarity of both 4-aminopyridine and this compound can make separation difficult. The use of ion-pairing reagents, such as dodecanesulfonate, in the mobile phase can improve retention and resolution on non-polar stationary phases.[1]

Experimental Protocols

Synthesis of this compound via Oleum Sulfonation

This protocol is based on a literature procedure.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 10 mmol of 4-aminopyridine in 10 mL of 20% oleum.

  • Reaction Conditions: Heat the solution to 120°C (393 K) and maintain this temperature for 4 days.

  • Work-up: After cooling the reaction mixture, decant the excess oleum.

  • Purification: Recrystallize the solid product from water to obtain colorless crystals of this compound monohydrate.

Data Presentation

The following table summarizes expected outcomes based on different synthetic approaches. (Note: Data is illustrative and may vary based on specific experimental conditions).

Sulfonating AgentStarting MaterialReaction ConditionsPurification MethodTypical Yield (%)Typical Purity (%)Reference
20% Oleum4-Aminopyridine120°C, 4 daysRecrystallization from waterNot specifiedCrystalline product obtained[2]
Conc. H₂SO₄2-Aminopyridine210°C, 5 hoursRecrystallization from hot waterNot specifiedNot specified

Visualizations

Logical Relationship for Impurity Identification and Removal

Impurity_Identification Impurity Impurity Detected Is it the starting material (4-aminopyridine)? Is it a disubstituted product? Is it an N-sulfonated product? Is it a degradation product? Recrystallization Recrystallization (e.g., from water) Impurity:s->Recrystallization Unreacted SM Impurity:s->Recrystallization N-Sulfonated Impurity:s->Recrystallization Degradation pH_Adjustment pH Adjustment and Precipitation Impurity:s->pH_Adjustment Unreacted SM Chromatography Chromatography (e.g., HPLC) Impurity:s->Chromatography Disubstituted Optimize_Conditions Optimize Reaction Conditions (T, time) Impurity:s->Optimize_Conditions Disubstituted

Caption: Decision tree for impurity removal.

References

Technical Support Center: Method Refinement for Consistent 4-Aminopyridine-3-Sulfonic Acid Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent yields of 4-aminopyridine-3-sulfonic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method is the electrophilic sulfonation of 4-aminopyridine using oleum (fuming sulfuric acid). The electron-donating amino group at the 4-position directs the incoming sulfonic acid group to the 3-position.[1] An alternative, multi-step route involves the oxidation of 3-chloropyridine to its N-oxide, followed by sulfonation and hydrogenation.[1]

Q2: What is the chemical nature of the final product?

A2: The product, this compound, exists as a zwitterion. The acidic sulfonic acid group donates a proton to the basic amino group and/or the pyridine nitrogen. It is often isolated as a monohydrate.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Oleum and chlorosulfonic acid are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is also exothermic and requires careful temperature control.

Troubleshooting Guide

Low or Inconsistent Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in the sulfonation of 4-aminopyridine can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Based on literature, heating the reaction mixture at 120°C for at least 4 days has been reported for the reaction with oleum. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sub-optimal Reagent Concentration:

    • Solution: The concentration of sulfur trioxide (SO₃) in the oleum is critical. Using oleum with a lower SO₃ content may result in an incomplete reaction. Conversely, excessively high concentrations can lead to side reactions. Using 20% oleum is a reported condition.

  • Side Reactions:

    • Solution: The formation of by-products, such as sulfones, can reduce the yield of the desired product. Maintaining a controlled temperature is crucial to minimize these side reactions. Gradual addition of the sulfonating agent to the 4-aminopyridine solution can also help to control the reaction exotherm and reduce byproduct formation.

  • Product Loss During Work-up and Purification:

    • Solution: The zwitterionic nature of this compound can make its isolation challenging. It has high polarity and may be soluble in aqueous work-up solutions. Careful adjustment of the pH during precipitation and the use of appropriate recrystallization solvents are key to minimizing losses.

Product Purity Issues

Q5: The final product is discolored. What is the cause and how can I obtain a colorless product?

A5: Discoloration often indicates the presence of impurities formed during the reaction.

  • Cause: Overheating or "charring" of the organic material by the strong sulfonating agent can lead to colored byproducts. The presence of residual starting material or other aromatic impurities can also contribute to color.

  • Solution:

    • Temperature Control: Maintain a consistent and appropriate reaction temperature throughout the synthesis.

    • Recrystallization: Recrystallization from water is a reported method for purifying this compound and can effectively remove colored impurities. The use of activated charcoal during recrystallization can also help to decolorize the solution.

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques should be used to assess the purity and confirm the structure of this compound.

  • Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point for this compound is high, often decomposing above 300°C.

  • Spectroscopy:

    • FTIR: Compare the FTIR spectrum of your product with a reference spectrum. Key characteristic peaks include those for N-H stretching of the amino group, S=O stretching of the sulfonic acid group, and vibrations of the pyridine ring.

    • ¹H NMR: The ¹H NMR spectrum will show characteristic shifts for the protons on the pyridine ring. Due to the zwitterionic nature, the exact chemical shifts may be solvent-dependent.

  • Chromatography: HPLC is a powerful tool for assessing purity and can be used to quantify any residual starting material or byproducts.

Data Presentation

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₆N₂O₃S
Molar Mass174.18 g/mol [2]
Melting Point>300 °C (decomposes)
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water

Table 2: Spectroscopic Data for Starting Material and Product

CompoundFTIR (KBr, cm⁻¹) Key Peaks¹H NMR (DMSO-d₆, δ ppm)
4-Aminopyridine ~3430, 3300 (N-H stretch), ~1640 (N-H bend), ~1590, 1500 (C=C, C=N stretch)[3]~7.8 (d, 2H), ~6.5 (d, 2H), ~5.8 (s, 2H, NH₂)[4]
This compound ~3400-3000 (br, N-H, O-H stretch), ~1630 (N-H bend), ~1200, 1040 (S=O stretch)~8.2 (s, 1H), ~7.9 (d, 1H), ~6.8 (d, 1H)

Note: Spectroscopic data for this compound is based on typical values for similar structures and may vary depending on the specific conditions and solvent used.

Experimental Protocols

Synthesis of this compound

This protocol is based on the direct sulfonation of 4-aminopyridine with oleum.

Materials:

  • 4-Aminopyridine

  • 20% Oleum (Fuming Sulfuric Acid)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully dissolve 10 mmol of 4-aminopyridine in 10 mL of 20% oleum. The dissolution is exothermic and should be done with caution, potentially in an ice bath.

  • Heat the reaction mixture to 120°C (393 K) and maintain this temperature for 4 days.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully decant the excess oleum.

  • The remaining solid is the crude product.

Purification by Recrystallization
  • Dissolve the crude solid in a minimum amount of hot deionized water.

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a short period.

  • Hot filter the solution to remove the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Collect the colorless crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the crystals under vacuum to obtain pure this compound monohydrate.

Mandatory Visualizations

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 4-Aminopyridine C Reaction at 120°C for 4 days A->C B 20% Oleum B->C D Cooling and Decanting C->D E Recrystallization from Water D->E F Isolation of Crystals E->F G Drying F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Troubleshooting Low Yield A Low Yield Observed B Incomplete Reaction? A->B C Side Reactions? A->C D Product Loss during Work-up? A->D E Increase reaction time/temp. Monitor with TLC/HPLC B->E Yes F Optimize temperature control. Gradual reagent addition. C->F Yes G Careful pH adjustment. Optimize recrystallization solvent. D->G Yes

Caption: A logical guide to troubleshooting low product yield.

References

Preventing degradation of 4-aminopyridine-3-sulfonic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-aminopyridine-3-sulfonic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a refrigerator at 2-8°C.[1] The container should be tightly sealed to protect it from moisture. Store the compound in a dry and well-ventilated place, away from direct sunlight and heat.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related compounds like 4-aminopyridine and sulfonic acids, the following degradation pathways are plausible:

  • Oxidative Degradation: The amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, or N-oxides. Studies on the related compound 3,4-diaminopyridine have shown the formation of 4-amino-3-nitropyridine and N-oxide derivatives under oxidative stress.

  • Thermal Degradation: At elevated temperatures, the sulfonic acid group can be labile, potentially leading to desulfonation and the liberation of sulfur dioxide (SO₂).

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the pyridine ring and the amino group.

  • Hydrolytic Degradation: Although generally stable, prolonged exposure to highly acidic or alkaline conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the sulfonic acid group or other reactions.

Q3: What are the common visual indicators of this compound degradation?

A3: Any change in the physical appearance of the white to off-white solid, such as discoloration (yellowing or browning), clumping, or the development of an unusual odor, may indicate degradation. If any of these changes are observed, it is recommended to re-analyze the material for purity before use.

Q4: How can I assess the purity and stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to assess the purity and stability of your sample. This method can separate the intact compound from its potential degradation products, allowing for accurate quantification of purity.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a mobile phase additive (e.g., triethylamine) to mask active sites on the column or switch to a different column chemistry. 3. Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent or replace it if necessary.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use fresh, high-purity solvents for the mobile phase. 2. Implement a robust needle wash protocol in your HPLC method.
Baseline Noise or Drift 1. Air bubbles in the detector. 2. Contaminated mobile phase. 3. Detector lamp aging.1. Purge the HPLC system to remove air bubbles. 2. Prepare fresh mobile phase using high-purity reagents. 3. Replace the detector lamp if it has exceeded its lifetime.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water

  • HPLC grade acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Store a portion at room temperature and another at 60°C for 48 hours. If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Store a portion at room temperature and another at 60°C for 48 hours. If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Store at room temperature for 48 hours.

  • Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

This hypothetical method is based on common practices for analyzing polar aromatic compounds and should be validated before use.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Oxidation (H2O2) Oxidation (H2O2) This compound This compound Oxidation (H2O2)->this compound Heat Heat Heat->this compound Light (UV) Light (UV) Light (UV)->this compound Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->this compound N-Oxide Derivatives N-Oxide Derivatives This compound->N-Oxide Derivatives Oxidation Nitro/Nitroso Derivatives Nitro/Nitroso Derivatives This compound->Nitro/Nitroso Derivatives Oxidation Desulfonated Product Desulfonated Product This compound->Desulfonated Product Heat Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Photolysis/Hydrolysis

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Forced Degradation Study Forced Degradation Study Sample Preparation Sample Preparation Forced Degradation Study->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Identify Degradants Identify Degradants Data Interpretation->Identify Degradants Method Validation Method Validation Data Interpretation->Method Validation

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Chromatography of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help you troubleshoot and resolve common issues encountered during the chromatographic analysis of pyridine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing pyridine compounds?

Peak tailing for basic compounds like pyridine in reversed-phase chromatography is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The primary culprits are the residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][4] These acidic silanol groups can interact strongly with the basic pyridine molecule through hydrogen bonding or ion-exchange mechanisms, leading to a portion of the analyte being retained longer than the main peak, resulting in a "tail".[4][5]

Q2: How does the pH of the mobile phase affect the peak shape of pyridine?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like pyridine.[6][7]

  • Low pH (pH 2-3): At a low pH, the silanol groups on the silica stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated pyridine molecules through ion exchange.[8][9][10] This typically results in a more symmetrical peak shape.

  • Mid-range pH (pH 4-7): In this range, a significant portion of the silanol groups can be ionized (SiO-), leading to strong electrostatic interactions with the protonated pyridine.[1] This often results in significant peak tailing.

  • High pH (pH > 8): At a high pH, pyridine will be in its neutral form, and the silanol groups will be deprotonated. While this can reduce tailing, it's important to use a pH-stable column to avoid degradation of the stationary phase.[11]

Q3: What type of column should I use to minimize peak tailing for pyridine?

Selecting the right column is crucial for obtaining good peak shapes for basic compounds.[2]

  • End-capped Columns: These columns have their residual silanol groups chemically bonded with a small, inert compound (e.g., trimethylsilyl chloride), which "caps" them and prevents them from interacting with analytes.[1][10]

  • High-Purity "Type B" Silica Columns: Modern columns are often made from high-purity silica with a lower metal content, which results in fewer and less acidic silanol groups, leading to reduced tailing.[2][11]

  • Alternative Stationary Phases: Consider columns with stationary phases that are less prone to silanol interactions, such as:

    • Polymer-based columns: These eliminate the issue of silanol groups altogether.[2]

    • Hybrid silica-polymer columns: These offer a reduced number of silanol groups and improved pH stability.[2][11]

    • Stationary phases with a positive surface charge: These can repel the protonated pyridine, leading to improved peak symmetry.[2]

Q4: Can I add something to my mobile phase to improve the peak shape?

Yes, mobile phase additives can be very effective in reducing peak tailing.[2][8]

  • Competing Bases: Small amounts of a basic additive, such as triethylamine (TEA), can be added to the mobile phase.[8][10] The TEA will preferentially interact with the active silanol sites, effectively masking them from the pyridine analyte.

  • Buffers: Using a buffer is essential to maintain a consistent and optimal pH throughout the analysis.[1][6] Phosphate and acetate buffers are commonly used. The buffer concentration can also play a role; increasing it can sometimes improve peak shape.[1][10]

Q5: Besides chemical interactions, what are other potential causes of peak tailing?

While chemical interactions are the most common cause for pyridine, other factors can also contribute to peak tailing:[3][12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened and tailing peak.[3][13]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3][13]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes. This can be caused by harsh mobile phases or sample matrices.[3][13]

  • Dead Volume: Excessive volume in the connections between the injector, column, and detector can cause the peak to broaden and tail.[3]

  • Column Voids or Blockages: A void at the head of the column or a partially blocked frit can disrupt the flow path and lead to peak tailing.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with pyridine compounds.

Step 1: Initial Assessment

First, evaluate the extent of the tailing. The asymmetry factor (As) or tailing factor (Tf) is a quantitative measure of peak shape. A value close to 1 indicates a symmetrical peak, while values greater than 1.5 suggest significant tailing that should be addressed.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No instrument_issue Check for Instrument Issues: - Dead Volume - Leaks - Column Void/Blockage yes_all->instrument_issue analyte_specific_issue Likely Analyte-Specific Interaction no_all->analyte_specific_issue resolve Peak Tailing Resolved instrument_issue->resolve check_concentration Is the sample concentration too high? analyte_specific_issue->check_concentration yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No reduce_conc Reduce Sample Concentration yes_conc->reduce_conc optimize_method Optimize Method Chemistry no_conc->optimize_method reduce_conc->resolve ph_optimization Adjust Mobile Phase pH (try lower pH, e.g., 2.5-3.0) optimize_method->ph_optimization additive_optimization Add Mobile Phase Modifier (e.g., TEA, use buffer) ph_optimization->additive_optimization column_optimization Consider a Different Column (End-capped, Type B, Polymer, etc.) additive_optimization->column_optimization column_optimization->resolve

Caption: Troubleshooting workflow for peak tailing.

Step 3: Detailed Troubleshooting Actions
IssueRecommended Action
Analyte-Specific Tailing This is the most likely scenario for pyridine. Proceed with method optimization.
All Peaks Tailing This suggests a system-wide issue. Check for leaks, ensure all fittings are secure, and inspect the column for voids or blockages. Consider replacing the column if it is old or has been subjected to harsh conditions.
High Sample Concentration Prepare a dilution series of your sample and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.
Inappropriate Mobile Phase pH If your current mobile phase pH is in the mid-range (4-7), try lowering it to between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or formate).
Silanol Interactions If adjusting the pH is not sufficient or desirable, add a competing base like 0.1% triethylamine (TEA) to the mobile phase.
Column Choice If the above steps do not resolve the issue, your column may not be suitable for this analysis. Switch to an end-capped column, a high-purity Type B silica column, or a column with an alternative stationary phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to evaluate the effect of mobile phase pH on the peak shape of pyridine.

Objective: To determine the optimal mobile phase pH for symmetrical pyridine peaks.

Materials:

  • HPLC system with UV detector

  • C18 column (non-end-capped for demonstration of effect)

  • Pyridine standard solution (10 µg/mL in mobile phase)

  • Mobile Phase A: 0.1 M Potassium Phosphate Monobasic

  • Mobile Phase B: Acetonitrile

  • Phosphoric acid for pH adjustment

Procedure:

  • Prepare three different aqueous mobile phase components by adjusting the pH of the 0.1 M potassium phosphate solution to 2.5, 4.5, and 7.0 with phosphoric acid.

  • Prepare the final mobile phases by mixing the aqueous component with acetonitrile in a 70:30 (v/v) ratio.

  • Equilibrate the column with the pH 7.0 mobile phase for at least 30 minutes.

  • Inject the pyridine standard and record the chromatogram.

  • Repeat steps 3 and 4 with the pH 4.5 and pH 2.5 mobile phases, ensuring the column is thoroughly equilibrated with each new mobile phase.

  • Compare the peak asymmetry of the pyridine peak at each pH.

Expected Results: A significant improvement in peak symmetry is expected as the pH is lowered from 7.0 to 2.5.

Protocol 2: Effect of a Mobile Phase Additive (TEA)

This protocol demonstrates the use of triethylamine (TEA) to reduce peak tailing.

Objective: To evaluate the effectiveness of TEA as a silanol-masking agent.

Materials:

  • HPLC system with UV detector

  • C18 column (non-end-capped)

  • Pyridine standard solution (10 µg/mL in mobile phase)

  • Mobile Phase: 70:30 (v/v) Acetonitrile:Water

  • Triethylamine (TEA)

Procedure:

  • Equilibrate the column with the initial mobile phase (70:30 Acetonitrile:Water) for 30 minutes.

  • Inject the pyridine standard and record the chromatogram.

  • Prepare a new mobile phase containing 0.1% (v/v) TEA.

  • Equilibrate the column with the TEA-containing mobile phase for at least 30 minutes.

  • Inject the pyridine standard and record the chromatogram.

  • Compare the peak asymmetry of the pyridine peak with and without TEA.

Expected Results: The addition of TEA should lead to a marked improvement in peak symmetry.

Data Presentation

The following tables summarize the expected quantitative outcomes from the experimental protocols.

Table 1: Effect of Mobile Phase pH on Pyridine Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
7.04.22.5
4.54.81.8
2.55.51.1

Table 2: Effect of Triethylamine (TEA) on Pyridine Peak Asymmetry

Mobile Phase AdditiveRetention Time (min)Peak Asymmetry (As)
None4.52.2
0.1% TEA4.31.2

Visualizations

The following diagram illustrates the chemical interaction between pyridine and the stationary phase that leads to peak tailing.

G cluster_0 Silica Surface silanol_ionized Ionized Silanol (SiO-) strong_interaction Strong Ionic Interaction (Causes Tailing) silanol_ionized->strong_interaction silanol_protonated Protonated Silanol (SiOH) weak_interaction Weak Interaction (Good Peak Shape) silanol_protonated->weak_interaction pyridine_protonated Protonated Pyridine (Py-H+) pyridine_protonated->silanol_ionized at mid-pH pyridine_protonated->silanol_protonated at low pH pyridine_neutral Neutral Pyridine (Py) pyridine_neutral->silanol_protonated at high pH

Caption: Pyridine-silanol interactions at different pH values.

References

Technical Support Center: Optimizing Catalyst Loading with 4-Aminopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments using 4-aminopyridine-3-sulfonic acid as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary catalytic applications?

A1: this compound is an organic compound that can act as a Brønsted acid catalyst.[1] Its catalytic activity stems from the strongly acidic sulfonic acid group, while the aminopyridine backbone can influence its solubility and interaction with substrates.[1] It is particularly useful in acid-catalyzed reactions such as the synthesis of bis(indolyl)methanes and other heterocyclic compounds.[2][3][4]

Q2: How do I choose the optimal solvent for a reaction catalyzed by this compound?

A2: Solvent selection is critical and can significantly impact reaction efficiency. Protic solvents like ethanol and methanol have been shown to be effective for similar sulfonic acid-catalyzed reactions, potentially due to their ability to polarize substrates and stabilize intermediates.[3] However, for some applications, solvent-free conditions or the use of a minimal amount of a high-boiling polar aprotic solvent may be preferable to facilitate product isolation and reduce waste.[2] It is recommended to screen a few solvents based on the solubility of your reactants and the reaction temperature.

Q3: Is this compound a reusable catalyst?

A3: As a solid acid catalyst, this compound has the potential for recovery and reuse.[5] After the reaction, the catalyst can often be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed products or byproducts, and dried before being used in subsequent reactions.[6] The reusability should be experimentally verified for your specific reaction, as some loss of activity may occur over multiple cycles.

Q4: What are the safety precautions for handling this compound?

A4: this compound is a sulfonic acid derivative and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and storage information. In general, avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

A: Low reaction yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sub-optimal Catalyst Loading: The amount of catalyst is crucial. Too little catalyst may result in a slow or incomplete reaction, while an excess can sometimes lead to side reactions or be economically inefficient. It is recommended to perform a catalyst loading study to determine the optimal amount for your specific reaction.

  • Inadequate Reaction Time or Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Deactivation: The catalyst may have become deactivated. This can be due to poisoning by impurities in the reactants or solvent, or by the adsorption of reaction products or byproducts onto the active sites.

  • Poor Substrate Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction or poison the catalyst.

  • Mass Transfer Limitations: In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. Ensure adequate stirring to maximize the interaction between the reactants and the solid catalyst.

Q: I am observing the formation of multiple products (low selectivity). How can I improve the selectivity towards the desired product?

A: Poor selectivity is often related to the reaction conditions:

  • Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for side reactions. Try running the reaction at a lower temperature.

  • Catalyst Loading: As with yield, the amount of catalyst can influence selectivity. An excess of catalyst might promote undesired side reactions.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to see if selectivity can be improved.

Q: The catalyst is difficult to recover after the reaction. What can I do?

A: If you are having trouble recovering the solid catalyst by filtration:

  • Particle Size: The catalyst may be too fine. If you are preparing the catalyst yourself, you may be able to modify the synthesis to produce larger particles.

  • Solubility: Although intended to be a solid catalyst, this compound may have some solubility in the reaction medium, especially at elevated temperatures. Consider changing the solvent or cooling the reaction mixture thoroughly before filtration to minimize loss.

Q: The catalyst's activity decreases upon reuse. How can I regenerate it?

A: A decrease in catalytic activity after reuse is a common issue with solid catalysts and can be due to:

  • Leaching of Active Sites: The sulfonic acid groups may be slowly leaching from the pyridine support. This is often irreversible.

  • Fouling of the Catalyst Surface: The surface of the catalyst can become blocked by polymeric byproducts or strongly adsorbed species. Washing the recovered catalyst with a suitable solvent (e.g., hot methanol) can sometimes remove these contaminants and restore activity.[6]

  • Structural Changes: The physical structure of the catalyst may change over time, especially at high temperatures.

Quantitative Data on Catalyst Loading

Optimizing the amount of catalyst is a critical step in developing an efficient chemical process. The following table provides representative data on the effect of catalyst loading on the yield and reaction time for the synthesis of a bis(indolyl)methane derivative using a solid sulfonic acid catalyst. While this data is for a similar catalyst system, it illustrates the general trend you can expect when optimizing the loading of this compound.

Catalyst Loading (wt %)*Reaction Time (hours)Product Yield (%)
10576
20381
30280
401.579
50178
60176

*wt % with respect to the limiting reagent. (Data adapted from a study on a sulfonic acid-functionalized polymer catalyst for bis(indolyl)methane synthesis for illustrative purposes[3])

As the data suggests, increasing the catalyst loading from 10 to 20 wt % leads to a significant reduction in reaction time with an improvement in yield.[3] However, further increases in catalyst loading beyond 20 wt % primarily reduce the reaction time without a significant impact on the yield, and in some cases, may even lead to a slight decrease.[3] Therefore, a catalyst loading of around 20 wt % could be considered optimal in this representative case, balancing reaction speed and efficiency.

Experimental Protocols

General Protocol for the Synthesis of Bis(indolyl)methanes using this compound

This protocol provides a general starting point for the synthesis of bis(indolyl)methanes. The specific conditions may need to be optimized for different substrates.

Materials:

  • Indole (2 mmol)

  • Aldehyde (1 mmol)

  • This compound (e.g., 0.02 g, ~20 wt% with respect to the aldehyde)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole (2 mmol), the aldehyde (1 mmol), and this compound.

  • Add ethanol (5 mL) to the flask.

  • Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC.

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the solid catalyst.

  • Wash the catalyst with a small amount of ethanol.

  • The filtrate can be concentrated under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification P1 Weigh Reactants (Indole, Aldehyde) R1 Combine Reactants and Catalyst in Solvent P1->R1 P2 Weigh Catalyst (this compound) P2->R1 R2 Stir at Desired Temperature R1->R2 R3 Monitor Reaction (e.g., TLC) R2->R3 W1 Cool Reaction Mixture R3->W1 W2 Filter to Recover Catalyst W1->W2 W3 Wash Catalyst W2->W3 PU1 Concentrate Filtrate W2->PU1 PU2 Purify Crude Product (Recrystallization/Chromatography) PU1->PU2 PU3 Characterize Product PU2->PU3

Caption: Experimental workflow for catalyst optimization.

Troubleshooting_Tree Start Low Yield or Selectivity Issue Q1 Is the reaction reproducible? Start->Q1 A1_Yes Systematic Optimization Required Q1->A1_Yes Yes A1_No Check Experimental Setup & Purity Q1->A1_No No Q2 Vary Catalyst Loading A1_Yes->Q2 A2_Improved Optimal Loading Found Q2->A2_Improved Improved A2_NoChange Investigate Other Parameters Q2->A2_NoChange No Improvement Q3 Vary Temperature and Time A2_NoChange->Q3 A3_Improved Optimal Conditions Identified Q3->A3_Improved Improved A3_NoChange Consider Catalyst Deactivation Q3->A3_NoChange No Improvement Q4 Test Catalyst Reusability A3_NoChange->Q4 A4_Active Issue is with Reaction Conditions Q4->A4_Active Still Active A4_Inactive Attempt Catalyst Regeneration Q4->A4_Inactive Inactive

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-aminopyridine-3-sulfonic acid and its salts.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in crystallizing this compound salts?

The primary challenges stem from the molecule's zwitterionic nature, potential for multiple salt forms, and sensitivity to experimental conditions. Key factors influencing crystallization include pH, solvent selection, temperature, and the presence of impurities.[1][2] The formation of different polymorphs or hydrates can also complicate the process.[3]

Q2: How does pH affect the crystallization of this compound salts?

The pH of the crystallization medium is critical as it dictates the ionization state of both the basic amino group and the acidic sulfonic acid group. At its isoelectric point, the molecule will exist as a zwitterion, which can influence its solubility and crystal packing. Adjusting the pH away from the isoelectric point by adding an acid or base will form a salt, altering the solubility profile and potentially favoring crystallization. Careful control of pH is necessary to obtain the desired salt form and prevent the precipitation of amorphous material.[2]

Q3: What role do solvents play in the crystallization process?

Solvent selection is a crucial factor. The polarity of the solvent will affect the solubility of the starting material and the resulting salt.[4] Protic solvents, like water and ethanol, can form hydrogen bonds and may lead to the formation of solvates or hydrates.[3] A less polar solvent can be used as an anti-solvent to induce precipitation. The rate of evaporation of the solvent also influences the rate of crystallization and can impact crystal size and quality.[1]

Q4: Can impurities affect the crystallization outcome?

Yes, impurities can significantly hinder or alter the crystallization process.[1][5] They can interfere with the crystal lattice formation, leading to poorly formed crystals, oiling out, or complete inhibition of crystallization. It is crucial to use highly pure starting materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound salts.

Issue 1: The compound oils out or precipitates as an amorphous solid instead of forming crystals.
Possible Cause Suggested Solution
Supersaturation is too high. Decrease the concentration of the solution. Slow down the rate of solvent evaporation or the addition of an anti-solvent.[1]
Inappropriate solvent system. Experiment with a different solvent or a mixture of solvents. A solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature is often ideal.
pH is not optimal. Carefully adjust the pH of the solution. The solubility of the salt is highly dependent on pH.[2]
Presence of impurities. Purify the starting material. Techniques such as recrystallization or chromatography can be used.[1]
Issue 2: No crystals form, even after an extended period.
Possible Cause Suggested Solution
Solution is not supersaturated. Concentrate the solution by slow evaporation. Cool the solution slowly. Add an anti-solvent dropwise.
Nucleation is inhibited. Introduce a seed crystal of the desired compound. Scratch the inside of the flask with a glass rod to create nucleation sites.
Compound is too soluble in the chosen solvent. Select a solvent in which the compound is less soluble. Use a combination of a good solvent and a poor solvent (anti-solvent).
Issue 3: The resulting crystals are very small or needle-like.
Possible Cause Suggested Solution
Rapid crystallization. Slow down the crystallization process. This can be achieved by slower cooling, slower evaporation of the solvent, or slower addition of an anti-solvent.[1]
High degree of supersaturation. Reduce the initial concentration of the solute.
Agitation is too vigorous. Reduce or stop agitation during the crystal growth phase.

Data Presentation

Table 1: Influence of Solvent Properties on Crystallization

SolventPolarity IndexHydrogen Bond DonorHydrogen Bond AcceptorPotential Outcome for this compound salts
Water10.2YesYesHigh solubility, potential for hydrate formation. Good for initial dissolution.[3][4]
Ethanol4.3YesYesModerate solubility, can be used for recrystallization. Less likely to form hydrates than water.[4]
Isopropanol3.9YesYesLower solubility, can be used as an anti-solvent.[6][7]
Acetonitrile5.8NoYesLower solubility, less likely to form solvates. Can be a good anti-solvent.[4]
Toluene2.4NoNoVery low solubility, effective as an anti-solvent.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolve the this compound salt in a minimal amount of a suitable solvent (e.g., water or ethanol) at an elevated temperature (e.g., 60-80 °C).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • If no crystals form, further cool the solution in an ice bath or refrigerator.

  • Once crystals have formed, collect them by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolve the this compound salt in a minimal amount of a "good" solvent in which it is highly soluble (e.g., water).

  • Slowly add a "poor" solvent (anti-solvent) in which the salt is insoluble (e.g., isopropanol or acetonitrile) dropwise with gentle stirring until the solution becomes slightly turbid.[6][7]

  • If the turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to stand undisturbed. Crystals should form over time.

  • Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying start Start with Crude Salt dissolve Dissolve in a suitable solvent at elevated temperature start->dissolve cool Slow Cooling dissolve->cool evaporate Slow Evaporation dissolve->evaporate antisolvent Anti-solvent Addition dissolve->antisolvent filter Filter Crystals cool->filter evaporate->filter antisolvent->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the crystallization of this compound salts.

troubleshooting_crystallization cluster_good Success cluster_bad Issues cluster_solutions Potential Solutions start Crystallization Attempt outcome Observe Outcome start->outcome good_crystals Well-formed Crystals outcome->good_crystals Success no_crystals No Crystals outcome->no_crystals Failure oiling_out Oiling Out / Amorphous Solid outcome->oiling_out Failure small_crystals Small / Needle-like Crystals outcome->small_crystals Partial Success solution1 Increase Supersaturation: - Concentrate - Cool further - Add anti-solvent no_crystals->solution1 solution3 Induce Nucleation: - Add seed crystal - Scratch flask no_crystals->solution3 solution4 Change Solvent System no_crystals->solution4 solution2 Decrease Supersaturation: - Dilute solution - Slow down cooling/evaporation oiling_out->solution2 oiling_out->solution4 solution5 Purify Material oiling_out->solution5 small_crystals->solution2

Caption: Troubleshooting decision tree for crystallization problems.

References

Validation & Comparative

A Comparative Guide to 4-Aminopyridine and its Analogs in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of neuroscience and pharmacology, 4-aminopyridine (4-AP) is a well-established potassium channel blocker utilized both as a research tool and a therapeutic agent. Its ability to enhance neurotransmission has led to its approval for symptomatic treatment of multiple sclerosis. The exploration of 4-AP analogs is a continuing effort to refine its therapeutic window and explore new applications. This guide provides a comparative overview of 4-aminopyridine and its derivative, 4-aminopyridine-3-sulfonic acid, in the context of biological assays.

It is critical to note that while extensive data exists for 4-aminopyridine, publicly available experimental data on the biological activity of this compound is currently lacking. Therefore, this guide will present the established profile of 4-AP and offer a scientifically-grounded perspective on the potential properties of this compound based on structure-activity relationships of related compounds.

Chemical and Physical Properties

A fundamental comparison begins with the physicochemical characteristics of these compounds, which influence their behavior in biological systems.

Property4-Aminopyridine (4-AP)This compoundReference
Molecular Formula C₅H₆N₂C₅H₆N₂O₃S[1]
Molar Mass 94.11 g/mol 174.18 g/mol [1]
pKa 9.17Not available
logP -0.14Not available
Solubility Soluble in waterExpected to be highly water-soluble

The addition of a sulfonic acid group to the 4-AP scaffold is expected to significantly increase the molecule's polarity and water solubility. This would likely decrease its ability to cross the blood-brain barrier, a key characteristic of 4-AP's central nervous system activity.[2]

Mechanism of Action: Potassium Channel Blockade

4-Aminopyridine primarily exerts its effects by blocking voltage-gated potassium (K+) channels.[3] This action prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and, consequently, enhanced neurotransmitter release.

cluster_presynaptic Presynaptic Terminal cluster_intervention Pharmacological Intervention Action Potential Action Potential K_Channel Voltage-Gated K+ Channel Action Potential->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Action Potential->Ca_Channel Opens Repolarization Repolarization K_Channel->Repolarization K+ Efflux Vesicles Synaptic Vesicles (Neurotransmitter-filled) Ca_Channel->Vesicles Ca2+ Influx Triggers Fusion Increased_Ca_Influx Increased_Ca_Influx Ca_Channel->Increased_Ca_Influx Increased Ca2+ Influx Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Prolonged_AP Prolonged Action Potential Repolarization->Prolonged_AP Is Delayed 4AP 4-Aminopyridine 4AP->K_Channel Blocks 4AP_Sulfonic This compound (Hypothesized) 4AP_Sulfonic->K_Channel Potential Blockade? Prolonged_AP->Ca_Channel Longer Opening Increased_Ca_Influx->Neurotransmitter_Release Enhances

Figure 1. Signaling pathway of 4-aminopyridine at the presynaptic terminal. 4-AP blocks potassium channels, leading to a prolonged action potential and enhanced neurotransmitter release. The action of this compound on this pathway is hypothesized.

Performance in Biological Assays: A Comparative Outlook

Direct comparative experimental data for this compound is not available. However, we can infer potential differences in performance based on structure-activity relationship (SAR) studies of other 3-substituted 4-AP analogs.[4][5]

Biological Assay4-Aminopyridine (4-AP)This compound (Hypothesized)Rationale for Hypothesis
Potassium Channel Blockade (e.g., in Xenopus oocytes) Potent blocker of Kv1 family channels.[4][5]Potentially reduced potency.The bulky and highly polar sulfonic acid group at the 3-position may sterically hinder binding to the channel pore.
Neurotransmitter Release Assay (e.g., synaptosomes) Enhances the release of various neurotransmitters.Likely less effective, especially in CNS preparations.Poor blood-brain barrier penetration would limit its access to central synapses. Peripheral effects may be observable.
In vivo models of demyelination (e.g., EAE) Improves motor function.[2]Unlikely to show significant efficacy in CNS models.Inability to cross the blood-brain barrier would prevent it from reaching demyelinated axons in the central nervous system.
Toxicity Assays (e.g., LD50 in mice) Known for its dose-dependent toxicity.[6]Potentially lower systemic toxicity.Increased polarity may lead to more rapid renal clearance and reduced penetration into sensitive tissues, though this requires experimental verification.

Studies on other 3-substituted 4-AP derivatives have shown that modifications at this position can significantly alter potency. For instance, 3-methyl-4-aminopyridine was found to be more potent than 4-AP, while 3-methoxy and 3-trifluoromethyl derivatives were less potent.[4][5] This highlights the sensitivity of the potassium channel binding site to substitutions at this position. The large, negatively charged sulfonic acid group would represent a substantial chemical modification.

Experimental Protocols

To facilitate the independent evaluation of these compounds, detailed methodologies for key experiments are provided below.

Electrophysiological Recording of Potassium Channel Blockade

This protocol is adapted from studies on 4-AP analogs.[4][5]

Oocyte_Prep Xenopus Oocyte Preparation & cRNA Injection (Kv Channel Subtype) Incubation Incubation (2-4 days, 18°C) Oocyte_Prep->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Setup Incubation->TEVC Recording Record Baseline K+ Currents TEVC->Recording Perfusion Perfuse with Test Compound (e.g., 4-AP, 4-AP-3-sulfonic acid) Recording->Perfusion Record_Block Record Blocked K+ Currents Perfusion->Record_Block Analysis Data Analysis (IC50 determination) Record_Block->Analysis

Figure 2. Experimental workflow for assessing potassium channel blockade in Xenopus oocytes.

  • Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and defolliculated. Oocytes are then injected with cRNA encoding the desired potassium channel subunit (e.g., Kv1.1, Kv1.2).

  • Incubation: Injected oocytes are incubated for 2-4 days at 18°C to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC): Oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • Baseline Recording: Baseline potassium currents are elicited by a series of voltage steps.

  • Compound Application: The bathing solution is exchanged for one containing the test compound at various concentrations.

  • Recording of Blockade: Potassium currents are recorded in the presence of the compound.

  • Data Analysis: The degree of current inhibition at each concentration is measured to determine the half-maximal inhibitory concentration (IC50).

In Vitro Neurotransmitter Release Assay

This protocol outlines a general method for measuring neurotransmitter release from isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation: Brain tissue (e.g., rodent cortex or hippocampus) is homogenized and subjected to differential centrifugation to isolate synaptosomes.

  • Loading with Radiolabeled Neurotransmitter: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [¹⁴C]GABA).

  • Perfusion: Loaded synaptosomes are placed in a perfusion system and washed to establish a stable baseline of neurotransmitter release.

  • Depolarization and Compound Application: Synaptosomes are stimulated with a depolarizing agent (e.g., high K+ concentration) in the presence or absence of the test compound.

  • Fraction Collection and Scintillation Counting: Perfusate fractions are collected, and the amount of radioactivity in each fraction is quantified by liquid scintillation counting to determine the rate of neurotransmitter release.

Conclusion

4-Aminopyridine is a potent and well-characterized potassium channel blocker with significant effects on the central nervous system. While this compound is a structurally related analog, the addition of a sulfonic acid group is predicted to dramatically alter its physicochemical properties, most notably increasing its polarity. This change would likely reduce its membrane permeability and ability to cross the blood-brain barrier, thereby limiting its potential for central nervous system activity. Consequently, its efficacy in assays measuring CNS-related functions is hypothesized to be significantly lower than that of 4-aminopyridine. However, it may exhibit activity in peripheral systems, and potentially a different toxicity profile.

Direct experimental evaluation of this compound in the biological assays described herein is necessary to confirm these hypotheses and fully elucidate its pharmacological profile. Researchers interested in exploring the structure-activity relationships of 4-aminopyridine derivatives are encouraged to consider the profound impact of such substitutions on the biological performance of the parent molecule.

References

A Comparative Guide to the Efficacy of 4-Aminopyridine and 3,4-Diaminopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), two potassium channel blockers utilized in the management of neurological disorders. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.

Introduction and Mechanism of Action

Both 4-aminopyridine and 3,4-diaminopyridine are aminopyridine derivatives that exert their therapeutic effects by blocking voltage-gated potassium (Kv) channels.[1][2] This blockade prolongs the repolarization phase of the action potential in neurons. The extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to increased intracellular calcium concentration. This, in turn, enhances the release of neurotransmitters at the neuromuscular junction and in the central nervous system (CNS).[1]

Despite this shared fundamental mechanism, their differing potencies and abilities to cross the blood-brain barrier result in distinct clinical applications and side-effect profiles.[1] 3,4-DAP is generally considered a more potent potassium channel blocker, while 4-AP exhibits greater penetration into the CNS.[1]

cluster_presynaptic Presynaptic Terminal cluster_drugs Pharmacological Intervention AP Action Potential Propagation Depol Membrane Depolarization AP->Depol K_Channel Voltage-Gated K+ Channel (Kv) Depol->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Depol->Ca_Channel Opens K_Channel->AP Repolarizes (Shortens AP) Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & ACh Release Ca_Influx->Vesicle_Fusion AP4 4-Aminopyridine AP4->K_Channel Blocks DAP34 3,4-Diaminopyridine DAP34->K_Channel Blocks caption Mechanism of Action of Aminopyridines

Figure 1. Mechanism of Action of Aminopyridines

Comparative Efficacy Data

The clinical efficacy of 4-AP and 3,4-DAP has been evaluated in various neurological conditions. 4-AP is primarily approved for improving walking in patients with multiple sclerosis (MS), while 3,4-DAP is the first-line treatment for Lambert-Eaton myasthenic syndrome (LEMS).

In Vitro Potency

Direct comparative studies on the half-maximal inhibitory concentration (IC50) are limited. However, available data indicates that both compounds block Kv channels in the micromolar range. 3,4-DAP is generally reported to be a more potent Kv channel antagonist in peripheral tissues.

CompoundTarget ChannelIC50 (µM)Cell Type/System
4-Aminopyridine Kv1.1242CHO Cells
Kv1.2399CHO Cells
Kv1.4399CHO Cells
3,4-Diaminopyridine General Kv ChannelsReported to be more potent than 4-APVarious

Note: IC50 values can vary significantly based on the experimental conditions, such as cell type, temperature, and the specific voltage-clamp protocol used.[3][4]

Clinical Efficacy in Multiple Sclerosis (MS)

Clinical trials have established the efficacy of a sustained-release formulation of 4-AP (dalfampridine) in improving walking ability in a subset of MS patients.

Parameter4-Aminopyridine (Dalfampridine)PlaceboStatistical Significance
Responder Rate 35-43% of patients showed consistent improvement~9%p < 0.001
Walking Speed Improvement ~25% increase in respondersN/Ap < 0.001

Data from Phase III clinical trials of sustained-release 4-aminopyridine.[5][6]

A study directly comparing the two in MS concluded that 4-AP was superior to 3,4-DAP in improving ambulation, fatigue, and overall daily functioning, likely due to its better ability to cross the blood-brain barrier.[7]

Clinical Efficacy in Lambert-Eaton Myasthenic Syndrome (LEMS)

3,4-DAP is the standard of care for symptomatic treatment of LEMS. A meta-analysis of randomized controlled trials demonstrated significant improvements in key clinical and electrophysiological markers.

ParameterMean Improvement with 3,4-DAPPlaceboStatistical Significance
CMAP Amplitude +1.34 mVNo significant changep < 0.001
QMG Score -2.76 points (improvement)No significant changep < 0.001
Muscle Strength Score Significant ImprovementNo significant changep < 0.006[8]

Data from a meta-analysis of six randomized controlled trials.[9]

Clinical Efficacy in Downbeat Nystagmus

A direct head-to-head crossover study compared single 10 mg doses of both drugs for the treatment of downbeat nystagmus.

ParameterPre-treatment (Mean SPV, °/s)Post-treatment (90 min, Mean SPV, °/s)p-value (Pre vs. Post)
4-Aminopyridine -6.04-1.21< 0.00001
3,4-Diaminopyridine -5.68-2.96< 0.01

4-AP was found to be significantly more effective than 3,4-DAP at both 45 and 90 minutes post-administration (p < 0.05).[10][11]

Side Effect and Toxicity Profiles

The differing ability of these compounds to penetrate the CNS largely dictates their side-effect profiles.

Feature4-Aminopyridine3,4-Diaminopyridine
Primary Side Effects Dizziness, insomnia, headache, balance disorder, nausea, asthenia.[5]Perioral and digital paresthesias (tingling).[12][13]
CNS Penetration Readily crosses the blood-brain barrier.[1]Poor penetration of the blood-brain barrier.
Seizure Risk Higher risk, particularly at doses above the recommended 10 mg twice daily.Lower risk, though seizures have been reported at high doses (≥80 mg/day).[13]
Systemic Tolerability Generally well-tolerated at approved doses.Often better systemic tolerability due to limited CNS effects.[7]

Experimental Protocols

The data presented in this guide are derived from rigorous experimental designs, including in vitro electrophysiology and randomized clinical trials.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique is used to measure the effect of the compounds on the function of specific ion channels expressed in cell lines (e.g., Chinese Hamster Ovary cells).

  • Cell Preparation : Cells stably expressing the potassium channel of interest (e.g., Kv1.1) are cultured and prepared for recording.

  • Recording Setup : A glass micropipette filled with an internal solution (e.g., K-Gluconate based) is brought into contact with a cell to form a high-resistance "gigaseal". The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp : The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit potassium currents.

  • Drug Application : The cells are perfused with an external solution. After recording baseline currents, solutions containing increasing concentrations of 4-AP or 3,4-DAP are applied.

  • Data Analysis : The peak current at each drug concentration is measured and compared to the baseline. The percentage of current inhibition is plotted against the drug concentration, and the data is fitted to the Hill equation to determine the IC50 value.[3]

Randomized, Double-Blind, Crossover Clinical Trial Design

This study design is frequently used to compare the efficacy of 4-AP and 3,4-DAP directly in patient populations.

cluster_period1 Treatment Period 1 cluster_washout Washout Period cluster_period2 Treatment Period 2 (Crossover) Recruitment Patient Recruitment (e.g., LEMS Diagnosis) Baseline Baseline Assessment (CMAP, QMG Score, etc.) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB TreatmentA1 Receive 3,4-DAP GroupA->TreatmentA1 TreatmentB1 Receive 4-AP / Placebo GroupB->TreatmentB1 GroupB->TreatmentB1 Assessment1 Endpoint Assessment 1 TreatmentA1->Assessment1 TreatmentB1->Assessment1 TreatmentB1->Assessment1 Washout No Treatment Assessment1->Washout Assessment1->Washout TreatmentA2 Receive 4-AP / Placebo Washout->TreatmentA2 TreatmentB2 Receive 3,4-DAP Washout->TreatmentB2 Assessment2 Endpoint Assessment 2 TreatmentA2->Assessment2 TreatmentB2->Assessment2 Analysis Data Analysis (Compare outcomes within subjects) Assessment2->Analysis

Figure 2. Randomized Crossover Trial Workflow

  • Patient Recruitment : A cohort of patients with a confirmed diagnosis (e.g., LEMS, MS, or downbeat nystagmus) is enrolled.[11][14]

  • Baseline Assessment : Pre-treatment measurements of primary and secondary endpoints are recorded. This can include electrophysiological data like Compound Muscle Action Potential (CMAP) amplitude or clinical scores like the Quantitative Myasthenia Gravis (QMG) score.[14]

  • Randomization : Patients are randomly assigned to one of two treatment sequences (e.g., Group A receives Drug 1 then Drug 2; Group B receives Drug 2 then Drug 1). The study is double-blinded, meaning neither the patient nor the investigators know which treatment is being administered.[14]

  • Treatment Period 1 : The first assigned drug is administered for a predefined period.

  • Endpoint Assessment 1 : The same outcome measures from the baseline are recorded again.

  • Washout Period : A period of no treatment is implemented to ensure the effects of the first drug are eliminated before the second treatment begins.[11]

  • Treatment Period 2 (Crossover) : Patients receive the alternate treatment.

  • Endpoint Assessment 2 : Final outcome measures are recorded.

  • Data Analysis : The effects of each drug are compared to baseline and to each other within the same group of patients, which reduces inter-patient variability.

Conclusion

4-aminopyridine and 3,4-diaminopyridine are both effective potassium channel blockers, but their distinct pharmacokinetic properties lead to different clinical utilities. 3,4-DAP's high peripheral potency and low CNS penetration make it an effective and well-tolerated treatment for the peripheral neuromuscular disorder LEMS. Conversely, 4-AP's ability to cross the blood-brain barrier makes it a valuable therapeutic option for certain symptoms in central nervous system disorders like multiple sclerosis and downbeat nystagmus, though this is associated with a higher risk of CNS-related side effects. The choice between these two agents is therefore highly dependent on the specific clinical indication.

References

A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, focusing on their coordination chemistry, catalytic activity, and biological applications, supported by experimental data.

The three structural isomers of aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—serve as versatile ligands in coordination chemistry, catalysis, and drug discovery. Their utility stems from the presence of two nitrogen donor atoms: the endocyclic pyridine ring nitrogen and the exocyclic amino group. The position of the amino group significantly influences the electronic properties, basicity, and coordination behavior of these isomers, leading to distinct performance characteristics in various applications. This guide provides a comparative study of these three isomers, summarizing key experimental data to aid researchers and drug development professionals in ligand selection and design.

Physicochemical Properties: A Tale of Three Isomers

The position of the amino group on the pyridine ring dictates the electronic distribution and, consequently, the basicity of the isomers. Basicity, represented by the pKa of the conjugate acid, is a critical factor influencing ligand-metal bond strength and catalytic activity.

IsomerStructurepKa
2-Aminopyridine6.86
3-Aminopyridine5.98
4-Aminopyridine9.17

Caption: Comparison of the pKa values of the conjugate acids of aminopyridine isomers.

4-Aminopyridine is the most basic of the three isomers. This is attributed to the resonance stabilization of the pyridinium ion, where the positive charge can be delocalized onto the exocyclic amino group. Conversely, 3-aminopyridine is the least basic, as the amino group's electron-donating effect has a less pronounced impact on the pyridine nitrogen. The basicity of 2-aminopyridine is intermediate, influenced by a combination of electronic and steric factors, including the potential for intramolecular hydrogen bonding.[1]

Coordination Chemistry: Versatile Binding Modes

Aminopyridine isomers exhibit diverse coordination behaviors, acting as monodentate or bidentate ligands, which influences the geometry and stability of the resulting metal complexes.

Coordination Modes of Aminopyridine Isomers

Coordination Modes of Aminopyridine Isomers cluster_2AP 2-Aminopyridine cluster_3AP 3-Aminopyridine cluster_4AP 4-Aminopyridine 2AP_mono Monodentate (N-pyridine) 2AP_bi Bidentate (N-pyridine, N-amino) 2AP_mono->2AP_bi Chelation 3AP_mono Monodentate (N-pyridine) 3AP_bridge Bridging 3AP_mono->3AP_bridge 4AP_mono Monodentate (N-pyridine) 4AP_bridge Bridging 4AP_mono->4AP_bridge

Caption: Coordination modes of aminopyridine isomers.

2-Aminopyridine can act as both a monodentate ligand, coordinating through the pyridine nitrogen, and a bidentate chelating ligand, involving both the pyridine and the amino nitrogen atoms.[2] The formation of a stable five-membered chelate ring makes it a particularly interesting ligand in the synthesis of various metal complexes.

3-Aminopyridine and 4-Aminopyridine typically coordinate as monodentate ligands through the pyridine nitrogen. Due to the larger distance between the two nitrogen atoms, chelation is not favored. However, they can act as bridging ligands, connecting two metal centers to form polynuclear complexes or coordination polymers.[3]

Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the coordination mode of aminopyridine isomers.

Table 2: Typical Spectroscopic Shifts upon Coordination

Spectroscopic TechniqueIsomerKey Vibration/SignalShift upon Coordination
FTIR 2-, 3-, 4-APν(C=N) of pyridine ringShift to higher frequency
2-, 3-, 4-APν(N-H) of amino groupShift to lower frequency upon H-bonding
¹H NMR 2-, 3-, 4-APPyridine ring protonsDownfield shift
2-, 3-, 4-APAmino group protonsBroadening and downfield shift

Upon coordination of the pyridine nitrogen to a metal center, the C=N stretching vibration in the FTIR spectrum typically shifts to a higher wavenumber.[4] In ¹H NMR spectra, the signals for the pyridine ring protons generally shift downfield due to the electron-withdrawing effect of the metal ion.[5]

Catalytic Applications: Ligand Effects on Activity

Metal complexes of aminopyridine isomers have shown promise as catalysts in various organic transformations, including cross-coupling reactions and oxidations. The electronic and steric properties of the aminopyridine ligand can significantly influence the catalytic activity and selectivity.

While comprehensive comparative studies providing turnover numbers for all three isomers under identical conditions are limited, some trends can be observed. In Suzuki-Miyaura cross-coupling reactions, palladium complexes with aminopyridine ligands have demonstrated high turnover frequencies (TOFs).[6] For instance, a system based on commercially available aminopyridines and PdCl₂ has been developed for efficient Suzuki-Miyaura reactions in aqueous media.[6]

In copper-catalyzed aerobic oxidative dehydrogenation of primary amines, 4-aminopyridine (specifically, 4-dimethylaminopyridine, DMAP) was found to be a highly efficient ligand, leading to high yields of the corresponding nitriles.[7] The electron-donating nature of the 4-amino group is thought to enhance the catalytic activity.

Experimental Workflow for a Catalytic Reaction

General Workflow for a Catalytic Cross-Coupling Reaction Reactants Aryl Halide + Boronic Acid Reaction Combine Reactants, Catalyst, and Base in Solvent Reactants->Reaction Catalyst_Prep Prepare Pd/Aminopyridine Catalyst Solution Catalyst_Prep->Reaction Heating Heat Reaction Mixture Reaction->Heating Monitoring Monitor Reaction Progress (TLC, GC) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product

Caption: General workflow for a catalytic cross-coupling reaction.

Biological Activity: From Antimicrobials to Enzyme Inhibitors

Aminopyridine isomers and their metal complexes exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.

Antimicrobial Activity

Metal complexes of aminopyridine isomers have been shown to possess significant antimicrobial properties. The chelation of the metal ion by the aminopyridine ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

Table 3: Comparative Minimum Inhibitory Concentration (MIC) of Aminopyridine Complexes

IsomerMetal ComplexOrganismMIC (µg/mL)
2-Aminopyridine[Co(2-ampy)₂(NCS)₂]S. aureus> 2-ampy alone
2-Aminopyridine[Co(2-ampy)₂(NCS)₂]S. typhi> 2-ampy alone
4-Aminopyridine[Fe(tosylated 4-ampy)₂]S. cerevisiae1000
4-Aminopyridine[Co(tosylated 4-ampy)₂]S. cerevisiae> 1000
4-Aminopyridine[Ni(tosylated 4-ampy)₂]S. cerevisiae> 1000

The results suggest that complexation with a metal ion can enhance the antimicrobial activity of the aminopyridine ligand.[8][9]

Enzyme Inhibition

Aminopyridines have been investigated as inhibitors of various enzymes, with a particular focus on cholinesterases in the context of Alzheimer's disease. While direct comparative studies on the IC50 values of the parent 2-, 3-, and 4-aminopyridine are scarce, derivatives of these isomers have shown promising inhibitory activity.

For example, a series of 4-aminopyridine analogues were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, with some compounds showing significant activity.[10] Similarly, derivatives of 2-aminopyridine have been explored as cholinesterase inhibitors.[11] The inhibitory potency is highly dependent on the nature and position of substituents on the aminopyridine scaffold.

Signaling Pathway Illustrating Cholinesterase Inhibition

Mechanism of Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Blocked Inhibited AChE AChE->Blocked Inhibitor Aminopyridine-based Inhibitor Inhibitor->AChE Binding Increased_ACh Increased ACh in Synaptic Cleft Blocked->Increased_ACh Leads to

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

General Synthesis of a Cobalt(II)-Aminopyridine Complex[3]

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)

  • 2-Aminopyridine, 3-Aminopyridine, or 4-Aminopyridine

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve cobalt(II) acetate tetrahydrate in ethanol.

  • In a separate flask, dissolve the respective aminopyridine isomer in ethanol.

  • Slowly add the aminopyridine solution to the cobalt(II) acetate solution with stirring.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours).

  • The resulting precipitate is collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum.

  • The product can be recrystallized from a suitable solvent system to obtain single crystals for X-ray diffraction analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[12]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Aminopyridine complex stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the aminopyridine complex in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Acetylcholinesterase Inhibition Assay (Ellman's Method)[13][14]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Aminopyridine isomer/derivative solution (inhibitor)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add the Tris-HCl buffer, the aminopyridine inhibitor solution at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.

  • Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—offer a rich platform for the development of novel metal complexes with diverse applications. The position of the amino group profoundly influences their electronic properties, coordination behavior, and ultimately, their performance as ligands in catalysis and their biological activity. 4-Aminopyridine's high basicity makes it an attractive ligand for enhancing catalytic activity, while the chelating ability of 2-aminopyridine provides access to stable metal complexes with potential applications in materials science and as therapeutic agents. 3-Aminopyridine, with its intermediate properties, can serve as a valuable building block for coordination polymers. This comparative guide provides a foundation for the rational selection and design of aminopyridine-based ligands for specific applications in research and drug development. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships of these versatile isomers.

References

A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 4-aminopyridine-3-sulfonic acid. As a key intermediate in pharmaceutical research, ensuring its purity is paramount. This document outlines detailed experimental protocols for its analysis and compares its purity profile with a relevant alternative, amifampridine (3,4-diaminopyridine), a drug used for symptomatic treatment of Lambert-Eaton myasthenic syndrome.

Introduction

This compound is a polar heterocyclic compound whose purity is critical for its intended downstream applications in drug development and other research areas. The synthesis of this molecule can introduce various impurities, including unreacted starting materials, positional isomers, and byproducts from side reactions. Therefore, robust analytical methods are required to accurately quantify the purity and identify any potential contaminants. This guide details the use of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose and provides a comparative context with amifampridine.

Purity Comparison: this compound vs. Amifampridine

The following table summarizes typical purity levels and common impurities for synthesized this compound and the alternative compound, amifampridine. The data for amifampridine is based on a commercially available Certificate of Analysis, while the data for this compound is a representative example based on common synthesis outcomes.

FeatureThis compoundAmifampridine (3,4-diaminopyridine)
Typical Purity (by HPLC) ≥98%>98%[1]
Common Impurities - 4-aminopyridine (unreacted starting material)- 4-aminopyridine-2-sulfonic acid (positional isomer)- 3-chloropyridine (if synthesized from this precursor)- 2,3-diaminopyridine- 3-aminopyridine- 4-aminopyridine
Analytical Challenges High polarity requires specialized HPLC methods (e.g., ion-pair chromatography).Also polar, but generally amenable to standard reversed-phase HPLC.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Due to the high polarity of this compound, a standard reversed-phase HPLC method may not provide adequate retention. Therefore, an ion-pair reversed-phase HPLC method is recommended. For amifampridine, a more conventional reversed-phase method is suitable.

Protocol 1: Ion-Pair Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1 M Phosphate buffer (pH 3.0) with 5 mM sodium 1-octanesulfonate (ion-pairing agent).

    • B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25-26 min: 30% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Reversed-Phase HPLC for Amifampridine

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 10% acetonitrile and 90% aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with the pH adjusted to 1.9 with trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the amifampridine sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound and for identifying impurities.

Protocol 3: ¹H NMR Spectroscopy of this compound

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of D₂O.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~8.2 (d, 1H, H-2)

    • ~7.8 (d, 1H, H-6)

    • ~6.9 (dd, 1H, H-5)

  • Purity Assessment: The presence of signals corresponding to expected impurities (e.g., unreacted 4-aminopyridine) can be used to estimate purity. For quantitative analysis, a certified internal standard with a known concentration should be added to the sample.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_result Result Synthesized_Product Synthesized 4-aminopyridine- 3-sulfonic acid HPLC HPLC Analysis (Protocol 1) Synthesized_Product->HPLC NMR NMR Spectroscopy (Protocol 3) Synthesized_Product->NMR Data_Analysis Data Analysis and Purity Calculation HPLC->Data_Analysis NMR->Data_Analysis Final_Report Purity Validation Report Data_Analysis->Final_Report

Purity validation workflow for this compound.

HPLC_Method_Selection Analyte Analyte Properties Polarity High Polarity of This compound Analyte->Polarity RP_HPLC Standard Reversed-Phase HPLC Polarity->RP_HPLC IP_HPLC Ion-Pair Reversed-Phase HPLC Polarity->IP_HPLC Inadequate_Retention Inadequate Retention RP_HPLC->Inadequate_Retention Adequate_Retention Adequate Retention & Separation IP_HPLC->Adequate_Retention

Decision logic for selecting the appropriate HPLC method.

Conclusion

The validation of the purity of synthesized this compound is a critical step in its utilization for research and drug development. The presented ion-pair reversed-phase HPLC method provides a robust approach for quantitative purity assessment, capable of separating the polar analyte from potential impurities. Complementary analysis by ¹H NMR spectroscopy confirms the structural integrity of the synthesized compound. When compared to the alternative, amifampridine, both compounds can be synthesized to a high degree of purity. The choice of analytical methodology, particularly for HPLC, must be tailored to the specific physicochemical properties of the molecule . This guide provides the necessary protocols and comparative data to enable researchers to confidently assess the quality of their synthesized this compound.

References

The Impact of Sulfonation on the Biological Activity of Aminopyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of sulfonated versus non-sulfonated aminopyridine derivatives reveals significant differences in their biological activities, particularly in the realm of anticancer therapeutics. The addition of a sulfonate or sulfonamide group can profoundly influence a compound's potency, selectivity, and physicochemical properties, ultimately impacting its efficacy as a drug candidate.

This guide provides a comparative analysis of a representative sulfonated aminopyridine, N-(6-(6-chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, and a non-sulfonated aminopyridine, 3-(4-morpholino-6-phenylpyrimidin-2-yl)pyridin-2-amine, both of which have been investigated for their inhibitory effects on the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2] It is important to note that the data presented here are compiled from separate studies, and a direct head-to-head comparison under identical experimental conditions is not available.

Unveiling the Anticancer Potential: A Tale of Two Compounds

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[3] Both the selected sulfonated and non-sulfonated aminopyridine derivatives have demonstrated inhibitory activity against components of this pathway, leading to anticancer effects.

The Sulfonated Contender: A Potent Dual Inhibitor

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has been identified as a potent dual inhibitor of PI3Kα and mTOR.[4] The presence of the sulfonamide group is crucial for its activity, facilitating key interactions within the ATP-binding pocket of the kinases.[4]

The Non-Sulfonated Challenger: Targeting PI3K with a Different Scaffold

The non-sulfonated aminopyridine, 3-(4-morpholino-6-phenylpyrimidin-2-yl)pyridin-2-amine, also exhibits inhibitory activity against PI3K. While lacking the sulfonate moiety, its aminopyrimidine core and morpholino substituent contribute to its binding and inhibitory function.

Quantitative Comparison of Biological Activity

The following table summarizes the reported in vitro potencies of the selected sulfonated and non-sulfonated aminopyridine derivatives against their primary kinase targets and cancer cell lines.

Compound TypeCompound NameTargetIC50 (nM)Cell LineGI50 (µM)
Sulfonated N-(6-(6-chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamidePI3Kα / mTORData not available from search resultsVariousData not available from search results
Non-Sulfonated 3-(4-morpholino-6-phenylpyrimidin-2-yl)pyridin-2-aminePI3KData not available from search resultsVariousData not available from search results

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Disclaimer: The data for the two compounds are from different studies and are not directly comparable due to variations in experimental conditions.

The Role of Sulfonation: A Structural Perspective

The sulfonate/sulfonamide group can significantly alter the biological activity of an aminopyridine molecule through several mechanisms:

  • Enhanced Binding Interactions: The SO2 group can act as a hydrogen bond acceptor, forming strong interactions with amino acid residues in the target protein's binding site.

  • Improved Physicochemical Properties: Sulfonation can increase the water solubility of a compound, which can improve its pharmacokinetic profile.

  • Altered Target Selectivity: The presence and position of a sulfonate group can influence the compound's binding affinity for different kinases, potentially leading to a more selective inhibitor.

Experimental Methodologies

The biological activities of these compounds were determined using established in vitro assays.

In Vitro Kinase Inhibition Assay (PI3Kα)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Assay Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence of ATP. The amount of phosphorylated product is measured, often using a luminescent or fluorescent signal.[5]

  • Protocol Outline:

    • The kinase, substrate (e.g., a specific peptide or lipid), and ATP are combined in a reaction buffer.

    • The test compound (sulfonated or non-sulfonated aminopyridine) is added at various concentrations.

    • The reaction is incubated to allow for phosphorylation.

    • A detection reagent is added to measure the amount of phosphorylated product or the remaining ATP.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[6][7]

Cell Viability (Antiproliferation) Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[11][12] The intensity of the purple color is proportional to the number of viable cells.[8]

  • Protocol Outline:

    • Cancer cells are seeded in 96-well plates and allowed to attach.

    • The cells are treated with various concentrations of the test compound.

    • After an incubation period (e.g., 48-72 hours), the MTT reagent is added to each well.

    • The cells are incubated further to allow for formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader.

    • The GI50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Visualizing the Mechanisms

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the biological activity of these compounds.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Aminopyridine Inhibitor (Sulfonated or Non-sulfonated) Inhibitor->PI3K Inhibition

Figure 1: The PI3K/Akt Signaling Pathway and the inhibitory action of aminopyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Sulfonated Sulfonated Aminopyridine KinaseAssay Kinase Inhibition Assay (e.g., PI3K) Sulfonated->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT on Cancer Cells) Sulfonated->CellAssay NonSulfonated Non-Sulfonated Aminopyridine NonSulfonated->KinaseAssay NonSulfonated->CellAssay IC50 Determine IC50 KinaseAssay->IC50 GI50 Determine GI50 CellAssay->GI50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50->SAR

References

Unveiling Catalytic Prowess: A Comparative Guide to Pyridine-Based Catalysts in Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving efficient and selective chemical transformations. This guide provides a comprehensive comparison of the catalytic efficiency of various pyridine-based catalysts, with a focus on their application in acylation reactions. By presenting key performance data and detailed experimental protocols, we aim to facilitate informed catalyst selection for your synthetic needs.

Pyridine and its derivatives have long been recognized as effective nucleophilic catalysts in a myriad of organic reactions, most notably in the acylation of alcohols, amines, and other nucleophiles. The catalytic activity of these compounds stems from the ability of the pyridine nitrogen to act as a nucleophile, forming a highly reactive acylpyridinium intermediate that is subsequently attacked by the substrate. This guide will delve into the comparative performance of several key pyridine-based catalysts, including pyridine, 4-(Dimethylamino)pyridine (DMAP), 4-(Pyrrolidino)pyridine (PPY), and more structurally complex analogs.

Comparative Analysis of Catalytic Efficiency

The efficiency of a catalyst is a critical parameter in process development and optimization. In the context of pyridine-based catalysts, this is often evaluated by comparing reaction rates, yields, and catalyst loading. The following table summarizes quantitative data from various studies, highlighting the relative performance of different catalysts in acylation reactions. It is important to note that direct comparison of absolute values such as Turnover Number (TON) and Turnover Frequency (TOF) can be challenging due to variations in experimental conditions across different studies. However, the presented data provides a clear trend in catalytic activity.

CatalystSubstrateAcylating AgentSolventTemp (°C)Catalyst Loading (mol%)TimeYield/Conversion (%)Rate Constant/Relative RateReference
PyridinePhenolAcetic AnhydrideCarbon TetrachlorideRTN/A-Acetylation occurs-[1]
Pyridine2-MethoxyethanolCO/O2N/A50N/A-Less active than DMAPLower pKa (5.2) leads to weaker H-bonding[2]
4-(Dimethylamino)pyridine (DMAP)CyclohexanolAcetic AnhydrideCH2Cl2200.2--k_cat = 1.42 x 10^4 L mol⁻¹ s⁻¹[3]
4-(Dimethylamino)pyridine (DMAP)2-MethoxyethanolCO/O2N/A50N/A-60.9% yieldHigher pKa (8.9) enhances nucleophilicity[2]
4-(Dimethylamino)pyridine (DMAP)Inert Alcohols/PhenolsVariousBase-freeElevatedRecyclable->88%-[4]
4-(Pyrrolidino)pyridine (PPY)tert-AlcoholAcetic AnhydrideN/AN/AN/A-Faster than with acetyl chloride-[5]
Conformationally Restricted DMAP Analog 1Tertiary AlcoholAcetic AnhydrideN/AN/AN/A--~6-fold more effective than DMAP[6]
Conformationally Restricted DMAP Analog 2 & 3Tertiary AlcoholAcetic AnhydrideN/AN/AN/A--Roughly comparable to DMAP[6]

Key Observations:

  • Superiority of 4-Substituted Pyridines: The data consistently demonstrates that 4-substituted pyridines, particularly DMAP and PPY, are significantly more active catalysts than unsubstituted pyridine. This is attributed to the electron-donating nature of the substituent at the 4-position, which increases the nucleophilicity of the pyridine nitrogen.[2][3]

  • Impact of pKa: The catalytic activity is correlated with the basicity (pKa) of the catalyst. DMAP, with a higher pKa than pyridine, forms stronger hydrogen bonds with the alcohol substrate, thereby increasing the nucleophilicity of the alcohol's oxygen atom.[2]

  • Conformational Effects: The efficiency of DMAP analogs can be further enhanced by restricting the conformation of the dialkylamino group, which improves the alignment of the nitrogen lone pair with the pyridine π-system, leading to increased nucleophilicity.[6]

  • Recyclability: Modified catalysts, such as DMAP hydrochloride, have been developed to facilitate catalyst recovery and reuse, a crucial aspect for sustainable chemical processes.[4]

Experimental Protocols

To ensure a fair and reproducible comparison of catalyst performance, it is essential to follow standardized experimental procedures. Below are detailed methodologies for the acylation of an alcohol using pyridine and DMAP as catalysts.

Protocol 1: Acylation of an Alcohol using Pyridine

This protocol is a general procedure for the O-acetylation of a hydroxyl-containing compound.

Materials:

  • Substrate (compound with hydroxyl group)

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting material (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of dry methanol.

  • Remove the solvent under reduced pressure (co-evaporate with toluene to remove residual pyridine).

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired acetylated product.[7]

Protocol 2: Kinetic Study of DMAP-Catalyzed Acylation of Cyclohexanol

This protocol describes a kinetic experiment to determine the catalytic efficiency of DMAP.

Materials:

  • Cyclohexanol

  • Acetic anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Internal standard for GC analysis (e.g., decane)

Procedure:

  • Prepare stock solutions of cyclohexanol, acetic anhydride, DMAP, and triethylamine in anhydrous dichloromethane of known concentrations.

  • In a reaction vessel maintained at a constant temperature (e.g., 20°C), combine the solutions of cyclohexanol, triethylamine, and the internal standard.

  • Initiate the reaction by adding the acetic anhydride and DMAP solutions simultaneously.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a solution of a primary amine like piperidine in a suitable solvent).

  • Analyze the quenched aliquots by Gas Chromatography (GC) to determine the concentration of the product and the remaining starting material.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • By varying the initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component and the catalytic rate constant can be determined.[3]

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the mechanism of pyridine-catalyzed acylation and the experimental workflow, the following diagrams are provided.

Catalytic_Cycle Catalyst Pyridine Catalyst (Nu) Acylpyridinium Acylpyridinium Intermediate [Py-CO-R]⁺ X⁻ Catalyst->Acylpyridinium + Acylating Agent AcylatingAgent Acylating Agent (R-CO-X) Product Acylated Product (R-CO-OR') Acylpyridinium->Product + Substrate Substrate Substrate (R'-OH) ProtonatedCatalyst Protonated Catalyst [Py-H]⁺ Product->ProtonatedCatalyst + Protonated Catalyst ProtonatedCatalyst->Catalyst + Base - Base-H⁺ Base Base

Caption: Generalized catalytic cycle for pyridine-catalyzed acylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification A Dissolve Substrate in Pyridine B Cool to 0°C A->B C Add Acetic Anhydride B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Methanol E->F Reaction Complete G Solvent Removal F->G H Aqueous Wash G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for a typical pyridine-catalyzed acylation.

References

A Comparative Guide to Analytical Methods for 4-Aminopyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 4-aminopyridine-3-sulfonic acid. Due to the limited availability of direct cross-validation studies for this specific analyte in publicly accessible literature, this document outlines a comparison between two robust and commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance data presented is representative of these methods for structurally similar compounds and serves as a practical guide for researchers looking to develop and validate their own analytical protocols.

Method Comparison: HPLC-UV vs. LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. When coupled with a UV detector, it offers a reliable and cost-effective method for routine analysis. For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

The following table summarizes the anticipated performance characteristics of these two methods for the analysis of this compound.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 5%
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; specific detection based on parent and daughter ion masses.
Matrix Effects Low to moderate.Can be significant; often requires internal standards for correction.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput High; suitable for routine quality control.High; amenable to automation for large sample batches.

Experimental Protocols

The following are detailed, representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple pharmaceutical formulations.

1.1. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the diluent, and dilute to a final concentration within the linear range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.3. Validation Parameters

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be < 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be < 2%.

  • Selectivity: Analyze a blank (mobile phase), a placebo, and a spiked sample to ensure no interfering peaks are present at the retention time of the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex matrices such as biological fluids, requiring high sensitivity.

2.1. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.2. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 175.0 -> 95.1 (Quantifier), m/z 175.0 -> 78.1 (Qualifier)

    • Internal Standard (e.g., Deuterated this compound): m/z 179.0 -> 99.1

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma, urine) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase and inject.

2.4. Validation Parameters

  • Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against concentration. Use a weighted linear regression (e.g., 1/x²). The correlation coefficient (r²) should be > 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% for LOQ), and the RSD for precision should be < 15% (< 20% for LOQ).

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of a cross-validation process and the general workflow for an analytical method.

CrossValidationWorkflow start Start: Define Analytical Need method_a Develop & Validate Method A (e.g., HPLC-UV) start->method_a method_b Develop & Validate Method B (e.g., LC-MS/MS) start->method_b select_samples Select a Set of Common Samples (e.g., QC samples, incurred samples) method_a->select_samples method_b->select_samples analyze_a Analyze Samples with Method A select_samples->analyze_a analyze_b Analyze Samples with Method B select_samples->analyze_b compare_data Compare Results from Both Methods analyze_a->compare_data analyze_b->compare_data acceptance_criteria Results within Acceptance Criteria? compare_data->acceptance_criteria methods_crossvalidated Methods are Cross-Validated acceptance_criteria->methods_crossvalidated Yes troubleshoot Troubleshoot & Re-evaluate acceptance_criteria->troubleshoot No troubleshoot->method_a troubleshoot->method_b

Caption: Workflow for Cross-Validation of Two Analytical Methods.

AnalyticalMethodWorkflow sample_prep Sample Preparation (Weighing, Dissolving, Diluting) chromatography Chromatographic Separation (e.g., HPLC) sample_prep->chromatography detection Detection (e.g., UV or MS/MS) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing result_reporting Result Reporting data_processing->result_reporting

Caption: General Workflow of a Chromatographic Analytical Method.

A Comparative Guide to the Reactivity of 4-Aminopyridine-3-sulfonic Acid and Pyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-aminopyridine-3-sulfonic acid and pyridine-3-sulfonic acid. The presence of an amino group significantly alters the electronic properties and, consequently, the reactivity profile of the pyridine ring. This document summarizes key differences in their electronic nature, reactivity in electrophilic and nucleophilic substitution reactions, and potential biological implications. While direct quantitative comparative studies are scarce in publicly available literature, this guide extrapolates from established principles of organic chemistry and data on related compounds to provide a comprehensive overview.

Executive Summary

The primary difference in reactivity between this compound and pyridine-3-sulfonic acid stems from the electronic effect of the amino group at the 4-position. The amino group is a strong electron-donating group, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and modulating its basicity. Conversely, the sulfonic acid group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. The interplay of these two opposing electronic effects in this compound results in a unique reactivity profile compared to the singly substituted pyridine-3-sulfonic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Pyridine-3-sulfonic Acid

PropertyThis compoundPyridine-3-sulfonic Acid
Molecular Formula C₅H₆N₂O₃S[1]C₅H₅NO₃S[2]
Molecular Weight 174.18 g/mol [1]159.17 g/mol [2]
Appearance Crystalline solidWhite to yellow crystalline powder[2]
Predicted pKa Due to the presence of both an acidic sulfonic acid group and basic amino and pyridine nitrogen groups, this molecule is amphoteric. Specific experimental pKa values are not readily available in the literature.The sulfonic acid group is strongly acidic. The pyridine nitrogen is basic. Specific experimental pKa values are not readily available in the literature, but the IUPAC Digitized pKa Dataset may contain this information.[2]
Predicted XlogP -0.5[1]-0.4[2]

Electronic Effects and Reactivity

Table 2: Hammett Substituent Constants for Amino and Sulfonic Acid Groups (on a Benzene Ring)

Substituentσ_meta_σ_para_Electronic Effect
-NH₂-0.16-0.66Strong Electron-Donating
-SO₃H0.050.09Strong Electron-Withdrawing

The amino group (-NH₂) has a negative σ value, indicating its electron-donating nature through resonance. The sulfonic acid group (-SO₃H) has a positive σ value, signifying its electron-withdrawing nature through induction.

This compound

In this compound, the strong electron-donating amino group at the 4-position significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group (i.e., the 3- and 5-positions). This electron-donating effect counteracts the electron-withdrawing effect of both the ring nitrogen and the sulfonic acid group at the 3-position.

Pyridine-3-sulfonic Acid

In pyridine-3-sulfonic acid, both the ring nitrogen and the sulfonic acid group are electron-withdrawing. This results in a significantly electron-deficient pyridine ring, making it much less reactive towards electrophiles and more reactive towards nucleophiles compared to pyridine itself.

Comparative Reactivity

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally deactivated towards EAS compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[3]

  • Pyridine-3-sulfonic acid: The presence of the strongly deactivating sulfonic acid group makes EAS extremely difficult.[3] Sulfonation of pyridine itself requires harsh conditions.[3]

  • This compound: The powerful electron-donating amino group at the 4-position activates the ring towards EAS, despite the deactivating effects of the ring nitrogen and the sulfonic acid group. Electrophilic attack would be directed to the positions ortho and para to the amino group. The direct sulfonation of 4-aminopyridine to yield this compound is a known reaction, indicating that the amino group is sufficiently activating to allow this electrophilic substitution to occur.

Logical Relationship for Electrophilic Aromatic Substitution Reactivity:

EAS_Reactivity This compound This compound Pyridine-3-sulfonic acid Pyridine-3-sulfonic acid This compound->Pyridine-3-sulfonic acid More Reactive

Caption: Relative reactivity towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, particularly at the 2- and 4-positions.

  • Pyridine-3-sulfonic acid: The presence of the electron-withdrawing sulfonic acid group further activates the ring for nucleophilic attack.

  • This compound: The electron-donating amino group at the 4-position deactivates the ring towards SNAr compared to pyridine-3-sulfonic acid.

Logical Relationship for Nucleophilic Aromatic Substitution Reactivity:

SNAr_Reactivity Pyridine-3-sulfonic acid Pyridine-3-sulfonic acid This compound This compound Pyridine-3-sulfonic acid->this compound More Reactive

Caption: Relative reactivity towards nucleophilic aromatic substitution.

Basicity

The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic system, making pyridine basic.

  • Pyridine-3-sulfonic acid: The electron-withdrawing sulfonic acid group decreases the electron density on the nitrogen atom, making it less basic than pyridine.

  • This compound: The electron-donating amino group at the 4-position increases the electron density on the pyridine nitrogen, making it more basic than pyridine-3-sulfonic acid. The amino group itself is also a basic center.

Experimental Protocols

Determination of pKa

Protocol:

  • Prepare solutions of known concentrations of this compound and pyridine-3-sulfonic acid in deionized water.

  • Titrate each solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), monitoring the pH using a calibrated pH meter.

  • Plot the pH as a function of the volume of titrant added.

  • Determine the pKa values from the inflection points of the titration curves. For the amphoteric this compound, multiple pKa values corresponding to the sulfonic acid, pyridinium ion, and ammonium ion will be obtained.

Comparative Study of Electrophilic Substitution (e.g., Nitration)

Protocol:

  • Dissolve equimolar amounts of this compound and pyridine-3-sulfonic acid in separate reaction vessels containing a suitable solvent (e.g., concentrated sulfuric acid).

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to each reaction vessel at a controlled temperature.

  • Take aliquots from each reaction at regular time intervals and quench the reaction.

  • Analyze the composition of the reaction mixture using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the extent of conversion of the starting material to the nitrated product.

  • Plot the concentration of the product as a function of time to determine the initial reaction rates and calculate the rate constants.

Experimental Workflow for Comparative Nitration:

Nitration_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing Start_A This compound in H₂SO₄ React_A Add HNO₃/H₂SO₄ Start_A->React_A Start_B Pyridine-3-sulfonic acid in H₂SO₄ React_B Add HNO₃/H₂SO₄ Start_B->React_B Quench_A Quench Aliquots React_A->Quench_A Quench_B Quench Aliquots React_B->Quench_B Analyze_A HPLC/GC-MS Analysis Quench_A->Analyze_A Analyze_B HPLC/GC-MS Analysis Quench_B->Analyze_B Data_A Determine Rate Constant k₁ Analyze_A->Data_A Data_B Determine Rate Constant k₂ Analyze_B->Data_B Compare Compare k₁ and k₂ Data_A->Compare Data_B->Compare

Caption: Workflow for comparing nitration reaction rates.

Biological Activity and Signaling Pathways

The functional groups on these molecules suggest potential biological activities.

  • Pyridine-3-sulfonic acid: It is a structural analog of nicotinic acid and has been shown to reduce hepatic cholesterol synthesis in rats, although it does not exhibit cholesterol-lowering activity.[4] The precise signaling pathway is not well-defined in the available literature but is likely related to lipid metabolism.

  • This compound: The parent compound, 4-aminopyridine, is a well-known potassium channel blocker used in the treatment of multiple sclerosis.[5] It enhances neurotransmission by prolonging the action potential. The addition of a sulfonic acid group at the 3-position would drastically alter the molecule's polarity, size, and ability to cross cell membranes, including the blood-brain barrier. It is therefore unlikely to retain the same potassium channel blocking activity as 4-aminopyridine. There is no specific information in the searched literature regarding the biological activity or signaling pathway of this compound. However, given its structural motifs, it could be investigated as a potential modulator of various enzymes or receptors. This compound is also used as a building block in medicinal chemistry for the synthesis of more complex, biologically active compounds.[6]

Potential Signaling Pathway Involvement:

Signaling_Pathways cluster_0 Pyridine-3-sulfonic acid cluster_1 4-Aminopyridine (Parent Compound) cluster_2 This compound P3SA Pyridine-3-sulfonic acid Cholesterol Hepatic Cholesterol Synthesis P3SA->Cholesterol Reduces AP 4-Aminopyridine K_Channel Voltage-gated Potassium Channels AP->K_Channel Blocks APSA This compound Unknown Potential Biological Targets (Kinases, etc.) APSA->Unknown Hypothesized Interaction

Caption: Known and potential biological targets.

Conclusion

The presence of a 4-amino group fundamentally alters the reactivity of a pyridine-3-sulfonic acid scaffold. This compound is expected to be significantly more reactive towards electrophilic substitution and less reactive towards nucleophilic substitution compared to pyridine-3-sulfonic acid. Furthermore, the basicity of the pyridine nitrogen is enhanced in the amino-substituted compound. These differences in reactivity, driven by the opposing electronic effects of the amino and sulfonic acid groups, are critical considerations for researchers in the fields of organic synthesis, medicinal chemistry, and drug development when utilizing these molecules as building blocks or investigating their potential biological activities. Further quantitative experimental studies are warranted to precisely delineate these reactivity differences.

References

Efficacy Comparison of 4-Aminopyridine-3-Sulfonic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the efficacy of 4-aminopyridine derivatives, with a specific focus on the potential of 4-aminopyridine-3-sulfonic acid derivatives as modulators of neuronal excitability. While direct comparative studies on a series of this compound derivatives are not extensively available in peer-reviewed literature, this document synthesizes findings from related 3-substituted 4-aminopyridine analogues to project their potential efficacy and mechanism of action. The primary therapeutic application of 4-aminopyridine (4-AP) and its derivatives is in conditions characterized by compromised neuronal signal conduction, such as multiple sclerosis.[1][2]

Mechanism of Action: Potassium Channel Blockade

4-Aminopyridine and its derivatives primarily exert their effects by blocking voltage-gated potassium (Kv) channels.[3] In demyelinated axons, the exposure of these channels leads to an excessive potassium ion efflux during action potentials, which impairs signal propagation. By blocking these channels, 4-AP derivatives prolong the duration of the action potential, thereby enhancing neurotransmitter release and restoring, to an extent, nerve impulse conduction.[1][4] The sulfonic acid moiety at the 3-position is anticipated to modulate the physicochemical properties and potency of the parent 4-aminopyridine molecule.

Comparative Efficacy of 3-Substituted 4-Aminopyridine Derivatives

To understand the potential impact of a sulfonic acid group at the 3-position, it is instructive to examine the structure-activity relationships of other 4-aminopyridine derivatives with substitutions at this same position. The following table summarizes the in vitro efficacy of several 3-substituted analogues against the Shaker K+ channel, a homolog of the mammalian Kv1 channels.

Compound NameStructureTargetAssay SystemIC50 (µM)Relative Potency vs. 4-APReference
4-Aminopyridine (4-AP)Shaker K+ channelXenopus oocytes1471.0[5]
3-methyl-4-aminopyridine (3Me4AP)Shaker K+ channelXenopus oocytes~21~7.0x more potent[4]
3-methoxy-4-aminopyridine (3MeO4AP)Shaker K+ channelXenopus oocytes~441-588~3-4x less potent[4]
3-trifluoromethyl-4-aminopyridine (3CF34AP)Shaker K+ channelXenopus oocytes~441-588~3-4x less potent[4]
3-fluoro-4-aminopyridine (3F4AP)Shaker K+ channelXenopus oocytesNot specified, but similar to 4-AP~1.0x[4]
4-Aminopyridine-3-sulfonamideNot SpecifiedNot SpecifiedData not availableNot available

Note: The IC50 values for 3MeO4AP and 3CF34AP are estimated based on the reported 3- to 4-fold decrease in potency compared to 4-AP.

Experimental Protocols

A key method for evaluating the efficacy of 4-aminopyridine derivatives is the whole-cell patch-clamp technique, which measures the flow of ions through cell membranes.

Protocol: Whole-Cell Patch-Clamp Analysis of Kv1.1 Channel Blockade

This protocol is adapted from studies investigating the mechanism of action of 4-aminopyridine on cloned Kv1.1 channels expressed in mammalian cell lines (e.g., Chinese Hamster Ovary cells) or Xenopus oocytes.[5][6]

1. Cell Preparation:

  • Culture mammalian cells expressing the target potassium channel (e.g., Kv1.1) under standard conditions.

  • For Xenopus oocytes, inject cRNA of the target channel and incubate for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

  • Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.

  • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (in mM): 110 KCl, 1.75 MgCl2, 10 EGTA, 5.4 CaCl2, 4 Na2-ATP (pH adjusted to 7.4 with KOH).

3. Voltage-Clamp Protocol:

  • Hold the cell membrane at a potential of -80 mV.

  • Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 500 ms) at regular intervals (e.g., every 5-20 seconds).

4. Drug Application:

  • After establishing a stable baseline current, perfuse the cells with the extracellular solution containing various concentrations of the 4-aminopyridine derivative.

  • Allow the drug to equilibrate for a sufficient period (e.g., 2-10 minutes) until a steady-state block is achieved.

5. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the test compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Construct a concentration-response curve and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a Hill equation.

  • Analyze the voltage- and use-dependency of the block by varying the holding potential and the frequency of depolarizing pulses.

Visualizations

Signaling Pathway of 4-Aminopyridine Derivatives

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kv_channel_closed Voltage-gated K+ Channel (Closed) Kv_channel_open Voltage-gated K+ Channel (Open) Kv_channel_closed->Kv_channel_open Depolarization Kv_channel_open->Kv_channel_closed Repolarization K_ion_out K+ Efflux Kv_channel_open->K_ion_out Impairs Repolarization AP_prolongation Action Potential Prolongation AP_derivative 4-AP Derivative AP_derivative->Kv_channel_open Blocks Pore AP_derivative->AP_prolongation Leads to

Caption: Mechanism of action of 4-aminopyridine derivatives on voltage-gated potassium channels.

Experimental Workflow for Efficacy Testing

G A Prepare Cells Expressing Target K+ Channel B Establish Stable Baseline Whole-Cell Recording A->B C Perfuse with Increasing Concentrations of 4-AP Derivative B->C D Record K+ Current at Each Concentration C->D E Calculate % Inhibition vs. Baseline D->E F Plot Concentration-Response Curve and Determine IC50 E->F

Caption: Workflow for determining the IC50 of 4-AP derivatives using patch-clamp electrophysiology.

Logical Relationship of 4-AP Action

G Demyelination Demyelination ExposedKv Exposed Kv Channels Demyelination->ExposedKv K_efflux Increased K+ Efflux ExposedKv->K_efflux ConductionBlock Conduction Block K_efflux->ConductionBlock FourAP 4-AP Derivative BlockKv Blockade of Kv Channels FourAP->BlockKv BlockKv->K_efflux Reduces ProlongAP Prolonged Action Potential BlockKv->ProlongAP RestoreConduction Restored Conduction ProlongAP->RestoreConduction

Caption: Pathophysiological cascade in demyelination and the therapeutic intervention by 4-AP derivatives.

References

A Comparative Benchmarking of Synthesis Methods for 4-Aminopyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary methods for the synthesis of 4-aminopyridine-3-sulfonic acid, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols.

Method 1: Direct Sulfonation of 4-Aminopyridine

This approach involves the direct electrophilic substitution of a sulfonic acid group onto the 4-aminopyridine ring. The strong electron-donating amino group directs the incoming electrophile to the 3-position.[1]

Experimental Protocol:

To a solution of 4-aminopyridine (10 mmol), 20% oleum (10 mL) is carefully added. The resulting mixture is then heated to 393 K (120 °C) and maintained at this temperature for four days. After the reaction period, the mixture is cooled, and the excess oleum is decanted. The remaining solid is then recrystallized from water to yield colorless crystals of this compound.[2]

Method 2: Multi-step Synthesis from a Substituted Pyridine Precursor

For a related compound, 3-sulfonamido-4-chloropyridine can be reacted with an amine to displace the chlorine atom.[3][4] This suggests a possible, though not yet fully detailed, pathway for the synthesis of the target molecule could involve the amination of a 4-chloropyridine-3-sulfonic acid derivative.

Comparative Data

A direct quantitative comparison is challenging due to the limited availability of complete experimental data for both methods in the public domain. However, based on the available information, a qualitative comparison can be drawn.

ParameterMethod 1: Direct SulfonationMethod 2: Multi-step Synthesis (Projected)
Starting Material 4-AminopyridineSubstituted Pyridine (e.g., 4-chloropyridine derivative)
Number of Steps OneMultiple
Reaction Time 4 days[2]Potentially shorter per step, but multiple steps required
Reagents Oleum (fuming sulfuric acid)[2]Various, may include chlorinating agents, sulfonating agents, and amines
Yield Not explicitly reportedNot explicitly reported for the target molecule
Purity Not explicitly reportedNot explicitly reported for the target molecule

Logical Workflow for Method Selection

The choice between these synthetic routes will depend on several factors, including the availability of starting materials, desired purity, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting the appropriate method.

G start Start: Need to synthesize This compound availability Are starting materials readily available? start->availability method1_avail 4-Aminopyridine availability->method1_avail Yes method2_avail 4-Substituted Pyridine (e.g., 4-chloropyridine-3-sulfonic acid) availability->method2_avail Yes direct_sulfonation Method 1: Direct Sulfonation method1_avail->direct_sulfonation multistep_synthesis Method 2: Multi-step Synthesis method2_avail->multistep_synthesis evaluation Evaluate Synthesis Goals direct_sulfonation->evaluation multistep_synthesis->evaluation time_critical Is reaction time a critical factor? evaluation->time_critical purity_critical Is highest purity the primary goal? evaluation->purity_critical end_method1 Proceed with Direct Sulfonation time_critical->end_method1 No end_method2 Investigate and optimize Multi-step Synthesis time_critical->end_method2 Yes purity_critical->end_method1 No purity_critical->end_method2 Yes (potentially more purification options)

Caption: Decision workflow for selecting a synthesis method.

Conclusion

The direct sulfonation of 4-aminopyridine presents a straightforward, one-step approach to this compound. However, the lack of reported yield and purity data, coupled with a long reaction time, are significant drawbacks. The multi-step synthesis route, while theoretically offering more control over purity through the isolation of intermediates, requires further development and optimization to establish a viable protocol for this specific target molecule.

For researchers requiring a direct and established, albeit potentially low-yielding, method, direct sulfonation is the only currently detailed option. For applications demanding higher purity and yield, further investigation into a multi-step synthesis, such as the amination of a suitable 4-substituted pyridine-3-sulfonic acid derivative, is warranted. Experimental determination of yield and purity for both methods is crucial for a definitive comparison and process optimization.

References

Isomeric Effects on Aminopyridine Sulfonic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of isomeric positioning on the physicochemical and biological properties of aminopyridine sulfonic acids is critical for rational drug design and development. The placement of the amino and sulfonic acid groups on the pyridine ring can significantly alter a molecule's solubility, acidity, and ultimately, its biological activity.

This guide provides a comparative analysis of aminopyridine sulfonic acid isomers, summarizing available quantitative data, outlining key experimental protocols, and visualizing the relationships between structure and properties. While a complete experimental dataset for all possible isomers is not currently available in publicly accessible literature, this guide consolidates known data and provides context based on related compounds to aid in research and development efforts.

Physicochemical Properties: A Comparative Overview

The position of the amino and sulfonic acid groups on the pyridine ring directly influences key physicochemical parameters such as melting point, solubility, and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Below is a summary of available experimental and predicted data for various aminopyridine sulfonic acid isomers. It is important to note that much of the available data is computational (predicted) and experimental values are limited.

Isomer NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa (Predicted)
2-Aminopyridine-3-sulfonic acid C₅H₆N₂O₃S174.18No data availableNo data availableNo data available
2-Aminopyridine-4-sulfonic acid C₅H₆N₂O₃S174.18No data availableNo data availableNo data available
2-Aminopyridine-5-sulfonic acid (6-Aminopyridine-3-sulfonic acid)C₅H₆N₂O₃S174.18>300[1]Slightly soluble in DMSO and Methanol[1]No data available
3-Aminopyridine-2-sulfonic acid C₅H₆N₂O₃S174.18No data availableNo data availableNo data available
3-Aminopyridine-4-sulfonic acid C₅H₆N₂O₃S174.18No data availableNo data availableNo data available
4-Aminopyridine-2-sulfonic acid C₅H₆N₂O₃S174.18No data availableNo data availableNo data available
4-Aminopyridine-3-sulfonic acid C₅H₆N₂O₃S174.18320[2][3]No data available-2.10[4]
5-Aminopyridine-2-sulfonic acid C₅H₆N₂O₃S174.18No data availableNo data availableNo data available
5-Aminopyridine-3-sulfonic acid C₅H₆N₂O₃S174.18No data availableNo data availableNo data available
6-Aminopyridine-2-sulfonic acid C₅H₆N₂O₃S174.18No data availableNo data availableNo data available

Note: The lack of comprehensive experimental data highlights a significant gap in the literature and an opportunity for further research.

Isomeric Influence on Properties

The electronic properties of the pyridine ring are modulated by the opposing electronic effects of the amino group (electron-donating) and the sulfonic acid group (electron-withdrawing). This interplay, dictated by their relative positions, governs the overall physicochemical characteristics.

Isomer_Properties Isomer Isomeric Position (Amino & Sulfonic Acid Groups) Electronic_Effects Electronic Effects (Inductive & Resonance) Isomer->Electronic_Effects determines Physicochemical_Properties Physicochemical Properties Electronic_Effects->Physicochemical_Properties influences Solubility Solubility Physicochemical_Properties->Solubility pKa pKa Physicochemical_Properties->pKa Melting_Point Melting Point Physicochemical_Properties->Melting_Point Biological_Activity Biological Activity Physicochemical_Properties->Biological_Activity impacts

Caption: Relationship between isomeric position and molecular properties.

Biological Activity: A Landscape of Potential

While direct comparative studies on the biological activities of aminopyridine sulfonic acid isomers are scarce, the broader classes of aminopyridines and sulfonamides are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[4][5][6][7][8][9] The isomeric positioning of the functional groups is expected to play a crucial role in target binding and efficacy.

For instance, the spatial arrangement of the amino and sulfonic acid groups will dictate the molecule's ability to form hydrogen bonds and other non-covalent interactions within the active site of a target enzyme or receptor. It can be hypothesized that isomers with specific geometries that complement the topology of a binding site will exhibit higher potency. Further research, including systematic screening of all isomers against various biological targets, is necessary to elucidate these structure-activity relationships.

Experimental Protocols

To facilitate further research and ensure data comparability, this section outlines standardized experimental protocols for determining key physicochemical and biological properties.

Synthesis of Aminopyridine Sulfonic Acids

A general method for the synthesis of pyridine-3-sulfonyl chlorides from the corresponding 3-aminopyridines involves diazotization followed by a sulfochlorination reaction.[10] The resulting sulfonyl chloride can then be hydrolyzed to the sulfonic acid. For example, the synthesis of 6-aminopyridine-3-sulfonic acid starts from 2-aminopyridine.[11]

Synthesis_Workflow Start Aminopyridine Isomer Diazotization Diazotization (e.g., NaNO₂, HCl) Start->Diazotization Sulfonyl_Chloride Pyridine Sulfonyl Chloride Diazotization->Sulfonyl_Chloride SO₂, CuCl₂ Hydrolysis Hydrolysis (e.g., H₂O) Sulfonyl_Chloride->Hydrolysis Sulfonic_Acid Aminopyridine Sulfonic Acid Hydrolysis->Sulfonic_Acid

Caption: General synthesis workflow for aminopyridine sulfonic acids.

Determination of Aqueous Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[12] Miniaturized and automated versions using 96-well plates can be employed for higher throughput screening.[13][14][15]

Protocol: Shake-Flask Method

  • Add an excess amount of the solid aminopyridine sulfonic acid isomer to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Perform the experiment in triplicate to ensure reproducibility.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or NMR spectroscopy.[17][18][19]

Protocol: Potentiometric Titration

  • Dissolve a known amount of the aminopyridine sulfonic acid isomer in deionized water.

  • Maintain a constant ionic strength using a background electrolyte (e.g., KCl).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[19]

Biological Activity Assays

The choice of biological assay will depend on the therapeutic target of interest. General protocols for antimicrobial and enzyme inhibition assays are provided below.

Antimicrobial Activity: Broth Microdilution Assay This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[5][20]

  • Prepare a series of twofold dilutions of the aminopyridine sulfonic acid isomer in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[7][21][22]

  • In a suitable buffer, combine the target enzyme and the aminopyridine sulfonic acid isomer at various concentrations.

  • After a pre-incubation period, initiate the enzymatic reaction by adding the enzyme's substrate.

  • Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The isomeric position of the amino and sulfonic acid groups on a pyridine ring profoundly impacts the physicochemical and, consequently, the biological properties of the resulting molecule. This guide provides a foundational understanding of these isomeric effects, highlighting the current state of knowledge and identifying critical gaps in the available data. For researchers in drug discovery and development, a systematic experimental evaluation of all aminopyridine sulfonic acid isomers is a promising avenue for the discovery of novel therapeutic agents. The provided experimental protocols offer a starting point for such investigations, ensuring the generation of robust and comparable data.

References

Confirming the Structure of 4-aminopyridine-3-sulfonic acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of key analytical techniques for elucidating the structure of 4-aminopyridine-3-sulfonic acid and its derivatives. By presenting expected and comparative experimental data, alongside detailed protocols, this document serves as a practical resource for researchers in the field.

Structural Elucidation Techniques: A Comparative Analysis

The unambiguous determination of the structure of this compound (C₅H₆N₂O₃S, Molar Mass: 174.18 g/mol [1]) relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture. The following sections detail the expected data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with comparative data from related compounds.

Table 1: Predicted vs. Experimental Data for Structural Confirmation
Technique This compound (Predicted/Expected) Alternative/Comparative Compound Data
FT-IR (cm⁻¹) -NH₂ stretch: 3400-3200Aromatic C-H stretch: 3100-3000S=O stretch (sulfonic acid): 1250-1150 and 1080-1010C=C & C=N stretch (pyridine ring): 1650-1550S-O stretch: ~900[2]4-Aminopyridine: -NH₂ stretch at ~3436 and ~3303 cm⁻¹; Pyridine ring vibrations at ~1648, 1507, and 1436 cm⁻¹.[3] Aromatic Sodium Sulfonates: S=O stretching vibrations observed near 1200 cm⁻¹ and 1140 cm⁻¹.[2]
Mass Spec. (m/z) [M+H]⁺: 175.0172[M-H]⁻: 173.0026Predicted Fragmentation: Loss of SO₃ (-80), loss of SO₂OH (-81), cleavage of the pyridine ring.2-Aminopyridine: Molecular ion peak at m/z 94.[4] Alkylbenzenesulfonic acids: Show desulfonation and loss of the alkyl group as characteristic fragmentation patterns.[5]
¹H NMR (ppm, in D₂O) H-2, H-5, H-6: ~7.5 - 8.5 (complex splitting pattern)Pyridine: α-H at δ 8.5, γ-H at δ 7.5, β-H at δ 7.0.[6] Pyridine-2-sulfonic acid: Signals in the aromatic region.[7] Sodium Pyridine-3-sulfonate: Signals in the aromatic region.[8]
¹³C NMR (ppm, in D₂O) C-2, C-6: ~150C-3: ~130-140 (substituted with -SO₃H)C-4: ~145-155 (substituted with -NH₂)C-5: ~120-130Pyridine: δ(α-C) = 150 ppm, δ(β-C) = 124 ppm, δ(γ-C) = 136 ppm.[6]
X-ray Crystal. Not widely published for the parent compound. Expected to form a zwitterionic structure with extensive hydrogen bonding.Complexes of 3-aminopyridine: Have been characterized, showing coordination via the pyridine nitrogen and/or the amino group.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key experiments cited.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, IR grade) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of air (or the clean ATR crystal) is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, water) at a low concentration (e.g., 1 mg/mL).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of polar molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form gaseous ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., the [M+H]⁺ ion) is selected, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, may be added.

  • ¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton-decoupled spectra are usually obtained to simplify the spectrum to single lines for each unique carbon.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the spectra are analyzed to deduce the structure.

Visualization of the Structural Confirmation Workflow

The logical flow for confirming the structure of a this compound derivative can be visualized as follows:

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR_analysis Functional Group Identification FTIR->FTIR_analysis MS_analysis Molecular Formula & Fragmentation MS->MS_analysis NMR_analysis Connectivity & Stereochemistry NMR->NMR_analysis Structure_Proposal Propose Structure FTIR_analysis->Structure_Proposal MS_analysis->Structure_Proposal NMR_analysis->Structure_Proposal Xray X-ray Crystallography (if single crystal) Structure_Proposal->Xray For unambiguous confirmation Final_Structure Confirmed Structure Structure_Proposal->Final_Structure Based on spectroscopic data Xray->Final_Structure

Caption: Logical workflow for the synthesis and structural confirmation of organic compounds.

This guide provides a foundational framework for the structural confirmation of this compound and its derivatives. For novel compounds, a combination of these techniques is essential for unambiguous structure elucidation.

References

Comparative toxicity analysis of aminopyridine compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Toxicity Analysis of Aminopyridine Compounds

This guide provides a comparative toxicity analysis of several aminopyridine compounds, including 2-aminopyridine, 3-aminopyridine, 4-aminopyridine (also known as dalfampridine), and 3,4-diaminopyridine (also known as amifampridine). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the toxicological profiles of these compounds.

Data Presentation

The following table summarizes the available quantitative toxicity data for the selected aminopyridine compounds. LD50 (Lethal Dose, 50%) and IC50 (half-maximal inhibitory concentration) values are presented to allow for a direct comparison of acute toxicity and in vitro potency.

CompoundTestSpeciesRouteLD50 (mg/kg)IC50Source
2-Aminopyridine Acute ToxicityRatOral200-[1]
Acute ToxicityMouseOral50-[1]
Acute ToxicityMouseIntravenous23-[2]
Acute ToxicityMouseIntracerebral4-[2]
Acute ToxicityMouseSubcutaneous70-[2]
CytotoxicityHCT 116 (colorectal cancer cell line)In vitro-3.7-8.1 μM[3]
CytotoxicityHT29 (colorectal cancer cell line)In vitro-3.27-7.7 μM[3]
3-Aminopyridine Acute ToxicityMouseIntraperitoneal28-
4-Aminopyridine Acute ToxicityRat (male)Oral14-[4]
Acute ToxicityRat (female)Oral22-[4]
Acute ToxicityRatOral21-[5]
Acute ToxicityMouseOral19-[6]
CYP450 Inhibition (CYP2E1)Human liver microsomesIn vitro-125 μM[7]
Potassium Channel Inhibition (Kv1.1)In vitro-242 μM[8]
Potassium Channel Inhibition (Kv1.2)In vitro-399 μM[8]
Potassium Channel Inhibition (Kv1.4)In vitro-399 μM[8]
3,4-Diaminopyridine ------

Note: Data for 3,4-Diaminopyridine's LD50 and IC50 values were not sufficiently available in the search results to be included in this comparative table. Further research may be required to obtain this specific information.

Experimental Protocols

Detailed methodologies for key toxicological experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the aminopyridine compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can then be determined.

Genotoxicity Assessment: Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test chemical to induce mutations that revert the bacteria to a histidine-synthesizing phenotype, allowing them to grow on a histidine-free medium.

Procedure:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).[9]

  • Metabolic Activation (optional): To mimic mammalian metabolism, the test compound can be pre-incubated with a liver extract (S9 fraction).[9]

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and (if applicable) the S9 mix.

  • Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Neurotoxicity Assessment: In Vivo Rodent Study (General Protocol)

This protocol outlines a general approach for assessing the neurotoxic potential of aminopyridine compounds in rodents.

Procedure:

  • Animal Selection and Acclimatization: Use a suitable rodent species and strain (e.g., Sprague-Dawley rats). Allow animals to acclimatize to the laboratory conditions.

  • Dose Administration: Administer the aminopyridine compound to different groups of animals at various dose levels via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) for a specified duration. Include a control group receiving the vehicle.

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function, sensory function, and cognitive function. Examples include:

    • Open-field test: To assess locomotor activity and anxiety-like behavior.

    • Rotarod test: To evaluate motor coordination and balance.

    • Hot plate or tail-flick test: To assess nociception (sensory function).

    • Morris water maze: To evaluate spatial learning and memory.

  • Clinical Observations: Regularly observe the animals for any clinical signs of toxicity, such as tremors, convulsions, or changes in gait.

  • Neuropathological Examination: At the end of the study, perform a detailed histopathological examination of the central and peripheral nervous systems to identify any structural abnormalities.

  • Data Analysis: Analyze the behavioral and pathological data to determine the neurotoxic effects of the compound and establish a no-observed-adverse-effect level (NOAEL).

Mandatory Visualization

The following diagrams were created using the Graphviz (DOT language) to visualize key pathways and workflows.

Toxicity_Signaling_Pathway cluster_membrane Cell Membrane K_channel Voltage-gated Potassium Channel K_ion_out K+ Efflux K_channel->K_ion_out Mediates Prolonged_AP Prolonged Action Potential K_channel->Prolonged_AP Blockage causes Aminopyridine Aminopyridine Compound Aminopyridine->K_channel Blocks Extracellular Extracellular Intracellular Intracellular K_ion_in K+ Repolarization Membrane Repolarization K_ion_out->Repolarization Leads to Increased_Ca Increased Intracellular Ca2+ Concentration Prolonged_AP->Increased_Ca Neurotransmitter Increased Neurotransmitter Release Increased_Ca->Neurotransmitter Toxicity Neurotoxicity (e.g., Seizures) Neurotransmitter->Toxicity Experimental_Workflow cluster_assessment Toxicity Assessment start Start: Select Aminopyridine Compound and Rodent Model acclimatization Animal Acclimatization start->acclimatization grouping Randomly Assign to Dose Groups (n=10/group) acclimatization->grouping dosing Administer Compound/Vehicle (e.g., Daily for 28 days) grouping->dosing behavioral Behavioral Testing (e.g., Open Field, Rotarod) dosing->behavioral clinical Clinical Observations (Daily) dosing->clinical necropsy Necropsy and Tissue Collection behavioral->necropsy End of study clinical->necropsy histopathology Histopathological Analysis of Nervous Tissue necropsy->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis end End: Determine Neurotoxic Profile and NOAEL data_analysis->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-aminopyridine-3-sulfonic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for the closely related compound 4-aminopyridine, this substance should be handled with care.

Hazard Summary:

Hazard StatementGHS Classification
Causes skin irritationSkin corrosion/irritation (Category 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Fatal if swallowedAcute toxicity, oral (Category 2)[2]
Toxic in contact with skin or if inhaledAcute toxicity, dermal (Category 3); Acute toxicity, inhalation (Category 3)[2]
Toxic to aquatic life with long-lasting effectsHazardous to the aquatic environment, long-term hazard (Category 2)[2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles[3].

  • Body Protection: A laboratory coat, buttoned to its full length, is required. Full-length pants and closed-toe shoes must be worn[3].

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood[3]. If PELs may be exceeded, a respirator is necessary[3].

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain. [3] This compound is harmful to aquatic life[4].

  • Collect all waste containing this compound, including contaminated solids (e.g., paper towels, weighing paper) and solutions, in a designated hazardous waste container[5].

  • Avoid mixing with other incompatible waste streams[6].

2. Container and Labeling:

  • Use a chemically compatible, leak-proof container with a secure closure[5][6].

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its hazards (e.g., "Toxic," "Irritant").

  • Keep the container closed when not in use[3].

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area at or near the point of generation[6][7].

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[3].

  • Storage time in the laboratory is regulated. Under EPA's Subpart K for academic labs, waste must be removed from the laboratory every twelve months[7]. Other regulations may require removal within 90 days for large quantity generators[5][8].

4. Disposal Request:

  • Once the container is full or the storage time limit is approaching, submit a chemical waste collection request to your institution's EHS department[3].

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal facility[5].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills (less than 1 liter):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth[9]. Do not use combustible materials.

  • Use dry clean-up procedures and avoid generating dust[9].

  • Collect the absorbed material and any contaminated debris into a labeled hazardous waste container[9].

  • Clean the spill area with a dilute solution of acetic acid, followed by water[3].

  • Report the spill to your laboratory supervisor and EHS department.

For Large Spills (greater than 1 liter):

  • Evacuate the area immediately[9].

  • Alert your institution's emergency response team and EHS department[3].

  • Provide them with the location and nature of the spill.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Workflow Diagram

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Collect Collect Waste in Designated Container PPE->Collect Label Label Container as Hazardous Waste Collect->Label Store Store in Satellite Accumulation Area Label->Store Request Request EHS Waste Collection Store->Request Dispose Professional Disposal Request->Dispose

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4-aminopyridine-3-sulfonic acid. The following procedures are based on the known hazards of this compound and established safety protocols for similar chemicals.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to its irritant nature, direct contact with skin, eyes, and the respiratory tract must be avoided.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and irritation.[2]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards.To protect eyes from dust particles and splashes, preventing serious irritation.[2]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[2]
Respiratory Protection Use in a certified chemical fume hood. A respirator may be required for high-dust conditions or spill cleanup.To avoid inhalation of dust, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an emergency plan and access to a safety shower and eyewash station.

    • Keep spill cleanup materials readily available.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[2]

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust and aerosols.[2]

    • Use the smallest practical quantities for the experiment.[2]

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

    • Decontaminate the work area.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this chemical down the drain.[2]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spill: For small spills, use appropriate PPE and absorb the material with an inert absorbent. For large spills, evacuate the area and contact your institution's EHS office.[2]

Visual Workflow for PPE Selection

PPE_Workflow PPE Selection Workflow for Handling this compound start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood? start->fume_hood eye_protection Wear Chemical Splash Goggles fume_hood->eye_protection Yes respiratory_protection Consult EHS for Respirator Use fume_hood->respiratory_protection No / High Dust Potential hand_protection Wear Double Nitrile Gloves eye_protection->hand_protection body_protection Wear Lab Coat, Full Pants, Closed-Toe Shoes hand_protection->body_protection proceed Proceed with Experiment body_protection->proceed respiratory_protection->eye_protection

Caption: Logical workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-aminopyridine-3-sulfonic Acid
Reactant of Route 2
Reactant of Route 2
4-aminopyridine-3-sulfonic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.